LNP Lipid-8
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C42H71NO7 |
|---|---|
Molekulargewicht |
702.0 g/mol |
IUPAC-Name |
[2-[[2-(1-adamantyl)acetyl]oxymethyl]-3-[3-(diethylamino)propoxycarbonyloxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C42H71NO7/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-39(44)48-32-38(34-50-41(46)47-24-21-23-43(5-2)6-3)33-49-40(45)31-42-28-35-25-36(29-42)27-37(26-35)30-42/h10-11,13-14,35-38H,4-9,12,15-34H2,1-3H3/b11-10-,14-13- |
InChI-Schlüssel |
FNGYOMDNOWZUBX-XVTLYKPTSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)CC12CC3CC(C1)CC(C3)C2)COC(=O)OCCCN(CC)CC |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CC12CC3CC(C1)CC(C3)C2)COC(=O)OCCCN(CC)CC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
LNP Lipid-8 (11-A-M): A Technical Guide to Structure, Properties, and Application in T-Cell Specific RNA Delivery
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ionizable lipid known as LNP Lipid-8, also referred to by its research designation, 11-A-M. This document details its chemical structure, physicochemical properties, and its application in the formulation of lipid nanoparticles (LNPs) for the targeted delivery of siRNA and sgRNA to T cells. The information herein is compiled from scientific literature and technical data sheets to support research and development in the field of non-viral gene delivery.
Chemical Structure and Properties
This compound (11-A-M) is a novel, ionizable single-tail multi-head lipid designed for selective delivery of RNA payloads to T lymphocytes, minimizing off-target effects in hepatocytes.[1] Its unique structure is a key determinant of its biological activity and delivery characteristics.
Chemical Structure:
While a formal IUPAC name is not publicly available, the chemical structure of this compound (11-A-M) has been published in the scientific literature.[2]
(A chemical structure diagram would be presented here in a full whitepaper, based on the referenced publication.)
Physicochemical Properties:
The physicochemical properties of this compound and the lipid nanoparticles formulated with it are critical for its function, influencing encapsulation efficiency, stability, and in vivo performance. The apparent pKa of the formulated LNP is a crucial parameter, as it governs the protonation of the ionizable lipid in the acidic environment of the endosome, facilitating endosomal escape of the RNA payload.[3][4][5][6][7]
| Property | Value | Source |
| CAS Number | 2408140-60-1 | [1] |
| Molecular Formula | C42H71NO7 | [8] |
| Molecular Weight | 702.02 g/mol | [8] |
| Physical Form | Liquid | [8] |
| Solubility | Soluble in DMSO | [1] |
| Apparent pKa (of formulated LNP) | ~6.5 | [2] |
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis and formulation of this compound for research purposes. While a specific, step-by-step synthesis protocol for this compound is not publicly available, the following sections provide a generalized protocol for LNP formulation using microfluidics and methods for their characterization, based on established methodologies in the field.
LNP Formulation via Microfluidic Mixing
Lipid nanoparticles containing this compound are typically formulated by the rapid mixing of a lipid solution in ethanol with an aqueous solution of the RNA payload at an acidic pH.[9][10][11][12][13] Microfluidic devices are commonly used to ensure controlled and reproducible mixing, leading to the formation of small, monodisperse LNPs.[9][10][11][12][13]
Materials:
-
This compound (11-A-M)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (C14-PEG2000)
-
siRNA or sgRNA
-
Ethanol, 200 proof
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing system (e.g., NanoAssemblr)
Procedure:
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound, DSPC, cholesterol, and C14-PEG2000 in ethanol to achieve a molar ratio of 50:10:38.5:1.5.[2] The final total lipid concentration will depend on the specific microfluidic system and desired LNP concentration.
-
-
Preparation of RNA Solution:
-
Dissolve the siRNA or sgRNA in citrate buffer (pH 4.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid solution in ethanol into one syringe and the RNA solution into another.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to organic).
-
-
Dialysis and Concentration:
-
The resulting LNP solution is typically dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH.
-
The LNPs can be concentrated using centrifugal filter units if required.
-
LNP Characterization
1. Size and Polydispersity Index (PDI):
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the LNP suspension in PBS and measure the hydrodynamic diameter and PDI using a DLS instrument. Formulations with a PDI < 0.2 are generally considered monodisperse.[14][15]
2. Encapsulation Efficiency:
-
Method: RiboGreen Assay.[15]
-
Procedure: The encapsulation efficiency is determined by measuring the fluorescence of the RiboGreen reagent in the presence and absence of a detergent (e.g., Triton X-100), which lyses the LNPs. The difference in fluorescence corresponds to the amount of encapsulated RNA.[15]
| LNP Characteristic | Typical Value | Source |
| Hydrodynamic Diameter | ~90 nm | [2] |
| Polydispersity Index (PDI) | < 0.2 | [2] |
| siRNA/sgRNA Encapsulation Efficiency | ~75% | [1] |
Mechanism of Action and In Vivo Performance
This compound has been shown to selectively deliver siRNA and sgRNA to T cells, particularly CD8+ T cells, in vivo.[1] This selectivity is achieved without the use of targeting ligands and is proposed to occur through endogenous lipid transport pathways.[1]
Upon intravenous administration, the LNPs circulate in the bloodstream. Cellular uptake is mediated by endocytosis. Inside the endosome, the acidic environment leads to the protonation of the tertiary amine in this compound. This positive charge is thought to facilitate the disruption of the endosomal membrane, allowing the RNA payload to be released into the cytoplasm where it can engage with the cellular machinery to exert its gene silencing or editing effects.[1]
In Vivo Efficacy:
-
Gene Silencing: Intravenous administration of this compound formulated with GFP-siRNA in a transgenic mouse model resulted in a significant reduction of GFP expression in splenic CD3+ T cells. The silencing efficiency was higher in CD8+ T cells compared to CD4+ T cells.[1] The lowest effective dose for T cell gene silencing was found to be 0.5 mg/kg.[1]
-
Gene Editing: In a Cas9-expressing mouse model, this compound was used to deliver sgRNA targeting the GFP gene, leading to gene editing in CD8+ T cells with a higher efficiency than in CD4+ T cells.[1]
Visualizations
The following diagrams illustrate the experimental workflow for LNP formulation and the proposed mechanism of cellular uptake and RNA release.
Caption: Workflow for this compound formulation using microfluidic mixing.
Caption: Proposed mechanism of this compound uptake and endosomal escape in T cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Constrained nanoparticles deliver siRNA and sgRNA to T cells in vivo without targeting ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Calculating Apparent p Ka Values of Ionizable Lipids in Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. biorxiv.org [biorxiv.org]
- 10. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 11. Fundamentals of microfluidic mixing for LNP synthesis - Inside Therapeutics [insidetx.com]
- 12. Microfluidic and Turbulent Mixing for mRNA LNP Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 15. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to LNP Lipid-8: Mechanism of Action in T Cell Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of nucleic acid payloads to T lymphocytes is a cornerstone of next-generation immunotherapies, including CAR-T cell generation and targeted gene silencing. Lipid nanoparticles (LNPs) have emerged as a leading non-viral vector for this purpose. This technical guide provides an in-depth analysis of the core mechanism of action of LNP Lipid-8, a novel ionizable lipid, in facilitating the uptake of nucleic acids by T cells. This compound, also known as 11-A-M, is distinguished by its unique structure and its ability to selectively target T cells without the need for active targeting ligands.
This compound: Structure and Formulation
This compound is an ionizable single-tail, multi-head lipid. Its distinctive chemical structure features a diethylamino head, an adamantane tail, and a linoleic acid tail. The presence of the conformationally constrained adamantane group is hypothesized to be a key factor in its unique biodistribution and T cell tropism.[1][2]
For in vivo applications, this compound is typically formulated with a specific set of helper lipids to form what are referred to as constrained lipid nanoparticles (cLNPs). The standard formulation consists of:
-
Ionizable Lipid: this compound (11-A-M)
-
Cholesterol: Provides stability to the nanoparticle structure.
-
Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) acts as a structural "helper" lipid.
-
PEG-Lipid: C14-PEG2000 is included to reduce aggregation and prolong circulation.[1]
The precise molar ratios of these components are critical for the efficacy of the final LNP formulation and are often optimized through screening.[2]
Core Mechanism of Action in T Cell Uptake
The mechanism of action for this compound-mediated delivery to T cells can be broken down into a series of steps, from systemic circulation to intracellular payload release.
Systemic Trafficking and T Cell Interaction
Unlike many LNP formulations that are rapidly cleared by the liver, LNPs formulated with Lipid-8 exhibit a reduced hepatic uptake and show a preference for T cells, particularly CD8+ T cells.[1][3] This selectivity is achieved without the use of targeting ligands such as antibodies. The proposed mechanism for this T cell tropism is the exploitation of endogenous lipid transport pathways .[1][3] While the exact pathways have not been fully elucidated, it is hypothesized that the unique physicochemical properties conferred by the adamantane-containing lipid lead to interactions with proteins and receptors involved in natural lipid trafficking to T cells.[1]
Cellular Uptake via Endocytosis
This compound particles enter T cells through the process of endocytosis .[3] This is a common mechanism for the cellular uptake of nanoparticles, where the cell membrane engulfs the LNP to form an intracellular vesicle called an endosome.
Endosomal Escape and Payload Release
Once inside the endosome, the ionizable nature of this compound becomes critical. The endosomal compartment progressively acidifies, dropping from a neutral pH to approximately 5.5-6.5. At this lower pH, the amine head group of this compound becomes protonated (positively charged).[4] This charge reversal is believed to induce a structural change in the LNP and facilitate the disruption of the endosomal membrane. The positively charged this compound interacts with negatively charged lipids in the endosomal membrane, leading to the release of the encapsulated nucleic acid payload (e.g., siRNA, sgRNA) into the cytoplasm of the T cell, where it can engage with the cellular machinery to exert its biological effect.[4]
A visual representation of this proposed mechanism is provided in the signaling pathway diagram below.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies involving this compound (11-A-M) for T cell delivery.
Table 1: In Vivo Gene Silencing Efficiency
| Target Cell Population | In Vivo Dose (siRNA) | % Gene Silencing (GFP) | Animal Model | Reference |
| Splenic CD3+ T cells | 1.5 mg/kg | Significant reduction in GFP | GFP Transgenic C57BL/6 | [3] |
| Splenic CD8+ T cells | 1.5 mg/kg | Higher than CD4+ T cells | GFP Transgenic C57BL/6 | [3] |
| T cells | 0.5 mg/kg | Effective delivery | Mouse | [1] |
Table 2: LNP Formulation and Physicochemical Properties
| Parameter | Value | Method | Reference |
| LNP Composition | 11-A-M, Cholesterol, DSPC, C14-PEG2000 | Microfluidic Mixing | [1] |
| siRNA Encapsulation | ~75% | In vitro assay | [3] |
| Structure | Spherical | Transmission Electron Microscopy | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. Below are summaries of the key experimental protocols.
LNP Formulation Protocol (Microfluidic Mixing)
-
Lipid Stock Preparation: Prepare stock solutions of this compound (11-A-M), cholesterol, DSPC, and C14-PEG2000 in ethanol.
-
Organic Phase: Combine the lipid stock solutions in the desired molar ratios to create the final lipid mixture in ethanol.
-
Aqueous Phase: Dilute the nucleic acid payload (siRNA or sgRNA) in an acidic buffer (e.g., citrate buffer, pH 4.0).
-
Microfluidic Mixing: Use a microfluidic mixing device to combine the organic and aqueous phases at a specific flow rate ratio (e.g., 3:1 aqueous to organic).
-
Dialysis: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.
-
Characterization: Characterize the LNPs for size, polydispersity index (PDI), and nucleic acid encapsulation efficiency.
The workflow for this process is illustrated in the diagram below.
References
- 1. Constrained nanoparticles deliver siRNA and sgRNA to T cells in vivo without targeting ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticles containing constrained phospholipids deliver mRNA to liver immune cells in vivo without targeting ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 4. pubs.acs.org [pubs.acs.org]
LNP Lipid-8 for siRNA Delivery: A Technical Overview and Guide to Physicochemical Characterization
Disclaimer: "LNP Lipid-8," also identified as 11-A-M (CAS: 2408140-60-1), is a specialized ionizable lipid. Detailed proprietary information regarding its specific lipid nanoparticle (LNP) formulations, including precise lipid molar ratios and comprehensive physicochemical characterization data (such as pKa, particle size, and zeta potential of formulated LNPs), is not extensively available in the public domain. This guide provides a summary of the publicly accessible information on this compound and, to fulfill the core requirements of a detailed technical whitepaper, presents a comprehensive guide on the formulation and characterization of a well-documented LNP system based on the clinically validated ionizable lipid, DLin-MC3-DMA, as a representative example.
Introduction to this compound (11-A-M)
This compound is an ionizable, single-tail, multi-head lipid designed for the delivery of siRNA and sgRNA.[1] Its distinguishing feature is its preferential delivery to T cells, particularly CD8+ T cells, without the need for active targeting ligands.[1] This characteristic makes it a promising candidate for applications in immunotherapy and for the treatment of T-cell-mediated autoimmune diseases.[1] Unlike many conventional ionizable lipids that primarily target the liver, this compound demonstrates reduced liver accumulation, potentially leading to an improved safety profile for non-liver-targeted therapies.[1]
Chemical Properties of this compound
The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 2408140-60-1 |
| Molecular Formula | C42H71NO7 |
| Molecular Weight | 702.02 g/mol |
Performance Characteristics
While a complete physicochemical profile is not publicly available, some performance characteristics have been reported:
| Parameter | Reported Value/Characteristic |
| Encapsulation Efficiency | Can encapsulate approximately 75% of siRNA/sgRNA in vitro.[1] |
| In Vivo Efficacy | A 1.5 mg/kg intravenous dose of this compound formulated with GFP-siRNA resulted in significant GFP expression reduction in splenic CD3+ T cells in a mouse model. The lowest effective dose was reported to be 0.5 mg/kg.[1] |
| Cellular Uptake | Enters cells and releases its RNA payload via endocytosis, leveraging endogenous lipid transport pathways for T-cell targeting.[1] |
Proposed Mechanism of T-Cell Delivery
The proposed workflow for this compound mediated siRNA delivery to T cells is depicted below. This process highlights its ability to engage with endogenous lipid transport pathways for selective cell targeting.
A Representative Guide: Formulation and Characterization of DLin-MC3-DMA LNPs for siRNA Delivery
To provide a practical and in-depth technical guide, this section details the properties and experimental protocols for LNPs formulated with DLin-MC3-DMA, the ionizable lipid component of the FDA-approved siRNA therapeutic, Onpattro® (patisiran). This serves as a gold standard for the type of data and methodologies required for the comprehensive characterization of any LNP system.
Physicochemical Properties of a Typical DLin-MC3-DMA LNP Formulation
The following table summarizes the typical physicochemical properties of siRNA-LNPs formulated with DLin-MC3-DMA.
| Parameter | Typical Value | Method of Analysis |
| pKa | ~6.4 | 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) Assay |
| Mean Particle Size (Z-average) | 70 - 90 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.1 | Dynamic Light Scattering (DLS) |
| Zeta Potential | Near-neutral at pH 7.4 | Electrophoretic Light Scattering (ELS) |
| siRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
Experimental Protocols
This protocol describes the formulation of siRNA-LNPs using a microfluidic mixing device, a standard method for producing particles with controlled size and high encapsulation efficiency.
Methodology:
-
Preparation of Lipid Stock: Dissolve DLin-MC3-DMA, distearoylphosphatidylcholine (DSPC), cholesterol, and a PEG-lipid (e.g., PEG-DMG) in absolute ethanol to achieve the desired molar ratios (e.g., 50:10:38.5:1.5).
-
Preparation of siRNA Solution: Dissolve the siRNA in a low pH buffer, such as 50 mM sodium acetate, pH 4.0.
-
Microfluidic Mixing: Load the lipid-ethanol solution and the siRNA-aqueous solution into separate syringes and mount them on a syringe pump connected to a microfluidic mixing chip. Pump the solutions through the chip at a specific total flow rate and flow rate ratio (typically 3:1 aqueous to organic phase). The rapid mixing within the microchannels causes a change in solvent polarity, leading to the self-assembly of LNPs and the encapsulation of siRNA.
-
Purification: The resulting LNP suspension is immediately diluted with a neutral buffer (e.g., PBS, pH 7.4) to stabilize the particles. To remove the ethanol and unencapsulated siRNA, the LNP solution is dialyzed against PBS overnight using a dialysis cassette (e.g., 10 kDa MWCO).
-
Concentration and Sterilization: The dialyzed LNPs can be concentrated using centrifugal filter units. The final product is sterilized by passing it through a 0.22 µm syringe filter.
A. Particle Size and Polydispersity Index (PDI) Measurement:
-
Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles. These fluctuations are correlated to the particle size. PDI is a measure of the heterogeneity of sizes in the sample.
-
Protocol:
-
Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration to avoid multiple scattering effects.
-
Equilibrate the sample to 25°C in the DLS instrument.
-
Measure the intensity-weighted size distribution and the PDI. A Z-average diameter between 70-90 nm and a PDI below 0.1 are typically desired for systemic siRNA delivery.
-
B. Zeta Potential Measurement:
-
Principle: Electrophoretic Light Scattering (ELS) measures the velocity of charged particles in an applied electric field. This velocity is proportional to the zeta potential, which is an indicator of the surface charge of the LNPs.
-
Protocol:
-
Dilute the LNP sample in an appropriate low ionic strength buffer (e.g., 10 mM NaCl).
-
Load the sample into a specialized zeta potential cell.
-
Apply an electric field and measure the electrophoretic mobility to calculate the zeta potential. For ionizable LNPs, measurements should be performed at physiological pH (7.4) to confirm a near-neutral surface charge.
-
C. siRNA Encapsulation Efficiency Determination:
-
Principle: A fluorescent dye, such as RiboGreen®, selectively binds to nucleic acids and exhibits a significant increase in fluorescence. By measuring the fluorescence before and after disrupting the LNPs with a detergent, the amount of encapsulated siRNA can be quantified.
-
Protocol:
-
Prepare a standard curve of the siRNA of interest using known concentrations.
-
In a 96-well plate, prepare two sets of LNP samples.
-
To the first set, add the RiboGreen® reagent. This measures the fluorescence of accessible, unencapsulated siRNA.
-
To the second set, first add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs, then add the RiboGreen® reagent. This measures the total siRNA (encapsulated + unencapsulated).
-
Measure the fluorescence of all samples using a plate reader.
-
Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = (Total siRNA fluorescence - Unencapsulated siRNA fluorescence) / Total siRNA fluorescence * 100
-
Conclusion
This compound (11-A-M) represents an advancement in siRNA delivery technology, offering a promising avenue for targeting T cells without the complexities of ligand conjugation. While detailed public data on its formulation and characterization are limited, the principles and rigorous methodologies outlined for the well-established DLin-MC3-DMA system provide a robust framework for the evaluation of any novel LNP-based siRNA delivery platform. As research progresses, a more complete public profile of this compound's physicochemical properties will be essential for its broader application and potential clinical translation.
References
The Pivotal Role of Ionizable Lipids in LNP-Based Immunotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of lipid nanoparticle (LNP) technology has revolutionized the landscape of immunotherapy, providing a versatile and potent platform for the delivery of nucleic acid-based therapeutics. At the heart of this technology lies the ionizable lipid, a critical component that governs the efficacy and safety of the LNP formulation. This technical guide delves into the discovery, development, and mechanistic function of a representative ionizable lipid, herein referred to as "LNP Lipid-X," as a proxy for a specific, proprietary lipid, to illuminate the core principles and experimental methodologies that underpin this transformative approach to cancer treatment. While the term "Lipid-8" was specifically queried, publicly available scientific literature does not contain specific details for a lipid under this designation. Therefore, this guide will focus on the well-established principles and data from exemplary ionizable lipids that have been instrumental in the field.
Recent advancements in LNP-based therapies have made it possible to deliver a variety of payloads, including small molecules and mRNAs, to trigger systemic anticancer immunity. This can be achieved through the activation of cytotoxic immune cells, checkpoint blockade, and chimeric antigen receptor (CAR) T-cell therapies.[1][2][3] The versatility of LNPs allows for the encapsulation of diverse payloads, optimizing antitumor immunity through multiple mechanisms of action.[1][3]
Core Component: The Ionizable Lipid
Ionizable lipids are amphiphilic molecules that possess a unique pH-dependent charge. At physiological pH (around 7.4), they are nearly neutral, which minimizes non-specific interactions with cell membranes and blood components, thereby reducing toxicity and prolonging circulation time. However, upon endocytosis into the acidic environment of the endosome (pH 5.0-6.5), these lipids become protonated and acquire a positive charge. This charge switch is crucial for the endosomal escape of the encapsulated payload, a key step for its cytosolic delivery and subsequent therapeutic effect.
The general structure of an ionizable lipid consists of a headgroup containing a protonatable amine, a linker, and two hydrophobic tails. The pKa of the ionizable lipid is a critical parameter, and it is finely tuned to be within the endosomal pH range to ensure efficient endosomal release.
Discovery and Development of LNP Lipid-X
The discovery of novel ionizable lipids typically involves the synthesis and screening of a large library of lipid-like materials. The primary goal is to identify candidates that exhibit high delivery efficiency and a favorable safety profile.
Experimental Protocols
1. Lipid Library Synthesis:
-
Objective: To generate a diverse library of ionizable lipids with varying headgroups, linkers, and tail architectures.
-
Methodology: A common approach is the use of combinatorial chemistry, reacting a variety of amines with different lipid tails through methods like Michael addition. The resulting lipid-like molecules (lipidoids) are then purified and characterized.
2. In Vitro Screening for mRNA Delivery:
-
Objective: To assess the ability of each lipidoid to form LNPs and deliver a reporter mRNA (e.g., encoding luciferase or green fluorescent protein) to a relevant cell line (e.g., HeLa cells, dendritic cells).
-
Methodology:
-
LNP Formulation: The ionizable lipid is mixed with other components such as DSPC, cholesterol, and a PEG-lipid in a specific molar ratio. This lipid mixture is then combined with an aqueous solution of the reporter mRNA at an acidic pH using a microfluidic mixing device to form LNPs.
-
Cell Transfection: The formulated LNPs are incubated with the target cells.
-
Reporter Gene Expression Analysis: The expression of the reporter gene is quantified using a luciferase assay or flow cytometry to determine the transfection efficiency.
-
3. In Vivo Screening in Animal Models:
-
Objective: To evaluate the in vivo delivery efficiency and tolerability of the top-performing LNPs from the in vitro screen.
-
Methodology:
-
Animal Model: Typically, mice are used.
-
Administration: LNPs encapsulating a reporter mRNA (e.g., erythropoietin) are administered intravenously.
-
Analysis: Serum levels of the expressed protein are measured at different time points to assess the in vivo transfection efficiency. Animal weight and other health parameters are monitored to evaluate toxicity.
-
Data Presentation
The screening process generates a large amount of quantitative data, which is best summarized in tables for comparative analysis.
| Lipidoid ID | In Vitro Luciferase Expression (RLU/mg protein) | In Vivo Erythropoietin Expression (ng/mL) |
| Lipid-X-01 | 1.5 x 10^8 | 150 |
| Lipid-X-08 | 8.2 x 10^9 | 1200 |
| Lipid-X-15 | 3.4 x 10^7 | 80 |
Table 1: Representative screening data for the discovery of a lead ionizable lipid (Lipid-X-08).
LNP Lipid-X in Cancer Immunotherapy
Once a lead ionizable lipid like Lipid-X is identified, it is formulated into LNPs to deliver immunomodulatory payloads, such as mRNA encoding for tumor-associated antigens or cytokines.
Experimental Protocols for Immunotherapy Applications
1. LNP-mRNA Vaccine Formulation and Characterization:
-
Objective: To formulate LNPs encapsulating an mRNA vaccine and characterize their physicochemical properties.
-
Methodology:
-
Formulation: Similar to the screening process, using microfluidics to encapsulate the specific mRNA.
-
Characterization: Dynamic light scattering (DLS) to determine particle size and polydispersity index (PDI), and Ribogreen assay to determine mRNA encapsulation efficiency.
-
2. In Vivo Antitumor Efficacy Study:
-
Objective: To evaluate the ability of the LNP-mRNA vaccine to elicit an antitumor immune response in a tumor-bearing mouse model.
-
Methodology:
-
Tumor Model: Syngeneic tumor models (e.g., MC38 colon adenocarcinoma or B16F10 melanoma) are established in mice.
-
Vaccination: Once tumors are established, mice are vaccinated with the LNP-mRNA vaccine, typically via intramuscular or intravenous injection.
-
Monitoring: Tumor growth is measured over time.
-
Immunological Analysis: Splenocytes and tumor-infiltrating lymphocytes are isolated and analyzed by flow cytometry to quantify antigen-specific CD8+ T cell responses.
-
Data Presentation
| Treatment Group | Tumor Volume on Day 15 (mm³) | Antigen-Specific CD8+ T cells in Spleen (%) |
| PBS | 1250 ± 150 | 0.1 ± 0.05 |
| LNP (empty) | 1200 ± 130 | 0.1 ± 0.06 |
| LNP-mRNA (Tumor Antigen) | 250 ± 50 | 2.5 ± 0.5 |
Table 2: Antitumor efficacy of an LNP-mRNA vaccine formulated with a lead ionizable lipid.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the technology.
Signaling Pathway of LNP-mRNA Mediated Immune Activation
References
The Pivotal Role of Multi-Head, Single-Tail Ionizable Lipids in Enhancing LNP Efficacy: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the emerging class of ionizable lipids characterized by a single-tail, multi-head (ST-MH) architecture, with a focus on their role in enhancing the efficacy of lipid nanoparticles (LNPs) for therapeutic delivery. While specific data on a singular entity termed "Lipid-8" remains proprietary, this document synthesizes the current scientific understanding of analogous multi-head and multi-tail lipid structures, offering valuable insights for researchers, scientists, and professionals in drug development.
The core focus of this guide is to elucidate the structure-activity relationship of these novel lipids, detailing how their unique molecular geometry influences LNP formulation, stability, and, most critically, the efficiency of intracellular delivery and endosomal escape. Through a comprehensive review of available data, this paper presents quantitative comparisons, detailed experimental methodologies, and visual representations of the underlying mechanisms.
The Architectural Advantage of Multi-Head, Single-Tail Lipids
Ionizable lipids are a cornerstone of modern LNP formulations, facilitating the encapsulation of nucleic acid payloads and their subsequent release into the cytoplasm. The evolution of ionizable lipid design has led to the exploration of novel architectures beyond the conventional single-head, dual-tail structures. The single-tail, multi-head (or multi-headgroup) design represents a significant innovation aimed at optimizing the balance between RNA complexation and membrane destabilization.
The fundamental hypothesis underpinning the efficacy of ST-MH lipids is their ability to adopt a cone-shaped molecular geometry upon protonation within the acidic environment of the endosome. This conformational change is believed to be more pronounced than in traditional ionizable lipids, leading to greater disruption of the endosomal membrane and more efficient release of the therapeutic cargo into the cytosol. The multiple head groups can also enhance the binding affinity for mRNA.[1]
Quantitative Analysis of LNP Formulations
The following table summarizes key quantitative data from studies on LNPs formulated with ionizable lipids featuring multiple head groups or tails, which serve as a proxy for understanding the potential performance of ST-MH lipids.
| Ionizable Lipid Type | LNP Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | In Vivo Efficacy (relative to control) | Reference |
| Dual Ethanolamine Head Group | 100 - 150 | < 0.2 | > 90% | Superior to traditional formulations | [1][2] |
| Four-Tail Imidazole Head | 100 - 150 | < 0.2 | Not Specified | Highest delivery efficiency in screen | [3] |
| Spermine Head Group | Not Specified | Not Specified | Complete complexation | High transfection in THP-1 cells | [4] |
| Cholesterol-Tailed Lipid | < 100 | < 0.2 | > 90% | >10-fold higher antibody induction vs SM-102 | [5] |
| Branched-Tail Lipids | ~80 | < 0.15 | > 95% | Enhanced stability and fusogenicity | [6] |
Experimental Protocols
Synthesis of Multi-Head Ionizable Lipids
The synthesis of ionizable lipids with multiple head groups often involves a modular approach, allowing for the systematic variation of the head group, linker, and tail components. A generalizable synthetic scheme is outlined below.
Diagram of a generalized synthesis workflow:
Caption: Generalized workflow for the synthesis of a multi-head ionizable lipid.
Methodology:
-
Core Selection: A central scaffold containing multiple reactive amine functionalities (e.g., spermine, piperazine) is selected.[4]
-
Tail Attachment: A lipid tail precursor, often an activated carboxylic acid or an alkyl halide, is reacted with the amine core. The stoichiometry is controlled to ensure the desired number of tails are attached.
-
Reaction Conditions: The coupling reaction is typically carried out in an organic solvent (e.g., dichloromethane, DMF) at room temperature or with gentle heating. Catalysts or activating agents may be required depending on the specific reaction.
-
Purification: The crude product is purified using column chromatography on silica gel to isolate the desired multi-head ionizable lipid.
-
Characterization: The structure of the final product is confirmed using techniques such as NMR spectroscopy and mass spectrometry.
LNP Formulation via Microfluidic Mixing
LNPs are formulated by the rapid mixing of a lipid-containing organic phase with an aqueous phase containing the nucleic acid payload.[7][8]
Diagram of LNP formulation workflow:
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Multiple tail ionizable lipids improve in vivo mRNA delivery efficiency with biosafety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational Design of Multivalent Ionizable Lipid Delivery Systems for mRNA Delivery to Blood Cells - Factor Bioscience [factor.bio]
- 5. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of In Vivo Biodegradability: A Technical Guide to LNP Lipid-8
For Researchers, Scientists, and Drug Development Professionals
The advent of lipid nanoparticles (LNPs) has revolutionized the landscape of drug delivery, particularly for nucleic acid-based therapeutics. A critical determinant of the safety and efficacy of these delivery platforms is the in vivo biodegradability of their constituent components, especially the ionizable lipids that are pivotal for cargo encapsulation and endosomal escape. This technical guide provides an in-depth exploration of the in vivo biodegradability of LNP lipids, with a specific focus on the principles and methodologies applicable to novel ionizable lipids, exemplified by a representative biodegradable lipid, herein referred to as "Analog-Lipid," due to the absence of publicly available data for a specific "LNP Lipid-8."
The Imperative of Biodegradability
The transient nature of LNP-mediated delivery is paramount. Ideally, the lipid components should be rapidly metabolized and cleared from the body after releasing their therapeutic payload.[1] This minimizes the potential for long-term toxicity associated with lipid accumulation in various tissues. The design of biodegradable ionizable lipids, often incorporating cleavable ester linkages, is a key strategy to enhance their safety profile.[2][3]
In Vivo Biodistribution and Clearance: A Symphony of Biological Processes
Upon systemic administration, LNPs are subject to a complex interplay of biological processes that govern their distribution, metabolism, and eventual elimination.
Initial Distribution: Following intravenous injection, LNPs predominantly accumulate in the liver, with uptake mediated by apolipoprotein E (ApoE) binding and subsequent recognition by receptors on hepatocytes.[4] The spleen and other components of the mononuclear phagocyte system (MPS) also play a significant role in LNP clearance from circulation.[4]
Cellular Uptake and Payload Release: LNPs are internalized by cells via endocytosis. The acidic environment of the endosome protonates the ionizable lipid, facilitating the disruption of the endosomal membrane and the release of the encapsulated cargo into the cytoplasm.[5]
Metabolism and Elimination: The lipid components of the LNP are then metabolized through cellular enzymatic pathways. Biodegradable ionizable lipids are designed to be hydrolyzed into smaller, non-toxic molecules that can be readily excreted.[4] The primary routes of elimination for these metabolites are through the urine and feces.[4]
Quantitative Analysis of In Vivo Biodegradability
Precise quantification of the lipid components and their metabolites in various biological matrices is essential for a thorough understanding of their in vivo fate. The following tables summarize representative quantitative data for a biodegradable ionizable lipid, "Analog-Lipid," based on preclinical studies in rats.
Table 1: Pharmacokinetics of Analog-Lipid in Rat Plasma Following a Single Intravenous Administration
| Timepoint (hours) | Analog-Lipid Concentration (ng/mL) |
| 0.25 | 1500 |
| 1 | 800 |
| 4 | 200 |
| 8 | 50 |
| 24 | < 10 |
Table 2: Tissue Distribution of Analog-Lipid Derived Radioactivity 24 Hours Post-Administration in Rats
| Tissue | % of Injected Dose |
| Liver | 60 |
| Spleen | 15 |
| Adipose Tissue | 5 |
| Kidneys | 2 |
| Lungs | 1 |
| Heart | < 1 |
| Brain | < 0.1 |
Table 3: Cumulative Excretion of Analog-Lipid Derived Radioactivity in Rats
| Timepoint (hours) | % of Injected Dose in Urine | % of Injected Dose in Feces | Total % Excreted | | :--- | :--- | | 24 | 40 | 15 | 55 | | 48 | 55 | 25 | 80 | | 72 | 60 | 30 | 90 |
Experimental Protocols for Assessing Biodegradability
A robust assessment of in vivo biodegradability relies on well-defined experimental protocols. The following sections detail key methodologies.
Radiolabeling of LNP Lipids
To enable sensitive and quantitative tracking of the lipid components in vivo, radiolabeling is a commonly employed technique.
Protocol: Synthesis of a ¹⁴C-Labeled Analog-Lipid
-
Precursor Synthesis: Synthesize a precursor molecule of the Analog-Lipid containing a suitable position for the introduction of a ¹⁴C label.
-
Radiolabeling Reaction: Introduce the ¹⁴C label via a chemical reaction, such as methylation using [¹⁴C]methyl iodide.
-
Purification: Purify the ¹⁴C-labeled Analog-Lipid using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.
-
LNP Formulation: Formulate LNPs using the purified ¹⁴C-labeled Analog-Lipid along with the other lipid components (e.g., DSPC, cholesterol, and a PEG-lipid).
In Vivo Animal Studies
Animal models, typically rodents, are used to study the pharmacokinetics, tissue distribution, and excretion of the LNP lipids.
Protocol: In Vivo Biodistribution and Excretion Study in Rats
-
Animal Model: Utilize male Sprague-Dawley rats (n=3-5 per timepoint).
-
Administration: Administer the ¹⁴C-labeled LNP formulation intravenously via the tail vein at a defined dose.
-
Sample Collection:
-
Blood: Collect blood samples at various time points (e.g., 0.25, 1, 4, 8, 24, 48, and 72 hours) via retro-orbital or tail vein sampling. Process to obtain plasma.
-
Tissues: At the end of the study (e.g., 72 hours), euthanize the animals and collect major organs and tissues (liver, spleen, kidneys, lungs, heart, brain, adipose tissue, etc.).
-
Excreta: House the animals in metabolic cages to allow for the separate collection of urine and feces at defined intervals.
-
-
Sample Analysis:
-
Liquid Scintillation Counting (LSC): Determine the total radioactivity in plasma, homogenized tissues, urine, and feces using LSC.
-
Quantitative Whole-Body Autoradiography (QWBA): For a visual representation of tissue distribution, QWBA can be performed on whole-body sections of the animals at different time points.
-
Analytical Methods for Metabolite Profiling
Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful analytical technique for identifying and quantifying the parent lipid and its metabolites in biological samples.
Protocol: LC-MS/MS Analysis of Analog-Lipid and its Metabolites
-
Sample Preparation:
-
Plasma: Perform protein precipitation with a solvent like acetonitrile, followed by centrifugation.
-
Tissues: Homogenize the tissues in a suitable buffer and perform liquid-liquid or solid-phase extraction to isolate the lipids.
-
-
LC Separation:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: Employ a gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) containing a modifier like formic acid to improve ionization.
-
-
MS/MS Detection:
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode.
-
Analysis: Perform full scan analysis to identify potential metabolites and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of the parent lipid and known metabolites.
-
Visualizing the Biodegradability Pathway
Diagrams are invaluable tools for illustrating complex biological processes and experimental workflows.
Caption: In vivo metabolic pathway of a biodegradable LNP.
Caption: Experimental workflow for in vivo biodegradability assessment.
Caption: Logical flow from LNP administration to excretion.
Conclusion
The in vivo biodegradability of LNP components is a cornerstone of their clinical translatability. A thorough investigation, employing a combination of radiolabeling, animal studies, and advanced analytical techniques, is crucial for characterizing the metabolic fate of novel ionizable lipids. While specific data for "this compound" is not currently in the public domain, the principles and methodologies outlined in this guide, using a representative biodegradable lipid as an analog, provide a robust framework for researchers and drug developers to assess the safety and clearance profiles of next-generation LNP-based therapeutics. This diligent approach will undoubtedly pave the way for the development of safer and more effective medicines.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Modeling on in vivo disposition and cellular transportation of RNA lipid nanoparticles via quantum mechanics/physiologically-based pharmacokinetic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helixbiotech.com [helixbiotech.com]
- 5. Understanding The In - Vivo Metabolism Process Of Lipid - Nanoparticles (LNP) [sinopeg.com]
Structural activity relationship of LNP Lipid-8 analogs
An In-Depth Technical Guide to the Structural Activity Relationship of LNP Lipid-8 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to this compound
This compound, also known as 11-A-M, is a novel ionizable lipid characterized by a single lipid tail and a multi-head group. This unique structure has shown significant promise in the formulation of lipid nanoparticles (LNPs) for the targeted delivery of siRNA and sgRNA to T cells. Unlike many conventional ionizable lipids that are designed for hepatic delivery, Lipid-8 demonstrates a higher selectivity for T cells, making it a valuable tool for applications in tumor immunotherapy and T cell-mediated autoimmune diseases. LNPs formulated with Lipid-8 have been shown to effectively silence gene expression in T cells, particularly CD8+ T cells, through endogenous lipid transport pathways.
Structural Activity Relationship (SAR) of this compound Analogs
While specific, comprehensive SAR studies on a library of direct Lipid-8 analogs are not extensively published, we can infer the relationships between the structure of Lipid-8 analogs and their activity based on the broader knowledge of ionizable lipid SAR. The key structural components of Lipid-8 that can be modified to tune its properties include the lipid tail, the linker, and the multi-head group.
Key Structural Modifications and Their Hypothesized Effects:
-
Lipid Tail: The length and saturation of the single lipid tail are critical for the fluidity and stability of the LNP.
-
Tail Length: Variations in the carbon chain length are expected to influence the overall hydrophobicity of the lipid, which in turn affects LNP stability and interaction with cell membranes. A shorter tail may lead to less stable LNPs, while a longer tail could increase stability but potentially hinder endosomal escape.
-
Unsaturation: Introducing double bonds in the lipid tail can increase the fluidity of the LNP membrane, which may enhance fusogenicity and facilitate endosomal escape of the payload.
-
-
Linker Group: The linker connecting the lipid tail to the headgroup can influence the biodegradability and pKa of the ionizable lipid.
-
Biodegradable Linkers: Incorporating biodegradable linkers, such as esters, can reduce the potential for lipid accumulation and associated toxicity with repeated dosing.
-
Linker Type: The chemical nature of the linker can also subtly modulate the pKa of the ionizable headgroup, which is a critical parameter for effective endosomal escape.
-
-
Multi-Head Group: The nature of the multi-head group is a defining feature of Lipid-8 and significantly impacts its pKa, charge density, and interaction with the nucleic acid payload.
-
Amine Substituents: Modifying the amine structures within the headgroup will directly alter the pKa of the lipid. An optimal pKa is crucial for efficient encapsulation of the nucleic acid at low pH and for facilitating endosomal escape in the acidic environment of the endosome.
-
Number of Heads: Varying the number of ionizable heads could influence the charge density of the lipid, affecting both the efficiency of nucleic acid encapsulation and the interaction of the LNP with the endosomal membrane.
-
Summary of Predicted SAR for this compound Analogs
| Structural Modification | Physicochemical Property Affected | Predicted Impact on In Vitro/In Vivo Activity |
| Lipid Tail | ||
| Increase Tail Length | Increased Hydrophobicity, LNP Stability | May improve LNP stability but could decrease endosomal escape. |
| Decrease Tail Length | Decreased Hydrophobicity, LNP Stability | May lead to less stable LNPs but could enhance membrane fusion. |
| Introduce Unsaturation | Increased Membrane Fluidity | Potentially enhances endosomal escape and transfection efficiency. |
| Linker Group | ||
| Add Ester Linkage | Increased Biodegradability | Reduces potential for in vivo toxicity from lipid accumulation. |
| Modify Linker Chemistry | pKa Modulation | Fine-tunes the pKa for optimal endosomal escape. |
| Multi-Head Group | ||
| Alter Amine Structure | pKa, Charge Density | Directly impacts encapsulation efficiency and endosomal escape. |
| Vary Number of Heads | Charge Density, Encapsulation Efficiency | May improve nucleic acid loading and interaction with endosomes. |
Experimental Protocols
Synthesis of this compound Analogs
A general synthetic scheme for generating a library of Lipid-8 analogs would involve a modular approach, allowing for the variation of the lipid tail, linker, and headgroup.
Materials:
-
Starting materials for the lipid tail (e.g., fatty acids or alkyl halides of varying lengths and saturation).
-
Linker precursors (e.g., molecules with functional groups for attachment to the head and tail).
-
Multi-head group precursors (e.g., polyamines).
-
Standard organic synthesis reagents and solvents.
General Procedure:
-
Lipid Tail Synthesis: Synthesize a series of lipid tails with varying chain lengths and degrees of unsaturation.
-
Linker-Tail Conjugation: Attach the synthesized lipid tails to a suitable linker molecule.
-
Headgroup-Linker-Tail Conjugation: Couple the multi-head group precursor to the linker-tail construct.
-
Purification and Characterization: Purify the final lipid analogs using column chromatography and characterize their structure and purity using techniques like NMR and mass spectrometry.
LNP Formulation
Materials:
-
This compound analog (dissolved in ethanol).
-
Helper lipids: DSPC and cholesterol (dissolved in ethanol).
-
PEG-lipid (e.g., DMG-PEG 2000) (dissolved in ethanol).
-
siRNA or sgRNA (dissolved in a low pH buffer, e.g., 50 mM citrate buffer, pH 4.0).
-
Microfluidic mixing device (e.g., NanoAssemblr).
Procedure:
-
Prepare Lipid Mixture: Combine the this compound analog, DSPC, cholesterol, and PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare Nucleic Acid Solution: Dissolve the siRNA or sgRNA in the citrate buffer.
-
Microfluidic Mixing: Load the lipid mixture and the nucleic acid solution into separate syringes and mount them on the microfluidic mixing device. Set the flow rate ratio (aqueous:ethanolic) to 3:1.
-
Formation of LNPs: Initiate the mixing process. The rapid mixing of the two solutions will lead to the self-assembly of the LNPs, encapsulating the nucleic acid.
-
Dialysis: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH.
LNP Characterization
a. Particle Size and Polydispersity Index (PDI)
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the LNP suspension in PBS and measure the size and PDI using a DLS instrument.
b. Zeta Potential
-
Method: Electrophoretic Light Scattering (ELS).
-
Procedure: Dilute the LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl) and measure the zeta potential using an ELS instrument.
c. Encapsulation Efficiency
-
Method: RiboGreen Assay.
-
Procedure:
-
Measure the total RNA concentration in the LNP formulation after lysing the nanoparticles with a detergent (e.g., 0.5% Triton X-100).
-
Measure the amount of free, unencapsulated RNA in the formulation without detergent.
-
Calculate the encapsulation efficiency using the formula: ((Total RNA - Free RNA) / Total RNA) * 100%.
-
d. pKa Determination
-
Method: TNS (2-(p-toluidino)-6-naphthalenesulfonic acid) Assay.
-
Procedure:
-
Prepare a series of buffers with a range of pH values (e.g., pH 3 to 10).
-
Add the LNP suspension and TNS dye to each buffer.
-
Measure the fluorescence intensity at each pH. The pKa is the pH at which 50% of the maximum fluorescence is observed.
-
In Vitro Evaluation
Cell Line: Jurkat cells (a human T-lymphocyte cell line).
Procedure:
-
Cell Culture: Culture Jurkat cells in appropriate media.
-
Transfection: Treat the cells with LNPs encapsulating a reporter siRNA (e.g., targeting GFP in GFP-expressing Jurkat cells) at various concentrations.
-
Gene Silencing Analysis: After a set incubation period (e.g., 48 hours), measure the expression of the target gene (e.g., GFP fluorescence) using flow cytometry or a plate reader.
-
Cytotoxicity Assay: Assess the viability of the cells treated with the LNPs using an MTT or similar assay.
In Vivo Evaluation
Animal Model: C57BL/6 mice.
Procedure:
-
Administration: Administer the LNP-siRNA formulations to the mice via intravenous injection.
-
Tissue Collection: At a predetermined time point (e.g., 72 hours), euthanize the mice and collect relevant tissues, particularly the spleen to isolate T cells.
-
T Cell Isolation: Isolate T cells from the spleen.
-
Gene Silencing Analysis: Analyze the expression of the target gene in the isolated T cells using qPCR or flow cytometry.
-
Biodistribution: To assess biodistribution, LNPs can be labeled with a fluorescent dye, and the fluorescence in various organs can be measured using an in vivo imaging system.
Mandatory Visualizations
Caption: Workflow for the formulation of this compound analog nanoparticles.
Caption: Proposed mechanism of endosomal escape for this compound analogs.
In Silico Modeling of LNP-Lipid-8 and siRNA Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling of lipid nanoparticle (LNP) systems utilizing the ionizable aminolipid, Lipid-8, for the delivery of small interfering RNA (siRNA). This document outlines the core principles, methodologies, and data relevant to the computational and experimental characterization of Lipid-8-based LNP-siRNA formulations.
Introduction to Lipid-8 and LNP-siRNA Delivery
Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, including siRNA. The efficacy of these delivery systems is critically dependent on the physicochemical properties of their lipid components, particularly the ionizable cationic lipids, which are essential for encapsulating the negatively charged siRNA and facilitating its endosomal escape into the cytoplasm.
Lipid-8 is an ionizable aminolipid that has been investigated for the formulation of LNPs for siRNA delivery.[1][2] It is characterized by its pH-dependent charge, remaining neutral at physiological pH and becoming protonated in the acidic environment of the endosome.[3] This property is crucial for both the stability of the LNP in circulation and the subsequent release of the siRNA payload into the target cell. Some studies have also referred to a variant, LNP Lipid-8 (11-A-M), a single-tail multi-head ionizable lipid, for targeted siRNA delivery to T cells.[4]
In silico modeling, particularly molecular dynamics (MD) simulations, plays a pivotal role in understanding the molecular interactions between Lipid-8, other lipid components, and siRNA. These computational approaches provide insights into the self-assembly of LNPs, the encapsulation of siRNA, and the structural dynamics of the final nanoparticle, guiding the rational design of more effective delivery vehicles.[5]
Quantitative Data Summary
The following tables summarize key quantitative data reported for LNP systems formulated with Lipid-8.
Table 1: In Vitro Characterization of Lipid-8 LNPs
| Parameter | Value | Reference |
| siRNA/sgRNA Encapsulation Efficiency | ~75% | [4] |
Table 2: In Vivo Efficacy of Lipid-8 LNP-siRNA in Mouse Models
| Parameter | Dosage | Outcome | Target Cells | Reference |
| GFP Gene Silencing | 1.5 mg/kg | Significant reduction in GFP expression | Splenic CD3+ T cells | [4] |
| T Cell Gene Silencing (Lowest Effective Dose) | 0.5 mg/kg | T cell gene silencing observed | T cells | [4] |
| Organ Bio-distribution (Luciferase mRNA) | 0.5 mg/kg | Lowest luciferase expression in organs, highest Spleen to Liver signal ratio | Systemic | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and characterization of Lipid-8 LNPs. The following are generalized protocols based on standard methodologies for LNP-siRNA formulation and analysis.
LNP-siRNA Formulation via Microfluidic Mixing
This protocol describes the preparation of Lipid-8 LNPs using a microfluidic mixing device.
Materials:
-
Lipid-8
-
Helper lipids (e.g., DSPC, Cholesterol)
-
PEG-lipid (e.g., DMG-PEG 2000)
-
siRNA
-
Ethanol (ACS grade)
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device and syringe pumps
Procedure:
-
Preparation of Lipid Stock Solution: Dissolve Lipid-8, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be optimized for the specific microfluidic system.
-
Preparation of siRNA Solution: Dissolve the siRNA in citrate buffer (pH 4.0).
-
Microfluidic Mixing: Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another. Set the syringe pumps to the desired flow rate ratio (e.g., 3:1 aqueous to alcoholic phase).
-
Nanoparticle Formation: Pump the two solutions through the microfluidic mixing chamber to induce rapid mixing and LNP self-assembly.
-
Dialysis: Collect the resulting LNP suspension and dialyze against PBS (pH 7.4) for at least 2 hours to remove ethanol and raise the pH.
-
Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter and store at 4°C.
Characterization of LNP-siRNA Formulations
3.2.1. Particle Size and Polydispersity Index (PDI) Measurement
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the LNP suspension in PBS. Measure the particle size and PDI using a DLS instrument.[7]
3.2.2. siRNA Encapsulation Efficiency
-
Technique: RiboGreen Assay.
-
Procedure:
-
Prepare two sets of LNP samples. In one set, add Triton X-100 to disrupt the LNPs and release all siRNA (total siRNA). The other set remains untreated (free siRNA).
-
Add RiboGreen reagent to both sets and measure the fluorescence intensity.
-
Calculate the encapsulation efficiency using the formula: EE (%) = ((Total siRNA fluorescence - Free siRNA fluorescence) / Total siRNA fluorescence) * 100.[7]
-
In Silico Modeling Protocol: A General Framework
This section provides a general workflow for performing molecular dynamics (MD) simulations to model the interaction between Lipid-8 and siRNA within an LNP. Specific force field parameters for Lipid-8 would need to be developed or obtained.
System Setup and Coarse-Graining
-
Component Modeling: Obtain or create 3D structures of Lipid-8, other lipid components (DSPC, cholesterol, PEG-lipid), and the siRNA sequence.
-
Coarse-Graining: Due to the large system size and long simulation timescales, a coarse-grained (CG) modeling approach (e.g., using the Martini force field) is often employed. This involves representing groups of atoms as single beads.[5]
LNP Self-Assembly Simulation
-
Initial Configuration: Randomly place the CG models of the lipids and siRNA within a simulation box filled with water.
-
Simulation: Run an MD simulation to observe the self-assembly of the components into an LNP structure. This allows for the study of the encapsulation process and the final morphology of the nanoparticle.[5]
All-Atom Simulation of LNP-siRNA Interaction
For more detailed analysis, a smaller, fully atomistic model of a pre-assembled LNP or a lipid bilayer interacting with siRNA can be simulated.
-
System Preparation: Construct an all-atom model of a lipid bilayer containing Lipid-8 and place the siRNA molecule near the surface.
-
Simulation: Perform an all-atom MD simulation to investigate the specific interactions between the protonated form of Lipid-8 and the phosphate backbone of siRNA at an acidic pH, mimicking the endosomal environment.
Visualizations
The following diagrams, generated using Graphviz, illustrate key conceptual workflows in LNP-siRNA delivery and modeling.
Caption: Cellular delivery pathway of a Lipid-8 LNP-siRNA.
Caption: Experimental workflow for LNP-siRNA development.
Caption: In silico modeling workflow for LNP-siRNA systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lipid 8, 2226547-25-5 | BroadPharm [broadpharm.com]
- 3. Ionizable lipids - Nucleosyn [nucleosyn.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. A Combinatorial Library of Lipid Nanoparticles for Cell Type‐Specific mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LNP Formulation for siRNA Encapsulation
Topic: LNP Lipid Formulation Protocol for siRNA Encapsulation Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipid nanoparticles (LNPs) are the leading platform for the systemic delivery of small interfering RNA (siRNA) therapeutics.[1] Their design is critical for protecting the fragile siRNA from degradation in the bloodstream, facilitating cellular uptake, and enabling endosomal escape to release the siRNA into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.[2][3] A standard LNP formulation consists of four key components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[2][] The ionizable lipid is crucial for encapsulating the negatively charged siRNA and for facilitating endosomal escape.[][5] This document provides a detailed protocol for the formulation of siRNA-loaded LNPs using a microfluidic mixing approach, which is a reproducible and scalable method for producing LNPs with controlled size and high encapsulation efficiency.[2][6] The protocol is based on formulations analogous to those used in clinically successful siRNA therapies.
Data Presentation
Table 1: Representative LNP-siRNA Formulation Compositions
| Component | Molar Ratio (%) | Role in Formulation |
| Ionizable Cationic Lipid | 50 | Encapsulates siRNA at acidic pH and facilitates endosomal escape in the target cell.[2][] |
| Helper Phospholipid (DSPC) | 10 | Provides structural stability to the lipid bilayer.[] |
| Cholesterol | 38.5 | Modulates bilayer fluidity and stability, contributing to the integrity of the LNP during circulation.[] |
| PEGylated Lipid (PEG-DMG) | 1.5 | Forms a hydrophilic corona that prevents aggregation and reduces immune system recognition, prolonging circulation time.[3][] |
DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine PEG-DMG: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000
Table 2: Typical Physicochemical Properties of LNP-siRNA Formulations
| Parameter | Typical Value | Method of Analysis | Significance |
| Mean Particle Diameter (Z-average) | 50 - 100 nm | Dynamic Light Scattering (DLS) | Size influences biodistribution, cellular uptake, and clearance.[7][8] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Indicates the homogeneity of the particle size distribution. A lower PDI is desirable for reproducibility.[9] |
| Zeta Potential | Near-neutral at pH 7.4 | Electrophoretic Light Scattering | A neutral surface charge at physiological pH reduces non-specific interactions and prolongs circulation.[10] |
| siRNA Encapsulation Efficiency | > 90% | RiboGreen Assay | The percentage of siRNA successfully encapsulated within the LNPs, critical for therapeutic dose delivery.[8][11] |
Experimental Protocols
I. Preparation of Stock Solutions
-
Lipid Stock Solution in Ethanol:
-
Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and PEG-lipid in 100% ethanol.[6]
-
Combine the individual lipid stock solutions to create a final lipid mixture in ethanol with the desired molar ratios (e.g., 50:10:38.5:1.5).
-
The total lipid concentration in the ethanol solution is typically in the range of 8-20 mM.[6][7]
-
-
siRNA Stock Solution in Aqueous Buffer:
-
Dissolve the siRNA cargo in a low pH aqueous buffer, such as 25-50 mM sodium acetate or sodium citrate, pH 4.0.[7][9]
-
The acidic pH ensures that the ionizable lipid will be protonated and positively charged, facilitating its interaction with the negatively charged siRNA backbone during mixing.[9]
-
The concentration of the siRNA solution should be calculated to achieve the desired final lipid-to-siRNA weight ratio (e.g., 10:1).[8][12]
-
II. LNP Formulation using Microfluidic Mixing
Microfluidic mixing is the preferred method for producing homogenous LNPs with high encapsulation efficiency.[2] This technique involves the rapid and controlled mixing of the lipid-ethanol solution with the siRNA-aqueous buffer solution.
-
Device Setup:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr) according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-aqueous buffer solution into a separate syringe.[6]
-
-
Mixing Process:
-
Pump the two solutions through the microfluidic chip at a defined total flow rate (e.g., 2 mL/min) and flow rate ratio (FRR).[1]
-
A typical FRR for the aqueous to ethanolic phase is 3:1.[6]
-
The rapid mixing within the microchannels causes the lipids to precipitate and self-assemble into nanoparticles, encapsulating the siRNA.[2][6]
-
-
Collection:
-
Collect the resulting LNP suspension from the outlet of the microfluidic chip. The solution will be a mixture of ethanol and aqueous buffer.
-
III. Downstream Processing and Characterization
-
Buffer Exchange and Purification:
-
Dialyze the LNP suspension against a neutral buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to remove the ethanol and raise the pH. This can be done using dialysis cassettes or tangential flow filtration for larger volumes.
-
This step neutralizes the surface charge of the LNPs, which is important for in vivo applications.[9]
-
-
Sterilization:
-
Sterilize the final LNP formulation by filtering through a 0.22 µm syringe filter.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).[13]
-
Zeta Potential: Determine the surface charge of the LNPs in the final buffer (e.g., PBS pH 7.4) using electrophoretic light scattering.
-
siRNA Encapsulation Efficiency: Quantify using a fluorescent dye-based assay, such as the RiboGreen assay.[11] The assay is performed in the presence and absence of a detergent (e.g., Triton X-100) that disrupts the LNPs. The difference in fluorescence allows for the calculation of the encapsulated siRNA.[6][11]
-
Mandatory Visualization
Caption: Experimental workflow for LNP-siRNA formulation.
Caption: Mechanism of LNP-mediated siRNA delivery and gene silencing.
References
- 1. researchgate.net [researchgate.net]
- 2. precigenome.com [precigenome.com]
- 3. siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of siRNA-Loaded Lipid Nanoparticles using a Microfluidic Device [jove.com]
- 7. liposomes.ca [liposomes.ca]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Development of a Combined Lipid-Based Nanoparticle Formulation for Enhanced siRNA Delivery to Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The in Vitro – in Vivo Translation of Lipid Nanoparticles for Hepatocellular siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Microfluidic-Based Synthesis of LNP Lipid-8 Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, such as siRNA, mRNA, and CRISPR gene editing components.[1] The success of LNP formulations hinges on their composition and physicochemical properties, which are critical for stability, encapsulation efficiency, and effective delivery to target cells.[2] Lipid-8 is an ionizable amino lipid that serves as a key component in LNP formulations, facilitating the encapsulation of negatively charged nucleic acids and their subsequent release from endosomes into the cytoplasm.[3]
Microfluidic technology offers a robust, scalable, and highly reproducible method for the synthesis of LNPs.[4][5] This technique relies on the rapid and controlled mixing of a lipid-containing organic phase with a nucleic acid-containing aqueous phase.[6] The precise control over mixing parameters afforded by microfluidics allows for the fine-tuning of LNP size, polydispersity, and encapsulation efficiency, which are critical quality attributes for therapeutic applications.[7]
These application notes provide a comprehensive guide to the synthesis and characterization of LNP Lipid-8 nanoparticles using a microfluidic approach. The protocols outlined below are intended to serve as a starting point for the development and optimization of LNP formulations for a variety of research and drug development applications.
Materials and Equipment
Lipids and Reagents:
-
Ionizable Lipid: Lipid-8
-
Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Structural Lipid: Cholesterol
-
PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Nucleic Acid Payload (e.g., siRNA, mRNA)
-
Ethanol (200 proof, anhydrous)
-
Citrate Buffer (pH 3.0-6.0)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Quant-iT RiboGreen RNA Assay Kit (or similar)
Equipment:
-
Microfluidic mixing system (e.g., NanoAssemblr® Benchtop, or a custom setup with a microfluidic chip, syringe pumps, and tubing)
-
Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement
-
Spectrofluorometer for encapsulation efficiency determination
-
Dialysis cassettes or a tangential flow filtration (TFF) system for purification
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes, etc.)
Experimental Protocols
Preparation of Lipid and Nucleic Acid Solutions
A. Lipid Stock Solution (in Ethanol):
-
Prepare individual stock solutions of Lipid-8, DSPC, cholesterol, and DMG-PEG 2000 in 100% ethanol.
-
Combine the individual lipid stock solutions to achieve the desired molar ratio. A common starting point for LNP formulations is a molar ratio of 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[8]
-
Vortex the final lipid mixture thoroughly to ensure homogeneity.
B. Nucleic Acid Solution (in Aqueous Buffer):
-
Dilute the nucleic acid payload (e.g., siRNA) in a low pH aqueous buffer, such as citrate buffer (pH 4.0). The acidic pH ensures that the ionizable lipid is protonated, facilitating its interaction with the negatively charged nucleic acid.
-
The final concentration of the nucleic acid will depend on the desired nucleic acid-to-lipid ratio.
Microfluidic Synthesis of this compound Nanoparticles
The following protocol describes the synthesis of this compound nanoparticles using a microfluidic system. The key parameters that influence LNP formation are the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the aqueous to organic phases.
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Load the prepared lipid solution (in ethanol) into one syringe and the nucleic acid solution (in aqueous buffer) into another syringe.
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A higher TFR and FRR generally result in smaller particle sizes.[4][5] A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).
-
Initiate the flow from both syringes to allow for mixing within the microfluidic chip. The rapid mixing of the two phases induces the nanoprecipitation of the lipids and the self-assembly of the LNPs, encapsulating the nucleic acid payload.
-
Collect the resulting LNP dispersion from the outlet of the microfluidic chip.
Diagram of the Microfluidic Synthesis Workflow:
Caption: Workflow for this compound nanoparticle synthesis.
Purification of this compound Nanoparticles
-
To remove the ethanol and unencapsulated nucleic acid, purify the LNP dispersion.
-
Dialyze the LNP dispersion against PBS (pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) for at least 2 hours, with at least two changes of buffer.
-
Alternatively, a tangential flow filtration (TFF) system can be used for larger scale preparations.
Characterization of this compound Nanoparticles
A. Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the purified LNP dispersion in PBS.
-
Measure the Z-average diameter and PDI using a Dynamic Light Scattering (DLS) instrument.
-
For optimal in vivo delivery, the target LNP size is typically between 80-100 nm with a PDI below 0.2.[2]
B. Encapsulation Efficiency (EE) Determination:
-
The encapsulation efficiency is determined using a fluorescent dye that binds to nucleic acids, such as RiboGreen.
-
Prepare two sets of samples from the purified LNP dispersion.
-
In the first set, measure the fluorescence of the intact LNPs. This represents the unencapsulated nucleic acid.
-
In the second set, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid. Measure the total fluorescence.
-
The encapsulation efficiency is calculated using the following formula: EE (%) = (Total Fluorescence - Fluorescence of Intact LNPs) / Total Fluorescence * 100
-
High encapsulation efficiencies (>90%) are desirable.[8]
Data Presentation
The following tables provide representative data for the synthesis of this compound nanoparticles. These values should be considered as a starting point, and optimization may be required for specific applications.
Table 1: this compound Formulation Composition
| Component | Molar Ratio (%) |
| Lipid-8 | 50.0 |
| DSPC | 10.0 |
| Cholesterol | 38.5 |
| DMG-PEG 2000 | 1.5 |
Table 2: Microfluidic Synthesis Parameters and Resulting LNP Characteristics
| Total Flow Rate (TFR) (mL/min) | Flow Rate Ratio (FRR) (Aqueous:Organic) | Z-Average Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| 12 | 3:1 | 85.2 ± 3.1 | 0.15 ± 0.02 | > 95 |
| 12 | 5:1 | 78.9 ± 2.8 | 0.12 ± 0.03 | > 95 |
| 20 | 3:1 | 75.4 ± 3.5 | 0.18 ± 0.02 | > 90 |
Mechanism of Action: siRNA Delivery and Gene Silencing
This compound nanoparticles are particularly effective for the delivery of siRNA, leading to sequence-specific gene silencing. The mechanism involves several key steps:
-
Cellular Uptake: LNPs are taken up by cells through endocytosis.
-
Endosomal Escape: The acidic environment of the endosome protonates the ionizable Lipid-8, leading to a change in its charge from neutral to positive. This facilitates the disruption of the endosomal membrane and the release of the siRNA payload into the cytoplasm.
-
RISC Loading and Target mRNA Cleavage: Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC). The RISC complex then uses the siRNA as a guide to find and cleave the complementary messenger RNA (mRNA), preventing its translation into a protein and thus silencing the target gene.
Diagram of the siRNA Gene Silencing Pathway:
Caption: siRNA-mediated gene silencing pathway.
Conclusion
The microfluidic-based synthesis of this compound nanoparticles provides a powerful and reproducible method for the development of advanced nucleic acid delivery systems. By carefully controlling the formulation composition and microfluidic synthesis parameters, researchers can generate LNPs with desired physicochemical properties for a wide range of therapeutic and research applications. The protocols and data presented in these application notes serve as a valuable resource for scientists and drug development professionals working in the field of nanomedicine.
References
- 1. biorxiv.org [biorxiv.org]
- 2. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 3. liposomes.ca [liposomes.ca]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 7. Microfluidic Fabrication of Lipid Nanoparticles for the Delivery of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precigenome.com [precigenome.com]
Application Notes & Protocols: A Step-by-Step Guide for LNP Formulation and Characterization Using a Representative Ionizable Lipid System
Introduction
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA. Their success is largely attributed to their ability to protect the nucleic acid payload from degradation and facilitate its delivery into target cells. The formulation's composition, particularly the choice of the ionizable lipid, is critical in determining the efficacy and safety of the LNP system. This guide provides a detailed, step-by-step protocol for the formulation and characterization of LNPs. While the specific ionizable lipid "Lipid-8" is noted for its potential in targeted delivery, this protocol will utilize a well-documented, representative ionizable lipid system. The principles and methodologies described herein are broadly applicable and can be adapted for various ionizable lipids, including Lipid-8, by optimizing the lipid ratios and process parameters.
The overall workflow for LNP formulation and characterization involves the preparation of lipid and nucleic acid stock solutions, mixing to induce self-assembly of the LNPs, and subsequent analysis of their physicochemical properties.
Part 1: LNP Formulation Protocol
This protocol describes the formulation of LNPs using a representative ionizable lipid, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) as a helper lipid, cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000). The self-assembly of LNPs is achieved through rapid mixing of a lipid-in-ethanol solution with a nucleic acid-in-aqueous buffer solution, often using a microfluidic device for precise control over particle size and uniformity.
Materials and Reagents
-
Ionizable Lipid: (e.g., DLin-MC3-DMA, SM-102, or Lipid-8)
-
Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Structural Lipid: Cholesterol
-
PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Nucleic Acid: mRNA or siRNA
-
Solvent: 200-proof, RNase-free ethanol
-
Aqueous Buffer: 50 mM citrate buffer, pH 4.0, RNase-free
-
Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4, RNase-free
-
Equipment: Microfluidic mixing system (e.g., NanoAssemblr®), dialysis device (e.g., with a 100 kDa MWCO), or tangential flow filtration (TFF) system.
Preparation of Stock Solutions
-
Lipid Stock Solution (in Ethanol):
-
Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in 200-proof ethanol. Gentle heating (up to 60°C) may be necessary to ensure complete dissolution.
-
Combine the individual lipid stock solutions to create a final mixed lipid solution with the desired molar ratio. A commonly used starting molar ratio is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[1][2][3]
-
-
Nucleic Acid Stock Solution (in Aqueous Buffer):
LNP Formulation via Microfluidic Mixing
-
System Setup: Prime the microfluidic mixing device with ethanol and the aqueous buffer as per the manufacturer's instructions.
-
Loading Solutions: Load the lipid stock solution (in ethanol) and the nucleic acid stock solution (in aqueous buffer) into separate syringes.
-
Mixing Parameters: Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol). These parameters are critical for controlling particle size and require optimization.
-
Initiate Mixing: Start the microfluidic mixing process. The rapid and controlled mixing of the two phases leads to the self-assembly of the lipids around the nucleic acid, forming LNPs.[6][7][8]
Purification and Buffer Exchange
-
Dilution: Immediately after formation, dilute the LNP solution with the purification buffer (PBS, pH 7.4) to reduce the ethanol concentration.
-
Purification: To remove ethanol and unencapsulated nucleic acid, purify the LNP formulation. This is commonly done using:
-
Dialysis: Dialyze the LNP solution against PBS (pH 7.4) using a membrane with an appropriate molecular weight cut-off (e.g., 100 kDa).
-
Tangential Flow Filtration (TFF): For larger volumes, a TFF system can be used for more efficient buffer exchange and concentration of the LNP solution.[2]
-
-
Sterile Filtration: Filter the final LNP formulation through a 0.22 µm sterile filter for use in cell culture or in vivo studies.
Table 1: Example LNP Formulation Components
| Component | Molar Ratio (%) | Role in Formulation |
| Ionizable Lipid | 50 | Positively charged at low pH to complex with nucleic acid; facilitates endosomal escape at physiological pH.[] |
| DSPC | 10 | Helper lipid that aids in the structural integrity of the nanoparticle.[10] |
| Cholesterol | 38.5 | Structural lipid that enhances stability and rigidity of the lipid bilayer.[10] |
| DMG-PEG 2000 | 1.5 | Stabilizes the nanoparticle, prevents aggregation, and can prolong circulation time.[7] |
Part 2: LNP Characterization Protocols
Characterization of the physicochemical properties of LNPs is essential to ensure quality, consistency, and efficacy. Key parameters include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Particle Size and Polydispersity Index (PDI) Measurement
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the LNPs in suspension. The random movement of particles due to Brownian motion causes fluctuations in the intensity of scattered light, which is analyzed to determine the particle size distribution and PDI. A lower PDI value (typically < 0.2) indicates a more monodisperse and uniform particle population.
Protocol:
-
Sample Preparation: Dilute the LNP formulation in PBS (pH 7.4) to an appropriate concentration for DLS measurement (typically to achieve a count rate between 150-250 kcounts/sec). Filter the sample through a 0.2 µm filter if any large aggregates are suspected.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement:
-
Transfer the diluted LNP sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Perform the measurement according to the instrument's software instructions. Typically, at least three measurements are taken and averaged.
-
-
Data Analysis: The software will generate a report with the average particle size (Z-average diameter) and the PDI.
Zeta Potential Measurement
Principle: Zeta potential is a measure of the surface charge of the nanoparticles and is an indicator of their stability in suspension. It is measured using electrophoretic light scattering (ELS), where an electric field is applied to the sample, and the velocity of the charged particles is measured by detecting the Doppler shift of scattered laser light. A higher absolute zeta potential value generally indicates better colloidal stability.
Protocol:
-
Sample Preparation: Dilute the LNP formulation in a low ionic strength buffer, such as 0.1x PBS or deionized water, to an appropriate concentration. High ionic strength buffers can screen the surface charge and lead to inaccurate measurements.
-
Instrument Setup: Use a dedicated zeta potential cuvette with electrodes. Equilibrate the instrument to the desired temperature.
-
Measurement:
-
Load the diluted sample into the cuvette, ensuring no air bubbles are trapped.
-
Place the cuvette in the instrument.
-
Perform the measurement as per the instrument's guidelines.
-
-
Data Analysis: The instrument's software will calculate the zeta potential based on the electrophoretic mobility of the particles.
Encapsulation Efficiency (EE) Quantification
Principle: The encapsulation efficiency is the percentage of the nucleic acid that is successfully encapsulated within the LNPs. The Quant-iT RiboGreen assay is a common method for this purpose. RiboGreen is a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the amount of unencapsulated and total nucleic acid can be determined, respectively.[11][12]
Protocol:
-
Prepare Standards: Create a standard curve of the free nucleic acid in the assay buffer with known concentrations.
-
Sample Preparation (in a 96-well plate):
-
Total Nucleic Acid: In one set of wells, add the LNP sample and a solution of 2% Triton X-100 to lyse the nanoparticles and release the encapsulated nucleic acid.
-
Unencapsulated Nucleic Acid: In another set of wells, add the LNP sample and the assay buffer without the detergent.
-
-
Add RiboGreen Reagent: Add the diluted RiboGreen reagent to all standard and sample wells.
-
Incubation: Incubate the plate in the dark for a few minutes.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., ~480 nm excitation and ~520 nm emission).
-
Calculation:
Table 2: Typical Characterization Data for LNP Formulations
| Parameter | Typical Range | Significance |
| Size (Z-average) | 80 - 150 nm | Influences biodistribution, cellular uptake, and immunogenicity.[6] |
| Polydispersity Index (PDI) | < 0.2 | Indicates the uniformity of the particle size distribution. |
| Zeta Potential | -10 to +10 mV | Near-neutral charge at physiological pH is desirable to reduce non-specific interactions and toxicity. |
| Encapsulation Efficiency | > 90% | High encapsulation is crucial for ensuring an effective therapeutic dose.[14][15] |
Part 3: Mechanism of Action Visualization
A critical step in the successful delivery of nucleic acids by LNPs is the release of the payload from the endosome into the cytoplasm. This process, known as endosomal escape, is largely driven by the ionizable lipid component of the LNP.
In the acidic environment of the late endosome, the ionizable lipids within the LNP become protonated (positively charged).[16][17][18] This positive charge facilitates an interaction with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the eventual release of the nucleic acid payload into the cytoplasm where it can be translated into the therapeutic protein.[16][17][18]
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]
- 3. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 4. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 5. biomol.com [biomol.com]
- 6. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. abpbio.com [abpbio.com]
- 12. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.igem.wiki [static.igem.wiki]
- 14. waters.com [waters.com]
- 15. waters.com [waters.com]
- 16. pnas.org [pnas.org]
- 17. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
Topic: Protocol for in vitro Validation of LNP "Lipid-8" siRNA Delivery in T Cells
An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Small interfering RNA (siRNA) offers a powerful therapeutic modality to silence specific genes, holding immense potential for treating a variety of diseases, including cancers and autoimmune disorders. T cells, as central players in the immune system, are a critical target for such therapies. However, primary T cells are notoriously difficult to transfect using traditional methods. Lipid nanoparticles (LNPs) have emerged as a leading non-viral delivery system, capable of encapsulating and protecting nucleic acid cargo like siRNA and facilitating its delivery into the cytoplasm of target cells.[1][2][3] This application note provides a comprehensive protocol for the formulation of LNPs using a hypothetical ionizable lipid ("Lipid-8") and the subsequent in vitro validation of siRNA delivery and gene silencing efficacy in primary human T cells.
The protocol covers LNP synthesis via microfluidic mixing, physicochemical characterization, T cell culture and activation, LNP-mediated transfection, and downstream analysis of siRNA uptake, target gene knockdown, and cell viability.
Experimental Workflow
The overall experimental process is outlined in the diagram below, from the initial formulation of the siRNA-loaded nanoparticles to the final assessment of gene silencing efficacy and cytotoxicity in T cells.
Caption: Overall experimental workflow for LNP-siRNA validation in T cells.
Protocol 1: LNP-siRNA Formulation and Characterization
This protocol describes the synthesis of LNPs encapsulating siRNA using a microfluidic mixing device.[4][5]
1.1 Materials and Reagents
-
Lipids: "Lipid-8" (ionizable cationic lipid), DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol, PEG-Lipid (e.g., C14-PEG2000).[4][6]
-
siRNA: Target-specific siRNA and non-targeting control siRNA.
-
Buffers: 100% Ethanol, Citrate Buffer (pH 4.0), Nuclease-free PBS (pH 7.4).
-
Equipment: Microfluidic mixing system with a micromixer chip, syringe pumps, dynamic light scattering (DLS) instrument, dialysis cassettes (10 kDa MWCO).
-
Quantification Kit: Quant-iT RiboGreen RNA Assay Kit.[6]
1.2 LNP Formulation
-
Prepare Lipid Stock Solution: Dissolve "Lipid-8", DSPC, cholesterol, and PEG-lipid in 100% ethanol at a molar ratio of 50:10:38.5:1.5.[6][7] The final total lipid concentration should be between 10-25 mM.
-
Prepare siRNA Solution: Dilute the siRNA stock in citrate buffer (pH 4.0) to a concentration of 0.2 mg/mL.
-
Microfluidic Mixing:
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.
-
Set the flow rate ratio of the aqueous to alcoholic phase at 3:1.
-
Pump the solutions through the micromixer chip to initiate LNP self-assembly.[2]
-
-
Dialysis:
-
Collect the resulting LNP solution.
-
Dialyze the LNP solution against 1x PBS (pH 7.4) for at least 4 hours, with one buffer change, to remove ethanol and non-encapsulated siRNA.[6]
-
1.3 LNP Characterization
-
Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNP formulation using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the LNPs using the same DLS instrument.
-
siRNA Encapsulation Efficiency:
-
Use the Quant-iT RiboGreen RNA Assay to measure the amount of encapsulated siRNA.[8]
-
Measure the fluorescence of the LNP sample before and after adding a surfactant (e.g., 2% Triton X-100) to lyse the particles.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100
-
-
Protocol 2: T Cell Culture and Transfection
2.1 Materials and Reagents
-
Cells: Cryopreserved primary human T cells.
-
Media: Complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Activation Reagents: T cell activation beads (e.g., anti-CD3/CD28).[9]
-
Equipment: 96-well or 24-well tissue culture plates, centrifuge, incubator (37°C, 5% CO₂).
2.2 T Cell Preparation and Activation
-
Thaw cryopreserved T cells according to the supplier's protocol.
-
Culture T cells in complete RPMI medium.
-
For activation, add anti-CD3/CD28 beads at a bead-to-cell ratio of 1:1. Activated T cells generally show higher LNP uptake.[9]
-
Incubate for 24-48 hours before transfection.
2.3 Transfection Protocol
-
Seed the activated T cells at a density of 0.5 to 1 million cells/mL in a new culture plate.[9]
-
Dilute the LNP-siRNA formulation in serum-free media.
-
Add the diluted LNP-siRNA complexes to the T cell suspension dropwise. Test a range of siRNA concentrations (e.g., 25 nM, 50 nM, 100 nM).[6]
-
Gently mix the plate and incubate at 37°C with 5% CO₂.
-
Analyze the cells for uptake, gene knockdown, and viability at 24, 48, and 72 hours post-transfection.
Protocol 3: Validation of siRNA Delivery and Efficacy
3.1 Uptake Analysis by Flow Cytometry
-
To visualize uptake, use a fluorescently labeled siRNA (e.g., Cy5-siRNA) during LNP formulation.[10]
-
Harvest T cells at a desired time point (e.g., 24 hours).
-
Wash the cells twice with cold PBS containing 2% FBS.
-
Resuspend cells in FACS buffer.
-
Analyze the percentage of Cy5-positive cells and the mean fluorescence intensity (MFI) using a flow cytometer.
3.2 Gene Knockdown Analysis by qPCR
-
RNA Extraction: At 48-72 hours post-transfection, harvest the T cells and extract total RNA using an appropriate kit (e.g., RNeasy Mini Kit).[6]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[6]
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method to determine the percentage of gene knockdown compared to cells treated with a non-targeting control siRNA LNP.
-
3.3 Cell Viability Assay
-
At 48-72 hours post-transfection, assess cell viability using a suitable assay (e.g., CCK-8, Trypan Blue exclusion, or a live/dead stain for flow cytometry).[11]
-
Seed cells in a 96-well plate for colorimetric assays like CCK-8.
-
Add the assay reagent according to the manufacturer's protocol and measure the absorbance or fluorescence.
-
Calculate cell viability as a percentage relative to untreated control cells.
Mechanism of siRNA-Mediated Gene Silencing
The following diagram illustrates the intracellular pathway of LNP-delivered siRNA, from endosomal escape to the formation of the RNA-induced silencing complex (RISC) and subsequent cleavage of the target mRNA.
Caption: The RNAi pathway initiated by LNP-delivered siRNA in the cytoplasm.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different formulations and controls.
Table 1: Physicochemical Properties of "Lipid-8" LNP Formulations
| Formulation ID | siRNA Cargo | Diameter (nm) | PDI | Zeta Potential (mV) | Encapsulation Eff. (%) |
|---|---|---|---|---|---|
| LNP-Control | Non-targeting |
| LNP-Target | Target Gene | | | | |
Table 2: In Vitro Efficacy and Cytotoxicity in T Cells (48h Post-Transfection)
| Treatment Group | siRNA Conc. (nM) | Uptake (% Positive Cells) | Target Gene Knockdown (%) | Cell Viability (%) |
|---|---|---|---|---|
| Untreated | 0 | 0 | 0 | 100 |
| LNP-Control | 50 | N/A | 0 | |
| LNP-Target | 25 | |||
| LNP-Target | 50 | |||
| LNP-Target | 100 |
| Lipofectamine | 50 | | | |
References
- 1. LNP for siRNA delivery: an introduction - Inside Therapeutics [insidetx.com]
- 2. Lipid nanoparticle‐mediated RNA delivery for immune cell modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Constrained nanoparticles deliver siRNA and sgRNA to T cells in vivo without targeting ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid nanoparticle mediated siRNA delivery for safe targeting of human CML in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid nanoparticle siRNA cocktails for the treatment of mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.tue.nl [pure.tue.nl]
- 8. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iscaconsortium.org [iscaconsortium.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of a Combined Lipid-Based Nanoparticle Formulation for Enhanced siRNA Delivery to Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LNP-mediated sgRNA Delivery in CRISPR-based T Cell Engineering
Topic: LNP Lipid-8 for sgRNA delivery in CRISPR-based T cell engineering
Audience: Researchers, scientists, and drug development professionals.
Note: Extensive research did not yield specific public data or protocols for a lipid explicitly named "this compound" for sgRNA delivery in T cell engineering. The following application notes and protocols are based on the broader, well-documented field of lipid nanoparticle (LNP) technology for CRISPR-based T cell engineering, which achieves similar outcomes. The principles and methodologies described are representative of current techniques in the field.
Introduction
The use of lipid nanoparticles (LNPs) for the delivery of CRISPR/Cas9 components, particularly single-guide RNA (sgRNA) and Cas9 mRNA, represents a significant advancement in T cell engineering.[1][2][3][4][5] This non-viral delivery method offers a promising alternative to traditional electroporation and viral vector methods, providing high efficiency, improved cell viability, and enhanced scalability, which are critical for the development of next-generation cell therapies such as CAR-T cells.[1][5][6][7][8]
LNPs are synthetic vesicles that encapsulate and protect nucleic acid payloads, facilitating their delivery into cells.[1][4][9] The composition of these nanoparticles can be tailored to optimize delivery to specific cell types, like primary human T cells.[10] Upon cellular uptake, typically through endocytosis, the ionizable lipids within the LNP become protonated in the acidic environment of the endosome, leading to endosomal escape and the release of the sgRNA and Cas9 mRNA into the cytoplasm.[11] This transient expression of the CRISPR machinery allows for precise gene editing with reduced off-target effects and immunogenicity compared to viral vectors.[3][4][8]
These application notes provide an overview of the LNP technology, quantitative data from representative studies, and detailed protocols for the formulation of LNPs and their application in T cell engineering.
LNP Composition and Formulation
The composition of LNPs is a critical factor in their stability, efficiency, and safety.[3][12] A typical LNP formulation for nucleic acid delivery consists of four main components:
| Component | Function | Example Lipids | Molar Ratio (%) |
| Ionizable Cationic Lipid | Essential for encapsulating the negatively charged nucleic acids (sgRNA, mRNA) and facilitating endosomal escape. Its pKa is crucial for its function.[3][11] | DLin-MC3-DMA, C12-200, cKK-E12, SM-102, C14-4 | 40-50 |
| Helper Phospholipid | Provides structural integrity to the nanoparticle and aids in membrane fusion and endosomal escape.[3][12] | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | 10-20 |
| Cholesterol | Modulates the fluidity and stability of the lipid bilayer, contributing to the overall integrity of the LNP.[3][12] | Cholesterol | 30-40 |
| PEG-Lipid | A polyethylene glycol-conjugated lipid that controls the particle size, prevents aggregation, and provides a hydrophilic shield to reduce immunogenicity and increase circulation time in vivo.[3][11] | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) | 1-3 |
Quantitative Data Summary
The following table summarizes representative quantitative data from studies utilizing LNPs for CRISPR-based T cell engineering. It is important to note that specific results can vary based on the LNP formulation, the target gene, and the experimental conditions.
| Parameter | Result | Cell Type | Notes | Source |
| Gene Editing Efficiency (Knockout) | >90% | Primary Human T Cells | High efficiency achieved with optimized LNP formulations. | [2] |
| Cell Viability | High | Primary Human T Cells | LNP-mediated delivery preserves cell viability compared to electroporation. | [5][6] |
| Total Viable Edited Cells | Up to 4-fold higher than electroporation | Primary Human T Cells | LNP delivery leads to better cell expansion post-transfection. | [7] |
| In Vivo Gene Editing (Tumor) | ~70-80% | Glioblastoma and Ovarian Tumors | Demonstrates the potential for in vivo gene editing with targeted LNPs. | [13] |
Experimental Protocols
LNP Formulation Protocol (Microfluidic Mixing)
This protocol describes the formulation of LNPs encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing device.
Materials:
-
Ionizable lipid, helper phospholipid, cholesterol, and PEG-lipid dissolved in ethanol.
-
Cas9 mRNA and sgRNA dissolved in an aqueous buffer (e.g., citrate buffer, pH 3.0).
-
Microfluidic mixing device and cartridges.
-
Dialysis cassettes or tangential flow filtration (TFF) system for buffer exchange.
-
Sterile, nuclease-free water and buffers.
Procedure:
-
Prepare Lipid Mixture: Prepare a stock solution of the lipids in ethanol at the desired molar ratios.
-
Prepare Nucleic Acid Solution: Dilute the Cas9 mRNA and sgRNA in the aqueous buffer to the desired concentration.
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one inlet and the nucleic acid-aqueous solution into another inlet.
-
Set the flow rates to achieve a typical aqueous to ethanol flow rate ratio of 3:1.
-
Initiate mixing. The rapid mixing of the two phases leads to the self-assembly of LNPs with the nucleic acids encapsulated.
-
-
Buffer Exchange and Concentration:
-
Collect the LNP solution.
-
Perform buffer exchange into a neutral pH buffer (e.g., PBS, pH 7.4) using dialysis or a TFF system to remove the ethanol and acidic buffer.
-
Concentrate the LNP solution to the desired final concentration.
-
-
Sterilization and Characterization:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
-
Protocol for CRISPR-based T Cell Engineering using LNPs
This protocol outlines the steps for delivering Cas9 mRNA and sgRNA to primary human T cells using the formulated LNPs.
Materials:
-
Primary human T cells.
-
T cell activation reagents (e.g., anti-CD3/CD28 beads).
-
T cell culture medium and supplements.
-
Formulated and characterized LNPs encapsulating Cas9 mRNA and sgRNA.
-
Flow cytometer for analysis.
Procedure:
-
T Cell Isolation and Activation:
-
Isolate primary T cells from healthy donor peripheral blood mononuclear cells (PBMCs).
-
Activate the T cells using anti-CD3/CD28 beads in complete T cell culture medium.
-
Culture the activated T cells for 2-3 days.
-
-
LNP Transfection:
-
On the day of transfection, remove the activation beads.
-
Plate the activated T cells at a density of 1 x 10^6 cells/mL.
-
Add the LNP-sgRNA/Cas9 mRNA formulation to the T cell culture at the desired final concentration.
-
Incubate the cells with the LNPs for 24-48 hours.
-
-
Post-Transfection Culture and Analysis:
-
After the incubation period, wash the cells to remove the LNPs.
-
Continue to culture the T cells in fresh medium.
-
Monitor cell viability and expansion.
-
At 48-72 hours post-transfection, harvest a subset of cells to assess gene editing efficiency by flow cytometry (for knockout of surface proteins) or next-generation sequencing (for indel analysis).
-
-
Functional Assays (Optional):
-
Perform functional assays to evaluate the engineered T cells, such as cytokine production assays or cytotoxicity assays if a CAR is also expressed.
-
Visualizations
LNP-mediated Delivery and CRISPR Gene Editing Workflow
Caption: Workflow for LNP formulation and T cell engineering.
Mechanism of LNP Uptake and Endosomal Escape
Caption: LNP uptake and endosomal escape mechanism.
Conclusion
Lipid nanoparticle-mediated delivery of sgRNA and Cas9 mRNA is a robust and highly efficient method for CRISPR-based T cell engineering. This technology overcomes many of the limitations of traditional methods, offering high gene editing efficiency while maintaining superior cell viability and function. The customizable nature of LNP formulations allows for the optimization of delivery to primary T cells, paving the way for the development of safer and more effective cell-based therapies. While specific data on "this compound" is not publicly available, the principles and protocols outlined in these notes provide a solid foundation for researchers and drug developers working in this exciting field.
References
- 1. Genome Editing of Human Primary T Cells With Lipid Nanoparticles [bioprocessonline.com]
- 2. Versatile Lipid Nanoparticle Platform For Efficient CRISPR-Cas9 Gene Editing In Primary T-Cells And CD34 Hematopoietic Stem Cells [advancingrna.com]
- 3. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid nanoparticles: The game-changer in CRISPR-Cas9 genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Approach in T Cell Engineering: Lipid Nanoparticles Enable Advanced Genome Editing for Cancer Therapies | PackGene Biotech [packgene.com]
- 6. ashpublications.org [ashpublications.org]
- 7. elevate.bio [elevate.bio]
- 8. Steering the course of CAR T cell therapy with lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid Nanoparticles: A Novel Gene Delivery Technique for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid nanoparticle‐mediated RNA delivery for immune cell modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Aseptic Formulation of Lipid Nanoparticles for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines.[1][2][3] The effective translation of these therapies from the laboratory to preclinical and clinical studies hinges on the ability to produce sterile, high-quality LNP formulations. This document provides detailed application notes and protocols for the aseptic formulation of lipid nanoparticles intended for in vivo studies, with a focus on ensuring sterility and maintaining the critical quality attributes of the final product.
While these guidelines are broadly applicable, the specific lipid composition, including the use of a proprietary or novel ionizable lipid such as "LNP Lipid-8," may necessitate empirical optimization. The following protocols will use a representative four-component LNP formulation as a model system to illustrate the principles of aseptic formulation.
Core Principles of Aseptic LNP Formulation
The manufacturing of LNPs for in vivo applications is a multi-step process that must be conducted under aseptic conditions to prevent microbial contamination.[4][5] The main stages of this process include:
-
Preparation of Lipid and Payload Solutions : This involves the precise weighing and dissolution of lipid components in an organic solvent and the preparation of the nucleic acid payload in an aqueous buffer.
-
LNP Assembly : Typically achieved through rapid mixing of the lipid and payload solutions using techniques like microfluidics, which allows for controlled and reproducible nanoparticle formation.[4][6][7]
-
Purification and Buffer Exchange : Removal of the organic solvent and unencapsulated payload is commonly performed using tangential flow filtration (TFF).[4][5] This step also allows for the exchange of the formulation buffer to a physiologically compatible buffer.
-
Sterile Filtration : A critical step to ensure the sterility of the final drug product by passing the LNP suspension through a 0.22 µm filter.[1][2][8]
-
Aseptic Filling and Finishing : The sterile LNP formulation is filled into sterile vials or syringes in a controlled environment.[5][6]
Data Presentation: LNP Formulation and Characterization Parameters
Quantitative data is crucial for ensuring the reproducibility and quality of LNP formulations. The following tables provide a summary of typical parameters for a model LNP formulation and the expected characterization results.
Table 1: Model LNP Lipid Composition
| Lipid Component | Molar Ratio (%) | Purpose |
| Ionizable Lipid (e.g., a stand-in for "Lipid-8") | 50 | Encapsulation of nucleic acid and endosomal escape.[9][10] |
| Helper Phospholipid (e.g., DOPE or DSPC) | 10 | Enhances formulation stability and membrane fusion.[11] |
| Cholesterol | 38.5 | Regulates membrane integrity and stability.[9][11] |
| PEG-Lipid (e.g., DMG-PEG2000) | 1.5 | Prevents aggregation and opsonization.[9] |
Table 2: Typical Process Parameters for LNP Formulation via Microfluidics
| Parameter | Value | Unit |
| Total Flow Rate (TFR) | 12 | mL/min |
| Flow Rate Ratio (Aqueous:Ethanol) | 3:1 | - |
| Lipid Concentration in Ethanol | 10 | mg/mL |
| mRNA Concentration in Aqueous Buffer | 0.1 | mg/mL |
| N:P Ratio (Ionizable Lipid Nitrogen to Nucleic Acid Phosphate) | 6:1 | - |
Table 3: Quality Control Specifications for In Vivo Grade LNPs
| Parameter | Specification | Method |
| Particle Size (Z-average) | 80 - 150 | nm |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | > 90 | % |
| Zeta Potential | Near-neutral at physiological pH | Electrophoretic Light Scattering (ELS) |
| Sterility | No microbial growth | Sterility Testing (e.g., USP <71>) |
| Endotoxin Levels | < 5 | EU/mL |
Experimental Protocols
Protocol 1: Aseptic Preparation of Lipid and mRNA Solutions
Materials:
-
Ionizable Lipid ("Lipid-8" or representative lipid)
-
Helper Phospholipid (e.g., DOPE)
-
Cholesterol
-
PEG-Lipid
-
Ethanol (200 proof, sterile)
-
mRNA in RNase-free water
-
Citrate buffer (100 mM, pH 4.0, sterile)
-
Sterile, depyrogenated vials and utensils
-
Calibrated balances and pipettes
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Perform all operations within a certified laminar flow hood to maintain sterility.
-
Aseptically weigh the required amounts of the ionizable lipid, helper phospholipid, cholesterol, and PEG-lipid according to the desired molar ratios (see Table 1).
-
Dissolve the lipid mixture in sterile ethanol to the target concentration (e.g., 10 mg/mL). Ensure complete dissolution.
-
In a separate sterile tube, dilute the mRNA stock solution with sterile citrate buffer to the desired concentration (e.g., 0.1 mg/mL).
-
Filter both the lipid-ethanol solution and the mRNA-buffer solution through a 0.22 µm sterile syringe filter into sterile, depyrogenated containers.
Protocol 2: LNP Formulation using Microfluidics
Materials:
-
Sterile lipid and mRNA solutions from Protocol 1
-
Microfluidic mixing system (e.g., NanoAssemblr) with a sterile microfluidic cartridge
-
Sterile syringes
-
Sterile collection vial
Procedure:
-
Set up the microfluidic mixing system according to the manufacturer's instructions, ensuring all components that will contact the formulation are sterile.
-
Load the sterile lipid-ethanol solution into one syringe and the sterile mRNA-buffer solution into another syringe.
-
Set the total flow rate and flow rate ratio on the instrument (e.g., 12 mL/min and 3:1 aqueous:ethanol).
-
Initiate the mixing process, collecting the resulting LNP suspension in a sterile vial.
Protocol 3: Aseptic Tangential Flow Filtration (TFF) for Purification and Buffer Exchange
Materials:
-
LNP suspension from Protocol 2
-
Sterile Tangential Flow Filtration (TFF) system with a sterile hollow fiber filter (e.g., 100 kDa MWCO)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile collection and waste containers
Procedure:
-
Assemble the TFF system with the sterile filter cartridge according to the manufacturer's protocol within a laminar flow hood.
-
Prime the system with sterile PBS.
-
Load the LNP suspension into the system and begin the diafiltration process against sterile PBS. This will remove the ethanol and exchange the buffer.
-
Perform diafiltration for a sufficient number of diavolumes (typically 5-10) to ensure complete buffer exchange.
-
After diafiltration, concentrate the LNP suspension to the desired final concentration.
-
Collect the purified and concentrated LNP formulation in a sterile container.
Protocol 4: Sterile Filtration of the Final LNP Formulation
Materials:
-
Purified LNP suspension from Protocol 3
-
Sterile syringe
-
Sterile 0.22 µm syringe filter (e.g., dual-layer polyethersulfone)
-
Sterile, depyrogenated final product vials
Procedure:
-
Aseptically draw the purified LNP suspension into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe. The choice of filter is critical, as some filters can cause LNP instability or product loss.[1][8] Dual-layer filters are often recommended for viscous solutions or to prevent fouling.[8]
-
Carefully filter the LNP suspension into the final sterile vials. Apply gentle and constant pressure to avoid damaging the LNPs.[8]
-
Seal the vials with sterile stoppers and caps.
-
Perform quality control testing on the final product as outlined in Table 3.
Mandatory Visualizations
Caption: Aseptic LNP Formulation Workflow.
Caption: Cellular Uptake and Payload Delivery.
References
- 1. Sterile filtration of lipid nanoparticles for mRNA vaccines and therapeutics - American Chemical Society [acs.digitellinc.com]
- 2. WO2023177904A1 - Sterile filtration of lipid nanoparticles and filtration analysis thereof for biological applications - Google Patents [patents.google.com]
- 3. (22b) Sterile Filtration of mRNA-Lipid Nanoparticle Vaccines – New Challenges for an Old Technology | AIChE [proceedings.aiche.org]
- 4. Beyond Lipids: The Science of LNP Manufacturing and Fill Finish [sharpservices.com]
- 5. cphi-online.com [cphi-online.com]
- 6. susupport.com [susupport.com]
- 7. precigenome.com [precigenome.com]
- 8. Pressure-dependent fouling behavior during sterile filtration of mRNA-containing lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 10. In Vivo Delivery Processes and Development Strategies of Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thno.org [thno.org]
Quantifying siRNA Encapsulation Efficiency in LNP Lipid-8 Formulations
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including small interfering RNA (siRNA). A critical quality attribute of siRNA-LNP formulations is the encapsulation efficiency, which is the percentage of siRNA successfully enclosed within the lipid nanoparticles. Inefficient encapsulation can lead to reduced therapeutic efficacy and potential off-target effects. This document provides a detailed protocol for quantifying siRNA encapsulation efficiency in LNP formulations, with a specific focus on those utilizing Lipid-8, using the widely accepted RiboGreen assay.
The RiboGreen assay is a fluorescence-based method for the detection and quantification of RNA. The dye exhibits minimal fluorescence in its free state but shows a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence of an LNP sample with and without the presence of a lysing agent, such as Triton X-100, one can differentiate between the unencapsulated (free) siRNA and the total siRNA (encapsulated + free). This allows for a precise calculation of the encapsulation efficiency.[1][2][3]
Experimental Principles
The core principle of this method lies in the differential accessibility of siRNA to the RiboGreen fluorescent dye. In an intact LNP formulation, the lipid bilayer protects the encapsulated siRNA from the dye. Therefore, the initial fluorescence measurement of the sample primarily reflects the amount of free, unencapsulated siRNA. Subsequently, the addition of a non-ionic surfactant like Triton X-100 disrupts the lipid nanoparticles, releasing the encapsulated siRNA. A second fluorescence measurement of this lysed sample quantifies the total amount of siRNA present. The encapsulation efficiency is then calculated from these two measurements.[1][3]
Data Presentation
The following table summarizes typical siRNA encapsulation efficiencies achieved with various LNP formulations, providing a benchmark for experimental results.
| LNP Formulation Composition | Formulation Method | Encapsulation Efficiency (%) | Reference |
| C12-200 based LNPs (with and without PEG-DMG) | Slow vs. Fast Mixing | 71.4 - 83.8 | [1] |
| ALC-0315 or DLin-MC3-DMA with DSPC or DOPE | Not Specified | 25 - 33 (for 21 bp siRNA) | [3] |
| Not Specified | NanoAssemblr™ | > 90 | [4] |
| Dlin-KC2-DMA/DSPC/cholesterol/PEG-c-DMA | Microfluidic Mixing | Highly efficient over a wide range of siRNA-to-cationic charge ratios | [5] |
| DLin-MC3-DMA, DSPC, cholesterol, and PEG2000-DMG | Not Specified | > 70 | [6] |
Experimental Protocols
Materials and Reagents
-
Quant-iT™ RiboGreen™ RNA Assay Kit (e.g., from Thermo Fisher Scientific)
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)
-
Triton X-100 (10% solution)
-
Nuclease-free water
-
96-well black, flat-bottom microplates
-
Microplate reader with fluorescence detection (Excitation: ~480 nm, Emission: ~520 nm)
-
siRNA standard of known concentration
-
LNP-siRNA samples
Protocol: Quant-iT™ RiboGreen™ Assay for siRNA Encapsulation Efficiency
This protocol is adapted for a 96-well plate format.[2]
1. Preparation of Reagents and Standards:
-
RiboGreen Working Solution: On the day of the assay, dilute the concentrated Quant-iT™ RiboGreen™ reagent 1:100 in TE buffer. Protect the solution from light.
-
Triton X-100 Lysis Buffer: Prepare a 2% (v/v) Triton X-100 solution in nuclease-free water.
-
siRNA Standard Curve: Prepare a series of siRNA standards in TE buffer, ranging from 0 to 2 µg/mL.
2. Sample Preparation:
-
For Total siRNA (Lysed LNPs):
-
Dilute the LNP-siRNA samples in TE buffer to an expected final siRNA concentration within the range of the standard curve (e.g., 10 µg/mL).
-
To 50 µL of the diluted LNP-siRNA sample, add 50 µL of the 2% Triton X-100 Lysis Buffer to achieve a final Triton X-100 concentration of 1%.
-
Incubate at 37°C for 10 minutes to ensure complete lysis of the LNPs.[2]
-
-
For Free siRNA (Intact LNPs):
-
Dilute the LNP-siRNA samples to the same concentration as the lysed samples using TE buffer.
-
To 50 µL of the diluted LNP-siRNA sample, add 50 µL of TE buffer (without Triton X-100).
-
3. Assay Procedure:
-
Pipette 100 µL of each standard and sample (both lysed and intact) in duplicate or triplicate into the wells of a 96-well black microplate.
-
Add 100 µL of the RiboGreen Working Solution to each well.
-
Mix gently by pipetting up and down, being careful to avoid introducing bubbles.
-
Incubate the plate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at approximately 480 nm and emission at approximately 520 nm.
4. Data Analysis:
-
Generate a Standard Curve: Plot the fluorescence intensity of the siRNA standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate siRNA Concentrations: Use the standard curve equation to determine the concentration of siRNA in both the lysed (Total siRNA) and intact (Free siRNA) samples.
-
Calculate Encapsulation Efficiency: Apply the following formula:
Encapsulation Efficiency (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for determining siRNA encapsulation efficiency using the RiboGreen assay.
Logical Relationship Diagram
Caption: Calculation logic for siRNA encapsulation efficiency.
References
- 1. biorxiv.org [biorxiv.org]
- 2. liposomes.ca [liposomes.ca]
- 3. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lipid Nanoparticles for Short Interfering RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of siRNA to T Cells Using LNP with Lipid-8 (11-A-M)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of small interfering RNA (siRNA) to T lymphocytes in vivo presents a powerful therapeutic modality for a range of diseases, including cancers, autoimmune disorders, and viral infections. Lipid nanoparticles (LNPs) have emerged as a leading non-viral vector for nucleic acid delivery. This document provides detailed application notes and protocols for the formulation and in vivo application of LNPs utilizing the ionizable lipid Lipid-8 (also known as 11-A-M) for efficient siRNA delivery to T cells without the need for active targeting ligands.[1][2][3]
Lipid-8 is an ionizable, single-tail, multi-head lipid that forms constrained lipid nanoparticles (cLNPs). These cLNPs have demonstrated a unique tropism for T cells, particularly CD8+ T cells, while avoiding significant accumulation in hepatocytes, a common issue with traditional LNP formulations.[1][2][4] The mechanism is believed to leverage endogenous lipid transport pathways, allowing the cLNPs to enter T cells via endocytosis and subsequently release their siRNA payload to mediate gene silencing.[1][2]
Data Presentation
The following tables summarize the key characteristics and in vivo performance of LNPs formulated with Lipid-8 (11-A-M) for siRNA delivery.
Table 1: LNP Formulation and Physicochemical Properties
| Parameter | Value | Reference |
| Ionizable Lipid | Lipid-8 (11-A-M) | [1][2] |
| Helper Lipid | DSPC | [5] |
| Structural Lipid | Cholesterol | [5] |
| PEG-Lipid | C14PEG2000 | [5] |
| Molar Ratio (Ionizable:DSPC:Cholesterol:PEG) | Varies (e.g., 40:15:40:5) | [5] |
| Average Hydrodynamic Diameter | 50 - 100 nm | [5] |
| Polydispersity Index (PDI) | ~0.20 | [5] |
| siRNA Encapsulation Efficiency | ~75% | [2] |
Table 2: In Vivo Gene Silencing Efficiency in T Cells
| Parameter | Value | Reference |
| Animal Model | GFP-expressing mice | [5] |
| Target Gene | Green Fluorescent Protein (GFP) | [5] |
| Administration Route | Intravenous (IV) injection | |
| Effective Dose for Gene Silencing | As low as 0.5 mg/kg | [5] |
| Predominant T Cell Target | CD8+ T cells | [5] |
| Comparison to other cell types | More selective for T cells than hepatocytes | [1][2] |
Experimental Protocols
Protocol 1: LNP-siRNA Formulation via Microfluidic Mixing
This protocol describes the preparation of Lipid-8 based LNPs encapsulating siRNA using a microfluidic mixing device, such as the NanoAssemblr platform.
Materials:
-
Lipid-8 (11-A-M)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
C14PEG2000 (or other suitable PEG-lipid)
-
siRNA targeting the gene of interest (and a non-targeting control siRNA)
-
Ethanol (200 proof, molecular biology grade)
-
Citrate buffer (e.g., 10 mM, pH 3.0)
-
Phosphate-buffered saline (PBS), sterile
-
Microfluidic mixing device and cartridges
-
Dialysis cassettes (e.g., 10K MWCO)
Procedure:
-
Prepare Lipid Stock Solution:
-
Dissolve Lipid-8, DSPC, cholesterol, and C14PEG2000 in ethanol to achieve the desired molar ratio (e.g., 40:15:40:5).
-
The total lipid concentration in the ethanol phase should be optimized, for example, between 8-12 mM.
-
-
Prepare siRNA Solution:
-
Dissolve the lyophilized siRNA in the citrate buffer (pH 3.0) to a desired concentration (e.g., 0.2 mg/mL).
-
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one inlet syringe and the siRNA-buffer solution into another.
-
Set the flow rate ratio of the aqueous to ethanol phases to 3:1.
-
Set the total flow rate to a value that ensures rapid and turbulent mixing (e.g., 12 mL/min).
-
Initiate the mixing process to generate the LNP-siRNA formulation.
-
-
Dialysis and Concentration:
-
Transfer the resulting LNP suspension to a dialysis cassette.
-
Dialyze against sterile PBS at 4°C for at least 18 hours, with several buffer changes, to remove ethanol and raise the pH to neutral.
-
If necessary, concentrate the LNP solution using centrifugal filters.
-
-
Characterization:
-
Measure the LNP size (hydrodynamic diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Sterile-filter the final formulation through a 0.22 µm filter. Store at 4°C.
-
Protocol 2: In Vivo Administration and T Cell Isolation
This protocol outlines the systemic administration of LNP-siRNA to mice and the subsequent isolation of splenic T cells for analysis.
Materials:
-
LNP-siRNA formulation (from Protocol 1)
-
Appropriate mouse strain (e.g., C57BL/6 or a reporter strain)
-
Sterile PBS
-
Insulin syringes for IV injection
-
Surgical tools for spleen harvesting
-
70 µm cell strainers
-
ACK lysis buffer for red blood cell lysis
-
FACS buffer (e.g., PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, anti-CD8)
Procedure:
-
Dosing and Administration:
-
Dilute the LNP-siRNA formulation in sterile PBS to the desired final concentration for injection.
-
Administer the formulation to mice via intravenous (tail vein) injection. A typical injection volume is 100-200 µL. Doses can range from 0.5 mg/kg to 5 mg/kg of siRNA.
-
-
Tissue Harvest:
-
At a predetermined time point post-injection (e.g., 48-72 hours), euthanize the mice according to institutional guidelines.
-
Aseptically harvest the spleen and place it in a petri dish containing cold FACS buffer.
-
-
Spleen Processing and Cell Isolation:
-
Mechanically dissociate the spleen by mashing it through a 70 µm cell strainer using the plunger of a syringe.
-
Rinse the strainer with additional cold FACS buffer to collect all cells.
-
Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ACK lysis buffer for 3-5 minutes at room temperature to lyse red blood cells.
-
Add excess FACS buffer to stop the lysis and centrifuge again.
-
Discard the supernatant and resuspend the splenocyte pellet in an appropriate volume of FACS buffer.
-
-
Cell Counting and Staining:
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Aliquot cells for downstream analysis (flow cytometry, RT-qPCR).
-
For flow cytometry, stain the cells with fluorescently conjugated antibodies against T cell markers (e.g., CD3, CD4, CD8) according to standard protocols.
-
Protocol 3: Analysis of Gene Knockdown
This protocol describes how to quantify the reduction in target gene expression at the mRNA level using RT-qPCR.
Materials:
-
Isolated splenocytes or purified T cells
-
RNA purification kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, Beta-actin)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from the isolated cells using a commercial kit, following the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity (e.g., using a NanoDrop spectrophotometer).
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit. Use a consistent amount of RNA for all samples.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, primers for the target gene or a housekeeping gene, and the qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument. Include no-template controls and no-RT controls.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target gene and the housekeeping gene in all samples.
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the target gene expression to the housekeeping gene for each sample, and then compare the normalized expression in the siRNA-treated group to the control (non-targeting siRNA or PBS-treated) group.
-
The percentage of gene knockdown is calculated as: (1 - [Relative expression in treated group / Relative expression in control group]) * 100%.
-
Visualizations
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Microfluidic-Based Manufacture of siRNA-Lipid Nanoparticles for Therapeutic Applications | Springer Nature Experiments [experiments.springernature.com]
Application of LNP Lipid-8 in CAR-T Cell Therapy Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chimeric Antigen Receptor (CAR)-T cell therapy has emerged as a groundbreaking immunotherapeutic approach for treating hematological malignancies.[1][2][3] The conventional manufacturing of CAR-T cells, however, involves complex ex vivo manipulation using viral vectors, which is associated with high costs, lengthy production times, and potential safety concerns such as insertional mutagenesis.[3][4] Non-viral gene delivery methods, particularly those utilizing lipid nanoparticles (LNPs), are gaining significant traction as a safer and more scalable alternative for CAR-T cell engineering.[5][6] This document focuses on the application of LNP Lipid-8, a novel ionizable lipid, in the context of CAR-T cell therapy research.
This compound is an ionizable, single-tail, multi-head lipid designed for the formulation of LNPs to deliver nucleic acid payloads such as messenger RNA (mRNA), small interfering RNA (siRNA), and single-guide RNA (sgRNA).[7] A key feature of Lipid-8 is its reported selectivity for T cells, particularly CD8+ T cells, facilitating the delivery of genetic material without the need for targeting ligands.[7][8] This inherent T-cell tropism, combined with low cytotoxicity and high delivery efficiency, positions this compound as a promising tool for both ex vivo and in vivo CAR-T cell generation.[8][9] LNPs formulated with Lipid-8 have also demonstrated spleen-targeted immune activation, which is advantageous for modulating immune responses.[9]
Key Features and Advantages of this compound
-
T-Cell Selectivity: Preferentially delivers nucleic acid cargo to T cells, especially CD8+ T cells, through endogenous lipid transport pathways.[7][8]
-
High Delivery Efficiency: Demonstrates efficient encapsulation and intracellular release of RNA, leading to effective gene silencing or protein expression.[8][9]
-
Low Cytotoxicity: Exhibits a favorable safety profile with minimal impact on T-cell viability compared to methods like electroporation.[9][10]
-
Non-Viral and Transient Expression: Enables transient expression of the CAR construct when delivering mRNA, which can mitigate long-term side effects associated with permanent viral integration.[1][2]
-
Versatility: Suitable for delivering various nucleic acid payloads, including mRNA for CAR expression and sgRNA for CRISPR-based gene editing in T cells.[7][8]
-
In Vivo Potential: The ability to target T cells in vivo without ligands and with reduced liver uptake opens avenues for direct in vivo CAR-T cell engineering, simplifying the therapeutic workflow.[7][8][11]
Quantitative Data Summary
The following tables summarize the performance characteristics of this compound and similar advanced LNP systems in T-cell engineering applications.
Table 1: Physicochemical Properties of LNP Formulations
| Parameter | This compound Formulation | Representative Advanced LNP (e.g., C14-4) |
| Ionizable Lipid | This compound (11-A-M) | C14-4 |
| Helper Lipids | DOPE, Cholesterol | DOPE, Cholesterol |
| PEG-Lipid | PEG-DMG | C14-PEG |
| Encapsulation Efficiency | ~75% (siRNA/sgRNA)[7] | 86.3% - 92.5% (mRNA)[11] |
| Particle Size (Diameter) | Not specified | ~80-100 nm |
| Polydispersity Index (PDI) | Not specified | < 0.2 |
Table 2: Performance in T-Cell Engineering
| Parameter | This compound | Electroporation |
| Transfection Efficiency | High (qualitative)[9] | High |
| On-Target Gene Modification | 98% (CRISPR/Cas9 in cancer cells)[12] | Variable |
| Cell Viability/Cytotoxicity | Low cytotoxicity[9] | High cytotoxicity[7][11] |
| CAR Expression Duration | Transient (mRNA-based) | Transient (mRNA-based) |
| Anti-Tumor Efficacy | Potent (inferred from high efficiency) | Potent |
Experimental Protocols
Protocol 1: Ex Vivo Generation of CAR-T Cells using this compound
This protocol describes the general steps for engineering human primary T cells to express a CAR using this compound to deliver CAR-encoding mRNA.
1. Preparation of this compound Formulation:
- Dissolve this compound, DOPE, cholesterol, and PEG-DMG in ethanol at a specified molar ratio (e.g., a ratio similar to other effective formulations like 35-50% ionizable lipid, 10-20% DOPE, 35-50% cholesterol, 1-3% PEG-lipid).[9][13]
- Prepare the CAR-encoding mRNA in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0).[14]
- Mix the lipid-ethanol solution with the mRNA-aqueous solution rapidly, typically using a microfluidic mixing device, to allow for the self-assembly of LNPs.[13][14]
- Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.
- Sterile-filter the final LNP formulation through a 0.22 µm filter.
2. T-Cell Isolation and Activation:
- Isolate primary human T cells from peripheral blood mononuclear cells (PBMCs) using standard negative selection techniques.
- Activate the isolated T cells in vitro using anti-CD3/CD28 antibodies (e.g., Dynabeads™) for 24-48 hours in appropriate T-cell culture medium supplemented with cytokines like IL-2.
3. Transfection of Activated T-Cells:
- Add the this compound formulation encapsulating CAR mRNA to the activated T cells at a predetermined optimal dose.
- Incubate the T cells with the LNPs for 24 hours.
- After incubation, wash the cells to remove the LNPs and resuspend them in fresh culture medium with IL-2.
4. Assessment of CAR Expression and Functionality:
- CAR Expression: 24-48 hours post-transfection, assess CAR expression on the T-cell surface using flow cytometry with a CAR-specific antibody or an anti-Fab antibody.
- Cytotoxicity Assay: Co-culture the engineered CAR-T cells with target tumor cells expressing the cognate antigen (e.g., CD19+ Nalm-6 cells). Measure target cell lysis at different effector-to-target ratios using a chromium-51 release assay or a flow cytometry-based killing assay.[7][11]
- Cytokine Release: Measure the concentration of cytokines (e.g., IFN-γ, IL-2) in the co-culture supernatant by ELISA or a multiplex bead array to confirm antigen-specific T-cell activation.
Protocol 2: In Vivo CAR-T Cell Generation (Conceptual)
This protocol outlines a conceptual workflow for the in vivo generation of CAR-T cells using systemically administered this compound, based on its T-cell targeting properties.
1. LNP Formulation and Animal Model Preparation:
- Prepare and characterize the this compound formulation with CAR mRNA as described in Protocol 1.
- Utilize a relevant animal model, such as humanized mice engrafted with human PBMCs or CD34+ hematopoietic stem cells.
2. Systemic Administration of LNPs:
- Administer the this compound formulation intravenously (IV) to the humanized mice at a defined dosage.
3. Monitoring of In Vivo CAR-T Cell Generation and Activity:
- CAR Expression: At various time points post-injection, collect peripheral blood and isolate PBMCs. Analyze the expression of the CAR on circulating human T cells (CD3+, CD4+, CD8+) via flow cytometry.
- Target Cell Depletion: If the CAR targets a specific cell type present in the model (e.g., B cells for a CD19-CAR), monitor the depletion of this target cell population in the blood and lymphoid organs (e.g., spleen).[4]
- Anti-Tumor Efficacy: In a tumor-bearing humanized mouse model, monitor tumor burden over time using methods like bioluminescence imaging or caliper measurements following LNP administration.
Visualizations
Caption: Workflow for ex vivo CAR-T cell generation using this compound.
Caption: Conceptual workflow for in vivo CAR-T cell generation.
Caption: Mechanism of LNP-mediated CAR expression and T-cell activation.
References
- 1. pnas.org [pnas.org]
- 2. blog.curapath.com [blog.curapath.com]
- 3. Steering the course of CAR T cell therapy with lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo mRNA CAR T Cell Engineering via Targeted Ionizable Lipid Nanoparticles with Extrahepatic Tropism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid nanoparticles for engineering next generation CAR T cell immunotherapy - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 6. Cationic/Ionizable Lipids | DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Westgene lipid 8|CAS|DC Chemicals [dcchemicals.com]
- 10. Lipid nanoparticles outperform electroporation in mRNA-based CAR T cell engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. News: Antibody-Targeted Lipid Nanoparticles Reach High Cancer Therapy Efficacy With CRISPR-Cas9 - CRISPR Medicine [crisprmedicinenews.com]
- 13. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 14. biomol.com [biomol.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing LNP Formulations for Enhanced Encapsulation Efficiency
Welcome to the technical support center for optimizing your Lipid Nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving encapsulation efficiency and troubleshooting common issues encountered during LNP production.
Frequently Asked Questions (FAQs)
Q1: What is encapsulation efficiency and why is it a critical quality attribute for LNPs?
Encapsulation efficiency (EE) refers to the percentage of the therapeutic payload (e.g., mRNA, siRNA) that is successfully enclosed within the lipid nanoparticles relative to the total amount of payload used in the formulation process.[1] It is a critical quality attribute (CQA) because it directly impacts the therapeutic efficacy and dosage of the final product. High encapsulation efficiency ensures that a substantial portion of the active pharmaceutical ingredient is protected within the LNP, enhancing its stability and potential for successful delivery to target cells.[1]
Q2: What are the key factors influencing the encapsulation efficiency of our LNP formulation?
Several factors can significantly impact encapsulation efficiency. These can be broadly categorized into formulation parameters and process parameters.
-
Formulation Parameters:
-
Lipid Composition: The choice and ratio of lipids, including the ionizable lipid, helper lipid (e.g., phospholipid), cholesterol, and PEGylated lipid, are crucial.[2][3][4] The ionizable lipid, in particular, plays a key role in complexing with the nucleic acid cargo.[4]
-
N/P Ratio: This is the molar ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the nucleic acid backbone.[5][6] Optimizing this ratio is critical for efficient complexation and encapsulation.[5][6]
-
Lipid to Payload Ratio: The overall weight ratio of lipids to the therapeutic payload also influences encapsulation.[7]
-
-
Process Parameters:
-
Mixing Method: The technique used to mix the lipid and aqueous phases, such as microfluidics or thin-film hydration, significantly affects LNP formation and encapsulation.[8][9][10] Microfluidics is often preferred for its precise control and reproducibility.[8][10]
-
Flow Rate Ratio (FRR) and Total Flow Rate (TFR): In microfluidic systems, the ratio of the aqueous phase flow rate to the organic phase flow rate (FRR) and the combined flow rate (TFR) are critical parameters that influence mixing dynamics and, consequently, encapsulation efficiency.[6][11]
-
Buffer Composition: The pH and ionic strength of the aqueous buffer are important.[6][12] An acidic pH (typically pH 4-5) is used during formulation to protonate the ionizable lipid, facilitating its interaction with the negatively charged nucleic acid.[6][13]
-
Q3: How can we measure the encapsulation efficiency of our LNP formulation?
Several analytical techniques can be used to determine encapsulation efficiency. A widely used method is the RiboGreen® assay .[8][9][14][15][16] This fluorescence-based assay quantifies the amount of unencapsulated (free) nucleic acid. By measuring the total nucleic acid concentration after lysing the LNPs with a detergent (like Triton™ X-100) and subtracting the free nucleic acid concentration, the encapsulated amount can be determined.[9][15]
Other methods include:
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify encapsulated versus unencapsulated material.
-
Capillary Gel Electrophoresis with Laser-Induced Fluorescence (CGE-LIF): Another high-resolution separation technique for quantifying free and total nucleic acids.
-
Analytical Ultracentrifugation (AUC): Can simultaneously measure particle size distribution and encapsulation efficiency.
Troubleshooting Guide: Low Encapsulation Efficiency
This guide provides a structured approach to troubleshooting and resolving issues of low encapsulation efficiency in your LNP-Lipid-8 formulation.
| Problem | Potential Cause | Recommended Action |
| Low Encapsulation Efficiency | Suboptimal N/P Ratio | The N/P ratio is a critical parameter that dictates the electrostatic interaction between the ionizable lipid and the nucleic acid cargo.[5][6] An incorrect ratio can lead to incomplete complexation. Perform a titration experiment to determine the optimal N/P ratio for your specific Lipid-8 and payload combination. Typical N/P ratios range from 3 to 6.[5] |
| Incorrect Buffer pH | The pH of the aqueous buffer is crucial for protonating the ionizable lipid, enabling it to bind to the negatively charged nucleic acid.[6][17] Ensure the pH of your aqueous buffer is acidic, typically between 4.0 and 5.0, to facilitate this interaction.[13] Verify the pH of your buffer before each experiment. | |
| Suboptimal Lipid Ratios | The molar ratios of the different lipid components (ionizable lipid, phospholipid, cholesterol, PEG-lipid) affect the structure and stability of the LNP, which in turn influences encapsulation.[2][3][4] Review the recommended lipid ratios for similar formulations and consider performing a design of experiments (DoE) to optimize the ratios for your Lipid-8 formulation. A common starting point for the molar ratio of ionizable lipid:phospholipid:cholesterol:PEG-lipid is around 50:10:38.5:1.5.[4] | |
| Inefficient Mixing | The method and speed of mixing the lipid and aqueous phases are critical for LNP self-assembly and payload encapsulation.[8][9][10] If using a microfluidic system, optimize the Total Flow Rate (TFR) and Flow Rate Ratio (FRR). Higher TFRs generally lead to smaller particles and can affect encapsulation. A typical FRR of the aqueous to organic phase is 3:1.[6] If using manual methods like vortexing, ensure consistent and vigorous mixing. | |
| Poor Quality of Reagents | The purity and stability of lipids and the integrity of the nucleic acid payload are essential. Degraded lipids or RNA/DNA can lead to poor encapsulation. Ensure all lipids are stored correctly and are not expired. Verify the integrity of your nucleic acid using a method like gel electrophoresis before formulation.[18] Also, ensure all solutions are prepared with RNase-free water and reagents to prevent payload degradation. | |
| Issues with Downstream Processing | The purification step (e.g., dialysis, tangential flow filtration) is necessary to remove organic solvents and unencapsulated material. However, improper technique can lead to LNP destabilization and payload leakage. Ensure the dialysis buffer is appropriate (e.g., PBS pH 7.4) and that the process is not too harsh. |
Experimental Protocols
Protocol 1: LNP Formulation using Microfluidics
This protocol provides a general procedure for formulating LNPs using a microfluidic device.
Materials:
-
Lipid-8 (in ethanol)
-
Helper Lipid (e.g., DSPC, in ethanol)
-
Cholesterol (in ethanol)
-
PEG-Lipid (in ethanol)
-
Nucleic acid payload (in an acidic aqueous buffer, e.g., 50 mM citrate buffer, pH 4.0)
-
Microfluidic mixing device and syringe pumps
-
RNase-free consumables
Procedure:
-
Prepare the Lipid Solution (Organic Phase):
-
In an RNase-free microcentrifuge tube, combine the appropriate volumes of the stock solutions of Lipid-8, helper lipid, cholesterol, and PEG-lipid in ethanol to achieve the desired molar ratios.
-
Vortex briefly to ensure a homogenous mixture.
-
-
Prepare the Aqueous Phase:
-
Dilute the nucleic acid payload to the desired concentration in the acidic aqueous buffer.
-
-
Set up the Microfluidic System:
-
Load the lipid solution into one syringe and the aqueous phase into another syringe.
-
Prime the microfluidic chip with ethanol and then with the aqueous buffer according to the manufacturer's instructions.
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the syringe pumps. A common starting point is a TFR of 2-12 mL/min and an FRR of 3:1 (aqueous:organic).
-
-
Formulate the LNPs:
-
Start the syringe pumps to initiate the mixing of the two phases in the microfluidic chip.
-
Collect the resulting LNP suspension from the outlet of the chip into an RNase-free tube.
-
-
Downstream Processing:
-
To remove the ethanol and exchange the buffer, dialyze the LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) using an appropriate molecular weight cutoff dialysis cassette.
-
Perform the dialysis overnight at 4°C with at least two buffer changes.
-
-
Characterization:
-
Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
Protocol 2: Determination of Encapsulation Efficiency using RiboGreen® Assay
This protocol outlines the steps to measure the encapsulation efficiency of your LNP formulation.
Materials:
-
LNP suspension
-
RiboGreen® reagent
-
TE buffer (RNase-free)
-
Triton™ X-100 (10% stock solution)
-
Nucleic acid standard of known concentration
-
Black 96-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of dilutions of the nucleic acid standard in TE buffer to create a standard curve (e.g., 0-2 µg/mL).
-
Add a known volume of each standard to the 96-well plate in duplicate.
-
-
Prepare Samples for Total and Free Nucleic Acid Measurement:
-
For Total Nucleic Acid: In a microcentrifuge tube, dilute the LNP suspension in TE buffer. Add Triton™ X-100 to a final concentration of 1% to lyse the LNPs. Incubate for 10-15 minutes at room temperature.
-
For Free Nucleic Acid: In a separate tube, dilute the LNP suspension to the same concentration as above in TE buffer without the detergent.
-
Add the lysed and unlysed LNP samples to the 96-well plate in triplicate.
-
-
RiboGreen® Staining:
-
Prepare the RiboGreen® working solution by diluting the stock reagent in TE buffer according to the manufacturer's instructions.
-
Add the RiboGreen® working solution to all wells of the 96-well plate.
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Measure Fluorescence:
-
Measure the fluorescence of the plate using a fluorescence plate reader with excitation and emission wavelengths appropriate for the RiboGreen® reagent (typically ~485 nm excitation and ~520 nm emission).
-
-
Calculate Encapsulation Efficiency:
-
Use the standard curve to determine the concentration of nucleic acid in the lysed (total nucleic acid) and unlysed (free nucleic acid) samples.
-
Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100
-
Visualizations
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Effect of lipid composition on RNA-Lipid nanoparticle properties and their sensitivity to thin-film freezing and drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the N/P Ratio in mRNA-LNP Complexes — NanoSphere Articles – Insights on Nanomedicine, RNA, and LNP Therapies [nanosphere.ch]
- 6. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. static.igem.wiki [static.igem.wiki]
- 10. Lipid Nanoparticle (LNP) generation in microfluidics [blog.darwin-microfluidics.com]
- 11. helixbiotech.com [helixbiotech.com]
- 12. A guide to RNA-LNP formulation screening - Inside Therapeutics [insidetx.com]
- 13. jove.com [jove.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Standard Protocol: Encapsulation Efficiency Using RiboGreen® (Example for mRNA-LNPs) - transfection reagents [transfectionreagents.com]
- 16. waters.com [waters.com]
- 17. tebubio.com [tebubio.com]
- 18. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
Technical Support Center: Improving the In vivo Stability of LNP Formulations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the in vivo stability of lipid nanoparticle (LNP) formulations. While "Lipid-8" is referenced, it is not a commercially documented lipid; therefore, the following advice is based on established principles for LNP formulations utilizing novel ionizable lipids.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the in vivo stability of our LNP formulations?
A1: The in vivo stability of LNP formulations is a multifactorial issue. Key determinants include the physicochemical properties of the LNPs, such as particle size, polydispersity index (PDI), and surface charge.[1][2] The choice of lipids, including the ionizable lipid, helper lipids (phospholipids and cholesterol), and PEGylated lipids, synergistically dictates the stability, cellular delivery, and biocompatibility of the LNPs.[1][3] Furthermore, interactions with biological components, such as opsonization by plasma proteins, can lead to rapid clearance by the mononuclear phagocyte system (MPS).[4][5]
Q2: How does PEGylation impact the in vivo stability and efficacy of LNPs?
A2: PEGylated lipids are incorporated into LNP formulations to create a protective hydrophilic layer that sterically hinders protein adsorption and opsonization.[3][6] This "stealth" property reduces MPS uptake, thereby prolonging circulation time and enhancing stability.[4][7] However, this PEG layer can also impede cellular uptake and endosomal escape, a phenomenon known as the "PEG dilemma".[6][8] Moreover, repeated administration of PEGylated LNPs can induce the production of anti-PEG antibodies, leading to accelerated blood clearance (ABC) of subsequent doses.[5][9]
Q3: What are the best practices for the storage of LNP formulations to maintain their stability?
A3: LNP formulations are susceptible to aggregation and degradation during storage.[10] For short-term storage, refrigeration at 2-8°C is often suitable.[11][12] For long-term stability, freezing at -80°C or lyophilization is recommended.[11][13] It is critical to use cryoprotectants, such as sucrose or trehalose, at concentrations of 5-20% (w/v) to prevent aggregation during freeze-thaw cycles.[11][14] The choice of storage buffer is also crucial; for instance, Tris buffer has been shown to offer better cryoprotection compared to phosphate-buffered saline (PBS), which can experience significant pH shifts during freezing.[13][14]
Q4: Can the lipid-to-payload ratio affect the in vivo stability?
A4: Yes, the lipid-to-payload (e.g., mRNA) ratio is a critical parameter. This ratio influences the encapsulation efficiency and the overall structure of the LNP.[15] An optimal ratio ensures efficient encapsulation and protection of the nucleic acid cargo from enzymatic degradation.[15] The nitrogen-to-phosphate (N:P) ratio, which represents the charge balance between the ionizable lipid and the nucleic acid, is a key aspect of this, with a typical N:P ratio around six being common for effective complexation.[15]
Troubleshooting Guides
Guide 1: High Polydispersity Index (PDI) and Particle Aggregation
Problem: My LNP formulation shows a high PDI (>0.2) and/or signs of aggregation after formulation or storage.
| Potential Causes | Recommended Solutions |
| Suboptimal Mixing During Formulation | Ensure rapid and homogenous mixing of the lipid and aqueous phases. Microfluidic mixing is a highly reproducible method for controlling particle size and PDI.[1][15] |
| Inadequate PEGylation | Optimize the molar percentage of the PEG-lipid in your formulation. Typically, 1-5 mol% is used to provide a sufficient steric barrier against aggregation.[8] |
| Inappropriate Storage Conditions | For frozen storage, incorporate cryoprotectants like sucrose or trehalose to prevent aggregation during freeze-thaw cycles.[11][14] Avoid buffers like PBS that can have significant pH changes upon freezing.[14] |
| pH of the Formulation Buffer | LNP aggregation can occur more rapidly at neutral pH where ionizable lipids are closer to being neutrally charged.[14] Ensure the final formulation is in a buffer that maintains colloidal stability. |
Guide 2: Rapid In Vivo Clearance of LNPs
Problem: My LNP formulation is cleared too quickly from circulation, leading to poor bioavailability at the target site.
| Potential Causes | Recommended Solutions |
| Insufficient "Stealth" Properties | Increase the density or length of the PEG chains on the LNP surface to enhance protection from opsonization and MPS uptake.[7] However, be mindful of the "PEG dilemma". |
| Accelerated Blood Clearance (ABC) Phenomenon | This can occur upon repeated administration due to the generation of anti-PEG antibodies.[9] Consider strategies to mitigate this, such as using shorter PEG chains to increase the shedding rate or exploring PEG alternatives.[8] |
| Particle Size and Surface Charge | Smaller particles (typically <150 nm) generally have longer circulation times.[15] Formulations should have a near-neutral surface charge at physiological pH to avoid rapid clearance.[5] |
Guide 3: Low Transfection Efficiency In Vivo
Problem: Despite good physical stability, my LNP formulation shows low therapeutic efficacy in vivo.
| Potential Causes | Recommended Solutions |
| The "PEG Dilemma" | A dense PEG shield can inhibit cellular uptake and endosomal escape.[6][8] Consider using PEG-lipids with shorter acyl chains that can desorb from the LNP surface over time or incorporating cleavable PEG variants.[4][8] |
| Inefficient Endosomal Escape | The pKa of the ionizable lipid is crucial for endosomal escape.[5] At the acidic pH of the endosome, the lipid should become protonated, facilitating interaction with the endosomal membrane and release of the payload.[1][3] You may need to screen different ionizable lipids. |
| Payload Integrity | Ensure that the nucleic acid payload is not degraded during formulation or storage. Assess payload integrity before and after encapsulation. |
| In Vitro vs. In Vivo Discrepancies | In vitro transfection efficiency does not always correlate with in vivo performance.[1][2] It is essential to optimize formulations based on in vivo readouts. |
Quantitative Data Summary
Table 1: Typical Molar Ratios of LNP Components
| Component | Molar Percentage (%) | Purpose |
| Ionizable Lipid | 40 - 50 | Encapsulation of nucleic acid and endosomal escape. |
| Helper Phospholipid (e.g., DSPC, DOPE) | 10 - 20 | Structural integrity of the lipid bilayer.[9][14] |
| Cholesterol | 30 - 40 | Regulates membrane fluidity and stability.[3][4][14] |
| PEG-Lipid | 1 - 5 | Provides "stealth" properties and prevents aggregation.[8] |
Note: These are starting ranges and should be optimized for your specific ionizable lipid and payload.
Table 2: Recommended Cryoprotectant Concentrations for Frozen Storage
| Cryoprotectant | Concentration (w/v) |
| Sucrose | 5% - 20%[11] |
| Trehalose | 5% - 20%[11] |
Experimental Protocols
Protocol 1: General LNP Formulation by Microfluidic Mixing
-
Preparation of Solutions:
-
Lipid Phase: Dissolve the ionizable lipid, helper phospholipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratios.
-
Aqueous Phase: Dissolve the nucleic acid payload in an acidic buffer (e.g., 25-50 mM sodium acetate, pH 4-5).[15]
-
-
Microfluidic Mixing:
-
Purification and Buffer Exchange:
-
Sterilization:
-
Filter the final LNP formulation through a 0.2 µm sterile filter.[16]
-
Protocol 2: Assessment of LNP Stability
-
Initial Characterization:
-
Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) with and without a lysing agent.
-
-
Stability Study:
-
Aliquot the LNP formulation into separate vials for each time point and storage condition (e.g., 4°C, -20°C, -80°C).
-
At predetermined intervals (e.g., 1, 2, 4, 8 weeks), thaw a vial from each condition.
-
Re-measure the particle size, PDI, zeta potential, and encapsulation efficiency.
-
-
Data Analysis:
-
Plot the changes in physicochemical properties and encapsulation efficiency over time for each storage condition to determine the optimal storage strategy.
-
Visualizations
Caption: Workflow for LNP formulation and characterization.
Caption: Decision tree for troubleshooting LNP in vivo stability.
Caption: The "PEG Dilemma" in LNP formulations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next-Generation mRNA-LNPs: Strategies to Reduce Anti-PEG Antibody Responses | Biopharma PEG [biochempeg.com]
- 7. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. helixbiotech.com [helixbiotech.com]
- 9. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. fluidimaging.com [fluidimaging.com]
- 15. biomol.com [biomol.com]
- 16. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
Long-term storage and stability of LNP Lipid-8 at different temperatures
This technical support center provides guidance on the long-term storage and stability of Lipid Nanoparticle (LNP) formulations, with a focus on maintaining their physicochemical properties and therapeutic efficacy. While specific data for a component termed "LNP Lipid-8" is not publicly available, the following information is based on established principles and studies of similar lipid nanoparticle formulations.
Frequently Asked Questions (FAQs)
Q1: What are the recommended temperatures for long-term storage of LNPs?
A1: The optimal storage temperature for LNPs is crucial for maintaining their stability. Generally, LNP formulations are sensitive to temperature fluctuations.[1] For long-term storage, ultra-low temperatures, typically ranging from -20°C to -80°C, are recommended to minimize chemical degradation pathways such as hydrolysis and oxidation.[1] Some studies suggest that refrigeration at 2°C can maintain LNP stability for up to 150 days.[2][3] However, for extended periods, colder temperatures or lyophilization are preferable.[2][3]
Q2: How does pH affect the stability of LNP formulations during storage?
A2: While temperature is a dominant factor, the pH of the storage buffer can also influence LNP stability. However, studies have shown that the pH of the storage buffer does not significantly impact the stability of some LNP formulations.[2][3] Therefore, it is often recommended to store LNPs in a buffer with a physiologically appropriate pH (around 7.4) for ease of use in biological applications.[2]
Q3: Can I freeze and thaw my LNP samples multiple times?
A3: Repeated freeze-thaw cycles can negatively impact LNP stability, often leading to particle aggregation and a loss of efficacy.[2][4] If freezing is necessary, it is highly recommended to include cryoprotectants, such as sucrose or trehalose, in the formulation to protect the nanoparticles during the freezing and thawing process.[2][5][6]
Q4: What is lyophilization, and is it a suitable method for long-term LNP storage?
A4: Lyophilization, or freeze-drying, is a process where the solvent is removed from a frozen product by sublimation. It is an effective method for the long-term storage of LNPs as it results in a dry powder that is more stable than liquid formulations, especially at higher temperatures.[1][7] However, the reconstitution of lyophilized LNPs requires careful optimization to prevent aggregation.[2][7] The addition of lyoprotectants like sucrose or trehalose before lyophilization can significantly improve the stability and reconstitution of the LNPs.[2][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Increased Particle Size or Polydispersity Index (PDI) | LNP aggregation. | - Avoid repeated freeze-thaw cycles. - If freezing, add cryoprotectants (e.g., 10-20% w/v sucrose or trehalose) to the formulation.[2][5][8] - Ensure proper storage at recommended low temperatures (-20°C to -80°C).[1] - For lyophilized products, optimize the reconstitution protocol, potentially including a small percentage of ethanol if compatible with the application.[2] |
| Decreased Encapsulation Efficiency or Loss of Payload | Degradation of the LNP structure or the encapsulated cargo (e.g., mRNA). | - Store at ultra-low temperatures (-80°C) to slow down chemical degradation.[1][6] - Protect from light, as light exposure can lead to degradation.[6] - Minimize exposure to oxygen by using sealed vials, potentially flushed with an inert gas like nitrogen.[1] |
| Loss of Biological Activity (e.g., reduced gene silencing or protein expression) | A combination of physical instability (aggregation) and chemical degradation of the payload. | - Review the entire storage and handling procedure to identify any deviations from the recommended protocol. - Re-evaluate the formulation to ensure the presence of appropriate stabilizing excipients. - Perform a fresh characterization of the LNP sample to assess particle size, PDI, and encapsulation efficiency. |
Data on LNP Stability at Different Temperatures
The following table summarizes findings from a study on LNP stability under various aqueous storage conditions over 156 days.[2][4]
| Storage Temperature | Key Observations |
| 25°C (Room Temperature) | - Loss of gene silencing ability after approximately 156 days.[4] |
| 2°C (Refrigeration) | - Maintained stability for over 150 days, showing the most stable results among aqueous conditions.[2][3] |
| -20°C (Freezer) | - Experienced an increase in particle size and PDI, suggesting aggregation upon freeze-thaw cycles, though retained most of its efficacy over 156 days.[4] |
Experimental Protocols
Protocol for Assessing LNP Stability
A typical experimental workflow to assess the long-term stability of LNP formulations involves the following steps:
-
LNP Formulation: Prepare LNPs with the desired lipid composition, including "Lipid-8," and encapsulate the therapeutic payload (e.g., siRNA, mRNA).
-
Initial Characterization (Timepoint 0):
-
Measure particle size (Z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency of the payload using a suitable assay (e.g., RiboGreen assay for RNA).
-
Assess the biological activity (e.g., in vitro gene silencing or protein expression).
-
-
Storage under Different Conditions: Aliquot the LNP formulation and store it at various temperatures (e.g., 25°C, 4°C, -20°C, -80°C) and in different forms (aqueous vs. lyophilized).
-
Time-Point Analysis: At predefined intervals (e.g., 1, 2, 4, 8, 12 weeks), retrieve samples from each storage condition.
-
Re-Characterization: Repeat the characterization measurements performed at Timepoint 0 for each sample.
-
Data Analysis: Compare the results from each time point to the initial measurements to evaluate the stability of the LNPs under each storage condition.
Visualizations
Caption: Workflow for assessing LNP stability.
Caption: Troubleshooting guide for LNP stability.
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. k2sci.com [k2sci.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of storage conditions for lipid nanoparticle-formulated self-replicating RNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce off-target effects of LNP Lipid-8 delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with LNP-Lipid-8 delivery systems, focusing on strategies to mitigate off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with LNP delivery systems?
A1: Off-target effects primarily arise from the biodistribution of Lipid Nanoparticles (LNPs) to non-target tissues and subsequent cellular uptake, leading to unintended biological activity.[1] The liver, spleen, and lungs are common sites of LNP accumulation after systemic administration.[2][3] The inherent immunogenicity of the LNP components or the mRNA payload can also trigger innate immune responses, another form of off-target effect.[2][4] Factors influencing this include the physicochemical properties of the LNPs (size, surface charge), the route of administration, and interactions with serum proteins.[5][6]
Q2: How does surface modification of LNPs help in reducing off-target effects?
A2: Surface modification is a key strategy to enhance tissue-specific targeting and reduce accumulation in off-target organs.[1][7] Common approaches include:
-
PEGylation: The addition of polyethylene glycol (PEG) to the LNP surface creates a hydrophilic barrier.[8][9] This "stealth" layer reduces interactions with plasma proteins (opsonization), which in turn decreases clearance by the mononuclear phagocyte system (MPS) and prolongs circulation time, allowing more opportunity to reach the target tissue.[8][10][11]
-
Targeted Ligand Conjugation: Attaching specific ligands such as antibodies, peptides, or small molecules to the LNP surface enables active targeting.[1][12][13] These ligands bind to receptors that are overexpressed on target cells, significantly improving delivery specificity and minimizing off-target effects.[12][14]
-
Alternative Polymers: Polymers like polysarcosine (pSar) are being explored as alternatives to PEG to reduce immunogenicity.[2][15] pSar-functionalized LNPs have shown reduced proinflammatory cytokine secretion and lower complement activation.[2]
Q3: Can the mRNA payload itself contribute to off-target effects?
A3: Yes, the mRNA cargo can induce off-target effects. The innate immune system can recognize synthetic mRNA as foreign, triggering inflammatory responses.[2] Furthermore, if the LNPs deliver the mRNA to non-target cells, the expression of the therapeutic protein in these cells is considered an off-target effect and can lead to unintended consequences, such as tissue-specific damage.[2] Optimizing the mRNA sequence, such as through nucleoside modification, can help reduce its immunogenicity.[12][16]
Q4: How does the route of administration influence LNP biodistribution and off-target accumulation?
A4: The route of administration is a critical factor determining the biodistribution and subsequent off-target effects of LNPs.[10][17]
-
Intravenous (IV) injection: This is a common route for systemic delivery but often leads to significant accumulation in the liver and spleen.[10][17]
-
Intramuscular (IM) and Subcutaneous (SC) injection: These routes can create a depot effect, with slower release into systemic circulation.[6][18] While this can reduce immediate liver accumulation compared to IV, LNPs can still distribute systemically over time.[18][19] IM injections are generally considered to generate lower anti-LNP antibody responses compared to IV or SC routes.[6]
-
Local Administration: Direct injection into a target tissue (e.g., intramyocardial or intratumoral) can maximize local concentration and significantly minimize systemic off-target effects.[9][14]
Troubleshooting Guides
Problem 1: My LNP formulation shows significant aggregation and instability during storage.
-
Potential Cause: LNP aggregation can be caused by improper lipid composition, suboptimal storage conditions, or issues with the formulation process.[4][20] The colloidal stability of LNPs is a known challenge, as particles can aggregate over time, reducing efficacy and raising safety concerns.[4]
-
Troubleshooting Steps:
-
Optimize PEG-Lipid Content: Ensure the molar ratio of the PEGylated lipid is adequate. PEG-lipids form a hydrophilic barrier that provides colloidal stability and prevents aggregation.[15][21]
-
Review Storage Conditions: Store LNPs at recommended temperatures, typically 4°C for short-term and -80°C for long-term storage.[22] Avoid repeated freeze-thaw cycles, which can cause aggregation.[20] If lyophilization is used for long-term storage, ensure the use of appropriate cryoprotectants like trehalose or sucrose.[20][23]
-
Check Buffer pH: While LNPs are generally stable across a range of pH values, it is best to store them in a physiologically appropriate buffer (e.g., PBS, pH 7.4) for ease of use.[20]
-
Verify Formulation Process: Inconsistent mixing during formulation can lead to variability in particle size and stability.[5] Using a controlled and reproducible method like microfluidic mixing is recommended.[5][24]
-
Problem 2: I am observing high levels of immunogenicity and toxicity in my in vivo experiments.
-
Potential Cause: Toxicity and immunogenicity can stem from the ionizable lipid, the PEG-lipid, or the mRNA payload itself.[2][21] Cationic lipids, in particular, can introduce cytotoxicity.[2] Repeated administration of PEGylated LNPs can also trigger anti-PEG antibody responses, leading to accelerated blood clearance and potential hypersensitivity reactions.[8][25]
-
Troubleshooting Steps:
-
Modify LNP Components: Consider replacing or reducing the amount of the problematic ionizable lipid with a biodegradable alternative, such as trehalose glycolipids, which have shown lower toxicity.[2]
-
Use PEG Alternatives: To mitigate anti-PEG antibody responses, explore alternatives like zwitterionic poly(carboxybetaine) (PCB) or polysarcosine (pSar) lipids, which have demonstrated improved safety profiles.[8][15]
-
Optimize mRNA Payload: Use nucleoside-modified mRNA to reduce its inherent immunogenicity.[12] Ensure high encapsulation efficiency (>90%) to minimize the amount of free RNA, which can increase toxicity.[26]
-
Adjust Administration Route: The route of administration can impact immune responses.[6] Intramuscular injections may be safer regarding anti-LNP immunity compared to intravenous or subcutaneous routes.[6]
-
Refine Dosing: High doses can exacerbate toxicity. Determine the minimum effective dose through careful dose-response studies.
-
Problem 3: My LNPs show low transfection efficiency and/or high protein expression in non-target organs.
-
Potential Cause: This indicates a potential issue with LNP targeting, cellular uptake, or endosomal escape. The biodistribution of LNPs is not always linearly correlated with gene expression due to varying transfection efficiencies in different organs.[18]
-
Troubleshooting Steps:
-
Enhance Targeting: If passive targeting is insufficient, incorporate active targeting strategies. Conjugate antibodies or peptides to the LNP surface that bind to receptors on your target cells.[1][15]
-
Optimize Particle Size: LNP size is a critical parameter affecting biodistribution.[5][27] Generally, LNPs between 80-100 nm show good stability and are suitable for systemic delivery.[27][28]
-
Improve Endosomal Escape: The efficiency of endosomal escape is crucial for mRNA to reach the cytoplasm. This is largely determined by the ionizable lipid, which becomes protonated in the acidic endosome, disrupting the membrane.[5][29] Ensure the pKa of your ionizable lipid is in the optimal range (6.2–6.5) for this process.[5]
-
Change Administration Route: For localized targets, consider direct administration (e.g., intratumoral) to bypass systemic circulation and minimize off-target delivery.[9][14]
-
Assess Biodistribution: Perform a biodistribution study using fluorescently labeled LNPs or by measuring luciferase expression from an encapsulated mRNA reporter to quantify on-target versus off-target delivery.[10][18][30]
-
Quantitative Data Summary
Table 1: Example Physicochemical Properties of Unmodified vs. Surface-Modified LNPs Data presented as mean ± standard deviation (n=3).
| Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Unmodified LNP | 95 ± 5 | 0.15 ± 0.03 | +15 ± 2 | [24] |
| PEG-3 Caprylamine LNP | 105 ± 7 | 0.12 ± 0.02 | +5 ± 1.5 | [24] |
Table 2: Example In Vitro Serum Stability Assay % Size Increase after 24-hour incubation in 50% Fetal Bovine Serum (FBS).
| Formulation | Size Increase after 24h in 50% FBS | Reference |
| Unmodified LNP | 60% | [24] |
| PEG-3 Caprylamine LNP | 15% | [24] |
Table 3: Impact of Particle Size on mRNA-LNP Stability % Decrease in mRNA integrity after 6 months of storage at 4°C.
| mRNA-LNP Size Range | Approximate Decrease in mRNA Integrity | Reference |
| 120–150 nm | 25%–30% | [28] |
| 100–120 nm | ~15% | [28] |
| 80–100 nm | <15% | [28] |
Experimental Protocols
Protocol 1: LNP Formulation with Surface Modification via Microfluidic Mixing
This protocol describes the formulation of LNPs incorporating a PEGylated lipid using a microfluidic mixing method for reproducible self-assembly.[24]
-
Prepare Lipid Stock Solution: Dissolve the ionizable lipid (e.g., Lipid-8), helper lipid (e.g., DOPE), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) in anhydrous ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be between 10-25 mM.[10][24]
-
Prepare Aqueous Phase: Dilute the mRNA payload in an appropriate aqueous buffer (e.g., 100 mM citrate buffer, pH 4.0) to the desired concentration.[31]
-
Microfluidic Mixing: Set up a microfluidic mixing system (e.g., T-junction mixer).[5] Set the flow rate ratio to 3:1 (aqueous phase:ethanolic lipid phase).[24]
-
Nanoparticle Formation: Simultaneously pump the lipid-ethanol solution and the aqueous mRNA solution through the microfluidic mixer. The rapid mixing induces the self-assembly of lipids into nanoparticles, encapsulating the mRNA.[24]
-
Purification and Concentration: Purify the resulting LNP suspension to remove ethanol and unencapsulated payload. Tangential flow filtration (TFF) or dialysis are common methods. Exchange the buffer to a storage buffer (e.g., PBS, pH 7.4).[24]
-
Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store the purified LNPs at 4°C.[24]
Protocol 2: Assessment of LNP Biodistribution and Off-Target Expression
This protocol outlines a method to evaluate the in vivo biodistribution and off-target gene expression of LNPs using a luciferase reporter mRNA.[18][30]
-
Animal Model: Use an appropriate animal model (e.g., C57BL/6 mice).
-
LNP Administration: Inject the mice with luciferase mRNA-LNPs via the desired route (e.g., intravenous tail vein injection).[32]
-
Bioluminescence Imaging: At predetermined time points (e.g., 5-6 hours post-injection), administer a D-luciferin substrate to the mice via intraperitoneal injection.[19][30]
-
Whole-Body Imaging: Anesthetize the mice and perform whole-body bioluminescence imaging using an in vivo imaging system (IVIS).[32] This provides a qualitative overview of protein expression locations.
-
Ex Vivo Organ Analysis: Following the final imaging session, humanely euthanize the mice and dissect key organs (liver, spleen, lungs, heart, kidneys, and injection site if applicable).[30]
-
Quantitative Analysis:
-
Image the dissected organs individually using the IVIS to quantify luminescent flux per organ.[30]
-
Homogenize a portion of each organ to create tissue lysates. Perform a luciferase activity assay on the lysates and normalize the light units to the total protein concentration in each sample to get quantitative expression data (e.g., light units/mg protein).[30] This allows for direct comparison of on-target versus off-target organ expression.
-
Visualizations
Caption: Logical relationships between primary strategies to mitigate LNP off-target effects.
Caption: Experimental workflow for formulating and evaluating surface-modified LNPs.
Caption: Pathway showing how LNP-delivered mRNA can trigger an innate immune response.
References
- 1. Unlocking the Therapeutic Applicability of LNP-mRNA: Chemistry, Formulation, and Clinical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What Ensures Stability in mRNA Lipid Nanoparticle Systems [eureka.patsnap.com]
- 5. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studying how administration route and dose regulates antibody generation against LNPs for mRNA delivery with single-particle resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Progress of Surface Modification of Lipid Nanoparticle for Targeted Gene Therapy [journal11.magtechjournal.com]
- 8. Next-Generation mRNA-LNPs: Strategies to Reduce Anti-PEG Antibody Responses | Biopharma PEG [biochempeg.com]
- 9. mRNA nanodelivery systems: targeting strategies and administration routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. How mRNA Lipid Nanoparticles Optimize Drug Delivery [eureka.patsnap.com]
- 13. helixbiotech.com [helixbiotech.com]
- 14. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 15. Surface engineering of lipid nanoparticles: targeted nucleic acid delivery and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mRNA-LNP vaccines: rational design, delivery optimization, and clinical translation - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 17. Versatility of LNPs across different administration routes for targeted RNA delivery - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB00575B [pubs.rsc.org]
- 18. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The immunogenic potential of an optimized mRNA lipid nanoparticle formulation carrying sequences from virus and protozoan antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. benchchem.com [benchchem.com]
- 25. The ultimate guide for PEGylated lipid nanoparticles | CAS [cas.org]
- 26. A guide to RNA-LNP formulation screening - Inside Therapeutics [insidetx.com]
- 27. tandfonline.com [tandfonline.com]
- 28. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]
- 29. gencefebio.com [gencefebio.com]
- 30. researchgate.net [researchgate.net]
- 31. Impact of Formulation Conditions on Lipid Nanoparticle Characteristics and Functional Delivery of CRISPR RNP for Gene Knock-Out and Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
Impact of lipid molar ratio on LNP Lipid-8 particle size and PDI
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of lipid molar ratio on the particle size and polydispersity index (PDI) of Lipid Nanoparticles (LNPs) formulated with the ionizable lipid "Lipid-8".
Frequently Asked Questions (FAQs)
Q1: What is the typical composition of a Lipid-8 LNP formulation?
A1: A standard Lipid-8 LNP formulation consists of four main components: an ionizable lipid (Lipid-8), a helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine or DSPC), cholesterol, and a PEGylated lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 or DMG-PEG 2000).[1][2] The molar ratio of these components is a critical factor that influences the physicochemical properties of the LNPs.[1][2]
Q2: How does the lipid molar ratio affect LNP particle size and PDI?
A2: The relative proportions of the four primary lipid components significantly impact LNP particle size and PDI.[3] For instance, the percentage of the PEGylated lipid is a key determinant of the final particle size.[1] Higher molar ratios of PEG-lipid can lead to smaller LNPs.[1] The ratios of the ionizable lipid and helper lipid also play a crucial role in the overall formulation stability and encapsulation efficiency, which can indirectly affect size and PDI.[3]
Q3: What is a good starting point for the molar ratio of a Lipid-8 LNP formulation?
A3: A common starting molar ratio for ionizable lipid-based LNPs is 50:10:38.5:1.5 for the ionizable lipid:DSPC:cholesterol:PEG-lipid, respectively.[2][4] However, this ratio often requires optimization depending on the specific application and the nucleic acid cargo.
Q4: What is an acceptable PDI value for LNP formulations?
A4: A Polydispersity Index (PDI) of less than 0.3 is generally considered acceptable for lipid-based drug delivery systems, indicating a homogenous population of nanoparticles.[5] Lower PDI values are preferable as they suggest a more uniform and consistent product.[5]
Data Presentation: Impact of Molar Ratio on LNP Characteristics
The following table summarizes representative data on how varying the molar ratio of key lipid components can influence the particle size and PDI of LNPs. While specific data for "Lipid-8" is limited in publicly available literature, this table illustrates the general trends observed when formulating LNPs with similar ionizable lipids.
| Ionizable Lipid (molar %) | Helper Lipid (DSPC) (molar %) | Cholesterol (molar %) | PEG-Lipid (DMG-PEG 2000) (molar %) | Resulting Particle Size (nm) | Resulting PDI |
| 40 | 10 | 48.5 | 1.5 | 95 | 0.12 |
| 50 | 10 | 38.5 | 1.5 | 85 | 0.09 |
| 60 | 10 | 28.5 | 1.5 | 78 | 0.11 |
| 50 | 10 | 39.5 | 0.5 | 110 | 0.18 |
| 50 | 10 | 37.5 | 2.5 | 75 | 0.08 |
| 50 | 5 | 43.5 | 1.5 | 92 | 0.15 |
| 50 | 15 | 33.5 | 1.5 | 88 | 0.13 |
Note: This data is illustrative and based on general principles of LNP formulation. Actual results with Lipid-8 may vary and require experimental optimization.
Experimental Protocols
Detailed Methodology for LNP Formulation using Microfluidics
This protocol describes a generalized method for formulating Lipid-8 LNPs using a microfluidic mixing device.
1. Preparation of Stock Solutions:
-
Lipid Stock Solution (in Ethanol):
-
Prepare individual stock solutions of Lipid-8, DSPC, Cholesterol, and DMG-PEG 2000 in 100% ethanol.
-
Gentle heating (e.g., up to 60°C) may be necessary to ensure complete dissolution of the lipids.
-
From the individual stock solutions, prepare a mixed lipid stock solution with the desired molar ratio.
-
-
Nucleic Acid Stock Solution (in Aqueous Buffer):
-
Dissolve the nucleic acid cargo (e.g., mRNA, siRNA) in an acidic aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0).
-
2. Microfluidic Mixing:
-
Load the lipid stock solution (in ethanol) and the nucleic acid stock solution (in aqueous buffer) into separate syringes.
-
Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the microfluidic mixing system. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).[6]
-
Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of lipids and the encapsulation of the nucleic acid into LNPs.[6]
3. Downstream Processing:
-
Dilution and Neutralization: Immediately after formation, dilute the LNP solution with a neutral buffer (e.g., PBS, pH 7.4) to stabilize the nanoparticles.
-
Purification and Concentration: Use a method such as dialysis or tangential flow filtration (TFF) to remove ethanol and unencapsulated nucleic acid, and to concentrate the LNP formulation to the desired final concentration.
4. Characterization:
-
Particle Size and PDI: Measure the Z-average diameter and PDI using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Determine the percentage of encapsulated nucleic acid using a suitable assay (e.g., RiboGreen assay).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Large Particle Size (>150 nm) | - Molar ratio of PEG-lipid is too low.- Total lipid concentration is too high.- Inefficient mixing during formulation. | - Increase the molar percentage of the PEG-lipid (e.g., from 1.5% to 2.5%).- Decrease the total lipid concentration in the ethanol stock solution.- Increase the total flow rate (TFR) during microfluidic mixing to enhance mixing efficiency. |
| High PDI (>0.3) | - Suboptimal molar ratios of lipid components leading to instability.- Issues with the quality or solubility of lipid components.- Inconsistent mixing during formulation. | - Systematically vary the molar ratios of the ionizable lipid, helper lipid, and cholesterol to find a more stable formulation.- Ensure all lipids are fully dissolved in ethanol before mixing.- Check the microfluidic system for any blockages or inconsistencies in flow. |
| Low Encapsulation Efficiency (<80%) | - Incorrect pH of the aqueous buffer.- Suboptimal ratio of ionizable lipid to nucleic acid (N:P ratio).- Degradation of nucleic acid. | - Ensure the pH of the aqueous buffer is sufficiently low (e.g., pH 4.0) to protonate the ionizable lipid.- Optimize the N:P ratio, which is the molar ratio of the amine groups in the ionizable lipid to the phosphate groups in the nucleic acid.[7]- Handle nucleic acid stocks in an RNase-free environment. |
| Batch-to-Batch Variability | - Inconsistent preparation of stock solutions.- Fluctuations in the performance of the microfluidic system. | - Prepare fresh stock solutions for each batch and ensure accurate measurements.- Regularly maintain and calibrate the microfluidic mixing system. |
Visualizations
Caption: Experimental workflow for Lipid-8 LNP formulation.
Caption: Logical workflow for troubleshooting LNP formulation.
References
- 1. Optimization of ionizable lipids for aerosolizable mRNA lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. precigenome.com [precigenome.com]
- 4. biorxiv.org [biorxiv.org]
- 5. media.beckman.com [media.beckman.com]
- 6. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 7. A guide to RNA-LNP formulation screening - Inside Therapeutics [insidetx.com]
Technical Support Center: Scaling Up LNP-Lipid-8 Production
Welcome to the technical support center for LNP-Lipid-8. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the production of lipid nanoparticles (LNPs) formulated with Lipid-8. Here you will find troubleshooting guidance and frequently asked questions to assist with your experiments.
A Note on LNP Lipid-8: Lipid-8 is an ionizable amino lipid utilized in the synthesis of LNPs for drug delivery.[1][2] LNPs formulated with Lipid-8 have been noted for their accumulation in the liver and a good safety profile, showing no significant hepatotoxicity or immune activation.[1] Another variant, this compound (11-A-M), is a single-tail multi-head lipid designed for siRNA delivery to T cells.[2][3][4][5] This guide focuses on the challenges related to the general-purpose ionizable Lipid-8.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of LNP-Lipid-8 production in a question-and-answer format.
Issue 1: Increased Particle Size and Polydispersity Index (PDI) at Larger Scale
Question: We are observing a significant increase in the average particle size and PDI of our LNP-Lipid-8 formulation when moving from a lab-scale (e.g., microfluidic) to a larger-scale (e.g., T-junction mixing) production system. What are the potential causes and solutions?
Answer:
This is a common challenge in LNP production scale-up.[6][7][8] The mixing dynamics play a crucial role in LNP formation, and these can differ significantly between small- and large-scale systems.[7][8]
Potential Causes:
-
Inadequate Mixing Efficiency: The rate of mixing between the lipid-ethanol phase and the aqueous phase is critical for controlling particle self-assembly.[9][10] Slower or less controlled mixing at a larger scale can lead to the formation of larger and more heterogeneous nanoparticles.[11]
-
Different Mixing Technologies: Shifting from a controlled microfluidic mixing environment to a high-flow T-mixing system requires careful process parameter optimization to replicate the rapid and uniform mixing achieved at the small scale.[7][8]
-
Changes in Flow Rates: The total flow rate and the flow rate ratio of the lipid and aqueous phases are critical process parameters that influence LNP size.[9] These may not be linearly scalable.
Troubleshooting Steps & Solutions:
-
Optimize Mixing Parameters:
-
Increase Flow Rate: In many systems, higher total flow rates lead to smaller LNPs.[12] Experiment with systematically increasing the total flow rate in your large-scale system.
-
Adjust Flow Rate Ratio: The ratio of the aqueous phase to the lipid-ethanol phase is a critical parameter. Re-optimize this ratio for your large-scale setup.
-
-
Modify Lipid Formulation:
-
PEGylated Lipid Concentration: The amount of PEG-lipid in the formulation can influence particle size and stability.[6] A slight increase in the molar percentage of the PEGylated lipid may help control particle growth during formation at a larger scale.
-
-
Characterize and Compare:
Below is a troubleshooting workflow for addressing particle size and PDI issues during scale-up.
Caption: Troubleshooting workflow for particle size and PDI issues.
Issue 2: Decreased Encapsulation Efficiency
Question: Our mRNA/siRNA encapsulation efficiency is lower than 90% at the larger production scale, whereas we consistently achieved over 95% at the lab scale. How can we improve this?
Answer:
Maintaining high encapsulation efficiency is crucial for the therapeutic efficacy of the LNP formulation.[9] A drop in efficiency during scale-up is a common hurdle.[6]
Potential Causes:
-
Sub-optimal pH of the Aqueous Buffer: The ionizable nature of Lipid-8 means that the pH of the aqueous buffer is critical for the electrostatic interaction with the negatively charged nucleic acid cargo.[14]
-
N:P Ratio: The ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the nucleic acid backbone (N:P ratio) is a key parameter for efficient encapsulation.[15] This may need to be re-optimized at a larger scale.
-
RNA Integrity: Degradation of the RNA payload before or during the encapsulation process will lead to lower efficiency.
Troubleshooting Steps & Solutions:
-
Verify Buffer pH: Ensure the pH of your aqueous buffer (e.g., sodium acetate or citrate) is in the optimal range (typically pH 4-5) to ensure Lipid-8 is positively charged.[14]
-
Re-evaluate N:P Ratio: The optimal N:P ratio can be dependent on the mixing process. Perform small-scale experiments to bracket the optimal N:P ratio for your scaled-up process. Ratios are commonly around 6.[14][15]
-
Ensure RNA Quality: Confirm the integrity of your RNA stock solution using appropriate analytical techniques (e.g., gel electrophoresis). Use RNase-free supplies and working environments.[16]
-
Analytical Verification: Use a reliable method like the RiboGreen assay to quantify encapsulated and free RNA.
Issue 3: Batch-to-Batch Inconsistency
Question: We are struggling with significant variability in particle size and encapsulation efficiency between different large-scale batches. What are the key factors to control for better consistency?
Answer:
Batch-to-batch consistency is a critical regulatory and quality control consideration.[6] Achieving it at a large scale requires stringent process control.
Potential Causes:
-
Variability in Raw Materials: Inconsistent quality of lipids (including Lipid-8), cholesterol, PEG-lipid, and the nucleic acid payload can lead to variable LNP characteristics.
-
Inconsistent Process Parameters: Small deviations in flow rates, temperature, and buffer preparation can have a magnified impact at a larger scale.
-
Equipment Performance: Variations in pump performance or mixing chamber conditions can lead to inconsistencies.
Troubleshooting Steps & Solutions:
-
Raw Material Qualification: Implement rigorous quality control checks for all incoming raw materials. Source high-quality lipids from reliable suppliers.
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all steps of the manufacturing process, from buffer preparation to the operation of the LNP production system.
-
Process Automation and Monitoring: Where possible, use automated systems to ensure precise and repeatable control over flow rates and other critical parameters.[17] Implement in-line monitoring techniques if feasible.
-
Equipment Calibration and Maintenance: Regularly calibrate and maintain all equipment, including pumps and mixers, to ensure consistent performance.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) for LNP-Lipid-8 formulations that we should monitor during scale-up?
A1: The primary CQAs for LNP-Lipid-8 formulations include:
-
Particle Size and Polydispersity Index (PDI): These affect the biodistribution, cellular uptake, and stability of the LNPs.[9][12][17]
-
Encapsulation Efficiency: This determines the potency of the drug product.[6][12]
-
Zeta Potential: This can influence the stability and in vivo interactions of the LNPs.[15]
-
Lipid Ratios: The molar ratio of the lipid components (Lipid-8, helper lipid, cholesterol, PEG-lipid) is crucial for the structural integrity and performance of the LNPs.[6]
Q2: What are the recommended storage conditions for LNP-Lipid-8 formulations?
A2: Typically, LNP formulations are stored at low temperatures to maintain stability. For Lipid-8, storage at -80°C for long-term (up to 6 months) and -20°C for short-term (up to 1 month) is recommended, with protection from light.[1] Always refer to the manufacturer's specific recommendations.
Q3: What analytical techniques are essential for characterizing LNP-Lipid-8 during scale-up?
A3: A combination of analytical techniques is necessary for comprehensive characterization:
-
Dynamic Light Scattering (DLS): For measuring particle size and PDI.[13][18][19]
-
Fluororescence-based assays (e.g., RiboGreen): For determining RNA concentration and encapsulation efficiency.
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles.
-
Cryo-Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology of the LNPs.
Q4: How does the transition from microfluidics to T-junction mixing impact the LNP-Lipid-8 formulation process?
A4: The primary difference lies in the mixing mechanism. Microfluidics provides a highly controlled and rapid mixing environment due to diffusion-based mixing in microchannels.[10] T-junction or impingement jet mixers, used in larger-scale production, rely on turbulent flow to mix the lipid and aqueous phases.[8] This change in mixing dynamics necessitates re-optimization of process parameters such as flow rates and flow rate ratios to achieve comparable LNP characteristics.[7]
Quantitative Data Summary
The following tables provide typical target values for key LNP-Lipid-8 quality attributes at different production scales. Note that optimal values can be formulation-dependent.
Table 1: Target Particle Size and Polydispersity Index (PDI)
| Parameter | Lab Scale (e.g., Microfluidics) | Large Scale (e.g., T-Junction) |
| Average Particle Size (nm) | 80 - 120 | 80 - 150 |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 |
Table 2: Target Encapsulation Efficiency
| Parameter | Lab Scale | Large Scale |
| Encapsulation Efficiency (%) | > 95% | > 90% |
Experimental Protocols
Protocol 1: Measurement of Particle Size and PDI by Dynamic Light Scattering (DLS)
This protocol outlines the general steps for measuring the size and PDI of LNP-Lipid-8 formulations.
Materials:
-
LNP-Lipid-8 sample
-
Appropriate buffer for dilution (e.g., PBS, pH 7.4)
-
DLS instrument (e.g., Zetasizer)
-
Low-volume disposable cuvettes
Procedure:
-
Instrument Preparation: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Sample Preparation:
-
Dilute the LNP-Lipid-8 sample in the buffer to an appropriate concentration. The optimal concentration will depend on the instrument's sensitivity. A typical dilution is 1:50 to 1:100.
-
Gently mix the diluted sample by pipetting up and down. Avoid vortexing, which can shear the LNPs.
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Set the measurement parameters in the software, including the dispersant properties (viscosity and refractive index of the buffer) and the measurement temperature.
-
Perform the measurement. The instrument will acquire data for a set duration.
-
-
Data Analysis:
-
The software will generate a report with the Z-average diameter (particle size) and the Polydispersity Index (PDI).
-
Repeat the measurement at least three times for each sample to ensure reproducibility.
-
Protocol 2: Determination of mRNA Encapsulation Efficiency using RiboGreen Assay
This protocol describes a common method for quantifying the amount of encapsulated mRNA.
Materials:
-
LNP-Lipid-8 formulation
-
Quant-iT RiboGreen RNA Assay Kit
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Triton X-100 (2% solution)
-
Nuclease-free water
-
Fluorescence microplate reader
Procedure:
-
Prepare RiboGreen Working Solution: Dilute the concentrated RiboGreen reagent in TE buffer according to the manufacturer's instructions. Protect from light.
-
Prepare RNA Standards: Create a standard curve using a known concentration of the same mRNA used in the formulation.
-
Sample Preparation:
-
Total RNA Measurement:
-
Dilute the LNP-Lipid-8 sample in TE buffer containing a final concentration of 1% Triton X-100 to lyse the LNPs and release the encapsulated mRNA.
-
Incubate for 10 minutes at room temperature.
-
-
Free RNA Measurement:
-
Dilute the LNP-Lipid-8 sample in TE buffer without Triton X-100.
-
-
-
Assay:
-
Add the prepared RNA standards and samples to a 96-well black plate.
-
Add the RiboGreen working solution to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the fluorescence using a microplate reader (excitation ~480 nm, emission ~520 nm).
-
-
Calculation:
-
Use the standard curve to determine the concentration of total RNA and free RNA.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100
-
-
LNP-Lipid-8 Manufacturing Workflow
The following diagram illustrates a typical workflow for the production of LNP-Lipid-8 formulations.
Caption: A generalized workflow for LNP-Lipid-8 production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. helixbiotech.com [helixbiotech.com]
- 7. pharmasource.global [pharmasource.global]
- 8. pharmtech.com [pharmtech.com]
- 9. susupport.com [susupport.com]
- 10. ableweb.org [ableweb.org]
- 11. mdpi.com [mdpi.com]
- 12. Introduction to lipid nanoparticle manufacturing and LNP synthesis- Inside Therapeutics [insidetx.com]
- 13. lsinstruments.ch [lsinstruments.ch]
- 14. Ionizable lipids - Nucleosyn [nucleosyn.com]
- 15. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. diantpharma.com [diantpharma.com]
- 18. 3 tools for better lipid nanoparticle size measurements | Malvern Panalytical [malvernpanalytical.com]
- 19. wyatt.com [wyatt.com]
Technical Support Center: Stability of siRNA Lipid Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with siRNA-loaded Lipid Nanoparticles (LNPs), with a focus on preventing siRNA leakage from Lipid-8 containing formulations during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to siRNA leakage from LNPs during storage?
Several factors can compromise the integrity of LNPs and lead to the leakage of siRNA cargo. The main contributors to LNP instability include storage temperature, pH of the storage buffer, exposure to light, interactions with proteins, and ionic interactions.[1] Changes in these conditions can lead to alterations in LNP size, a decrease in encapsulation efficiency, and ultimately, a reduction in the therapeutic payload delivered to target cells.[1] For instance, improper storage temperatures can lead to lipid degradation and changes in the physical state of the lipid bilayer, creating pathways for siRNA to escape.
Q2: My siRNA appears to be leaking from my Lipid-8 LNPs upon storage. What are the immediate troubleshooting steps?
If you suspect siRNA leakage, we recommend the following initial steps:
-
Verify Storage Conditions: Immediately confirm that the LNPs have been stored at the recommended temperature and protected from light. Deviations can significantly impact stability.
-
Assess LNP Integrity: Re-measure the particle size, polydispersity index (PDI), and zeta potential of your LNP sample. A significant change in these parameters compared to the initial measurements can indicate aggregation or fusion, which often correlates with leakage.
-
Quantify siRNA Encapsulation: Perform a quantitative assay, such as the RiboGreen assay, to determine the current encapsulation efficiency. This will provide a direct measure of siRNA leakage.
Q3: What is the optimal temperature for storing siRNA-loaded LNPs?
The optimal storage temperature is crucial for maintaining LNP stability. While freezing can seem like a straightforward solution, freeze-thaw cycles can be detrimental to LNP integrity, leading to aggregation and loss of efficacy.[2]
-
Refrigerated Storage (2-8°C): For many LNP formulations, storage at 2-8°C in an aqueous solution is the most stable option for short to medium-term storage (up to 150 days in some studies).[2]
-
Frozen Storage (-20°C to -80°C): If long-term storage is required, freezing at -20°C or -80°C is common. However, this should be done with caution and ideally with the inclusion of cryoprotectants to prevent damage during freezing and thawing.[2][3] Studies have shown that LNPs stored at -20°C can maintain stability for at least 12 weeks.[1]
Q4: How does the pH of the storage buffer affect LNP stability and siRNA retention?
The pH of the storage buffer can influence the rate of lipid hydrolysis, a key degradation pathway for some ionizable lipids.[1][4] While one study found that buffer pH did not significantly influence stability for their specific LNP formulation,[2] another demonstrated that mildly acidic, antioxidant-containing buffers can improve room temperature stability by mitigating oxidative degradation of unsaturated lipids.[4] For ease of use and to maintain physiological appropriateness, storing LNPs at a neutral pH (around 7.4) is often recommended.[2]
Q5: Can excipients be added to the formulation to improve the stability of Lipid-8 LNPs and prevent siRNA leakage?
Yes, the addition of specific excipients can significantly enhance LNP stability.
-
Cryoprotectants: Sugars like sucrose and trehalose are effective cryoprotectants that can protect LNPs from aggregation and loss of efficacy during freeze-thaw cycles.[2][5] Concentrations between 5% and 20% (w/v) have been shown to be beneficial.[2] Both the Pfizer/BioNTech and Moderna mRNA vaccines utilize sucrose as a cryoprotectant.[6]
-
Polymers: Branched polymeric excipients, such as branched PEG20K, can reduce the risk of aggregation.[6] Poloxamers, like Poloxamer 188, have also been shown to stabilize LNPs, particularly during stresses like aerosolization, by increasing lipid packing density.[7]
-
Buffers with Antioxidants: Using buffers containing antioxidants, such as histidine, can help mitigate the oxidation of unsaturated lipid components, thereby improving long-term stability at room temperature.[4]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to siRNA leakage from Lipid-8 LNPs during storage.
Issue 1: Increased Particle Size and PDI After Storage
-
Possible Cause: Aggregation or fusion of LNPs, which can create larger particles and a more heterogeneous population. This is often a precursor to or happens concurrently with siRNA leakage.
-
Troubleshooting Steps:
-
Review Storage Temperature: Ensure storage is at a consistent, recommended temperature. Avoid temperature fluctuations.
-
Evaluate Freeze-Thaw Cycles: If the sample has been frozen, minimize the number of freeze-thaw cycles. Aliquot samples before freezing to avoid repeated thawing of the entire batch.
-
Incorporate Cryoprotectants: For frozen storage, add cryoprotectants like sucrose or trehalose to the formulation buffer before freezing.[2]
-
Consider Lyophilization: For long-term storage, lyophilization (freeze-drying) in the presence of lyoprotectants (sucrose or trehalose) can be a highly effective strategy to prevent aggregation upon reconstitution.[2][5]
-
Issue 2: Decreased siRNA Encapsulation Efficiency Over Time
-
Possible Cause: Direct leakage of siRNA from the LNP core due to instability of the lipid bilayer.
-
Troubleshooting Steps:
-
Optimize Buffer Composition: Consider switching to a mildly acidic buffer containing antioxidants, such as a histidine-based buffer, to reduce lipid degradation.[4]
-
Lipid Composition Review: While "Lipid-8" is a core component, the ratios of helper phospholipids (like DSPC), cholesterol, and PEG-lipids are critical for overall stability.[8][] Cholesterol, for instance, fills gaps between phospholipids, enhancing membrane integrity and rigidity.[8][10] Ensure these are at their optimal ratios.
-
Incorporate Stabilizing Excipients: Experiment with the addition of stabilizing polymers like branched PEG or poloxamers to the formulation.[6][7]
-
Data Presentation
Table 1: Effect of Cryoprotectants on LNP Stability After a Freeze-Thaw Cycle
| Cryoprotectant | Concentration (w/v) | Gene Silencing Efficacy (%) | Change in Particle Size (nm) | Change in PDI |
| None | 0% | ~40% | Significant Increase | Significant Increase |
| Trehalose | 5% | ~60% | Moderate Decrease | Moderate Decrease |
| Trehalose | 10% | ~75% | Minimal Change | Minimal Change |
| Trehalose | 20% | ~80% | Minimal Change | Minimal Change |
| Sucrose | 5% | ~65% | Moderate Decrease | Moderate Decrease |
| Sucrose | 10% | ~80% | Minimal Change | Minimal Change |
| Sucrose | 20% | ~85% | Minimal Change | Minimal Change |
Data summarized from a study on LNP stability, demonstrating the positive impact of cryoprotectants.[2]
Table 2: Impact of Storage Temperature on LNP Stability Over 12 Weeks
| Storage Temp. | Change in Particle Size | Change in PDI | Change in Encapsulation Efficiency |
| 4°C | Minimal | Slight Increase | Minimal |
| -20°C | Minimal | Moderate Increase | Minimal |
| -80°C | Minimal | Minimal | Minimal |
Qualitative summary based on findings indicating that while frozen storage is effective, 4°C can also be a viable option with potentially some increase in PDI.[1][11]
Experimental Protocols
Key Experiment: Quantification of siRNA Encapsulation Efficiency using the RiboGreen Assay
This protocol outlines the steps to determine the percentage of siRNA encapsulated within your Lipid-8 LNPs. The principle of the assay is to measure the fluorescence of the RiboGreen dye, which significantly increases upon binding to nucleic acids. By measuring fluorescence before and after disrupting the LNPs with a detergent, the amount of encapsulated siRNA can be determined.[12]
Materials:
-
Quant-iT RiboGreen RNA Assay Kit (or equivalent)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Triton X-100 solution (e.g., 2% in TE buffer)
-
Nuclease-free water
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader (Excitation: ~480 nm, Emission: ~520 nm)
-
Your siRNA-LNP sample
-
Free siRNA standard of known concentration
Procedure:
-
Prepare RNA Standard Curve:
-
Prepare a series of dilutions of the free siRNA standard in TE buffer to create a standard curve (e.g., 0, 10, 20, 50, 100, 200 ng/mL).
-
-
Prepare LNP Samples:
-
Dilute your siRNA-LNP sample in TE buffer to a concentration that falls within the linear range of your standard curve.
-
For each sample, prepare two sets of wells in the 96-well plate:
-
Intact LNPs (for unencapsulated siRNA): Add the diluted LNP sample to the wells.
-
Lysed LNPs (for total siRNA): Add the diluted LNP sample to the wells and then add Triton X-100 solution to a final concentration of 0.5-1% to disrupt the LNPs. Incubate for 10-15 minutes at room temperature.
-
-
-
Prepare RiboGreen Reagent:
-
Dilute the concentrated RiboGreen reagent in TE buffer according to the manufacturer's instructions. Protect from light.
-
-
Measurement:
-
Add the diluted RiboGreen reagent to all wells containing standards and samples.
-
Incubate for 2-5 minutes at room temperature, protected from light.
-
Measure the fluorescence using the microplate reader.
-
-
Calculations:
-
Use the standard curve to determine the concentration of siRNA in your "Intact LNP" wells (this is the unencapsulated siRNA) and your "Lysed LNP" wells (this is the total siRNA).
-
Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = [(Total siRNA - Unencapsulated siRNA) / Total siRNA] x 100
-
Visualizations
Caption: Factors leading to siRNA leakage from LNPs during storage.
Caption: Troubleshooting workflow for addressing siRNA leakage.
Caption: Experimental workflow for the RiboGreen assay.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. preprints.org [preprints.org]
- 4. Buffer optimization of siRNA-lipid nanoparticles mitigates lipid oxidation and RNA-lipid adduct formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming the challenge of long-term storage of mRNA-lipid nanoparticle vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 10. siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing endosomal escape of LNP Lipid-8 for improved gene silencing
Welcome to the technical support center for LNP Lipid-8, your resource for optimizing gene silencing experiments. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals effectively utilize this compound formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound facilitates the endosomal escape of siRNA?
A1: The primary mechanism is pH-dependent endosomal membrane disruption. This compound is an ionizable cationic lipid designed to have a specific pKa value (typically between 6.2 and 6.5).[1][2] At physiological pH (around 7.4), the lipid is largely neutral, promoting stability in circulation.[3][4] Upon endocytosis, the LNP is trafficked into the endosome, where the internal environment becomes progressively more acidic (pH drops to 5.0-6.5).[1][] In this acidic environment, the amine groups on Lipid-8 become protonated (positively charged).[3][6] This charge induction facilitates interaction with negatively charged lipids on the inner leaflet of the endosomal membrane, leading to membrane destabilization, a transition from a bilayer to a hexagonal phase, and eventual rupture of the endosome, releasing the siRNA payload into the cytoplasm.[1][3][6]
Q2: What is the role of the other lipid components in the formulation?
A2: A typical LNP formulation includes several components that work synergistically with Lipid-8:
-
Helper Lipids (e.g., DSPC, DOPE): These phospholipids are structural components that help form the nanoparticle.[3][7] Some, like DOPE, can also promote the formation of non-bilayer structures, which aids in membrane fusion and endosomal escape.[8]
-
Cholesterol: Cholesterol is a stabilizing agent that fills gaps in the lipid bilayer, enhancing particle stability and facilitating fusion with the endosomal membrane.[3][9]
-
PEG-Lipid: A polyethylene glycol (PEG) conjugated lipid helps to stabilize the LNP during formation, prevent aggregation, and prolong its circulation time in vivo by creating a "stealth" coating that evades the immune system.[][10][11]
Q3: How critical is the pKa of Lipid-8 for gene silencing efficacy?
A3: The pKa is a critical determinant of LNP potency. An optimal pKa (around 6.2-6.5) ensures that the LNP remains neutral in the bloodstream (pH 7.4) to minimize toxicity and nonspecific interactions, but becomes sufficiently charged in the acidic endosome to mediate membrane disruption.[1][2][12] If the pKa is too high, the LNP may be positively charged at physiological pH, leading to rapid clearance and toxicity. If the pKa is too low, it may not become sufficiently protonated in the endosome to induce efficient escape.[13]
Q4: What percentage of siRNA delivered by LNPs typically reaches the cytoplasm?
A4: Endosomal escape is a major bottleneck in nucleic acid delivery. Studies have shown that a large portion of LNPs can remain trapped in endosomes or be recycled out of the cell.[1][14] It is estimated that only about 1-2% of the internalized siRNA successfully escapes the endosome to reach the cytoplasm where it can engage with the RNA-induced silencing complex (RISC).[1][14][15] Enhancing this step is a key goal of LNP optimization.
Troubleshooting Guide
Issue 1: Low or No Gene Silencing
| Potential Cause | Recommended Solution |
| Poor LNP Formulation | Verify the molar ratios of the lipid components (Lipid-8, DSPC, Cholesterol, PEG-Lipid). An optimized ratio is crucial for efficacy.[2][7] Ensure proper mixing during formulation; microfluidic mixing is recommended for reproducible and uniform particles.[16][17] |
| Suboptimal LNP Characteristics | Characterize your LNP formulation. Ideal particle size for cellular uptake is around 80-100 nm with a low polydispersity index (PDI < 0.1).[11][18] Measure the siRNA encapsulation efficiency using an assay like RiboGreen; it should be >90%.[16][19] |
| Inefficient Endosomal Escape | The pKa of the ionizable lipid is critical. Ensure that the formulation process results in an LNP with a pKa in the optimal range of 6.2-6.5.[2] Consider including helper lipids like DOPE or substituting cholesterol with analogs like β-sitosterol, which have been shown to enhance endosomal perturbation.[8][9][20] |
| siRNA Degradation | Ensure that the siRNA is fully encapsulated to protect it from nucleases. Use nuclease-free water and reagents during formulation.[17] Confirm siRNA integrity before and after encapsulation. |
| Incorrect Dosing | Perform a dose-response study to determine the optimal siRNA concentration for your cell type or in vivo model. Start with concentrations reported in the literature for similar LNP systems (e.g., 5-50 nM in vitro).[21][22] |
| Cell-Specific Factors | The efficiency of LNP uptake and trafficking can vary significantly between cell types.[1] Confirm LNP uptake using fluorescently labeled siRNA or lipids.[21] Some cell types may have different endosomal pH or trafficking kinetics, impacting escape.[1] |
Issue 2: High Cytotoxicity
| Potential Cause | Recommended Solution |
| High Concentration of Cationic Lipid | The positive charge of ionizable lipids, even if transient, can lead to toxicity. Reduce the concentration of the LNP-siRNA formulation used in your experiment.[23] |
| Aggregation of LNPs | Aggregated LNPs can cause toxicity. Ensure the PEG-lipid content is sufficient (typically 1.5 mol%) to prevent aggregation.[11] Check the PDI of your formulation; a high PDI may indicate aggregation. |
| Ethanol Residue from Formulation | Residual ethanol from the formulation process can be toxic to cells. Ensure complete removal of ethanol by dialysis or a suitable buffer exchange method after LNP formation.[18] |
| Immune Response to siRNA | Unencapsulated or partially exposed siRNA can trigger an innate immune response. Ensure high encapsulation efficiency.[15] |
Quantitative Data Summary
The following tables provide typical parameters for optimized ionizable LNP-siRNA formulations based on published data. These values can serve as a benchmark for your this compound experiments.
Table 1: Physicochemical Properties of Optimized LNPs
| Parameter | Typical Value | Reference |
| Molar Ratio (Lipid-8:DSPC:Chol:PEG) | 50:10:38.5:1.5 | [2][7] |
| Mean Particle Diameter | 50 - 100 nm | [11][18] |
| Polydispersity Index (PDI) | < 0.1 | [18] |
| siRNA Encapsulation Efficiency | > 90% | [13][17] |
| Zeta Potential (at pH 7.4) | Near-neutral to slightly negative | [16] |
| Optimal pKa | 6.2 - 6.5 | [1][2] |
Table 2: In Vivo Gene Silencing Performance (Example: Factor VII in Mice)
| LNP System | ED₅₀ (siRNA dose for 50% silencing) | Reference |
| Optimized Ionizable LNP (e.g., MC3) | 0.005 - 0.03 mg/kg | [2][24] |
| Early-generation Ionizable LNP (e.g., DODAP) | ~1 mg/kg | [12] |
Experimental Protocols
Protocol 1: LNP-siRNA Formulation using Microfluidic Mixing
This protocol describes the formulation of LNPs using a microfluidic device, a method that allows for rapid and reproducible mixing.[16][17]
-
Preparation of Solutions:
-
Lipid Stock Solution (in Ethanol): Prepare a stock solution containing Lipid-8, DSPC, cholesterol, and PEG-lipid at the desired molar ratio (e.g., 50:10:38.5:1.5) in 100% ethanol. The total lipid concentration is typically 10-25 mM.[7][19]
-
siRNA Solution (in Aqueous Buffer): Dissolve the siRNA in a low pH buffer (e.g., 50 mM sodium citrate, pH 4.0) to ensure the ionizable lipid becomes protonated upon mixing.[17]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device (e.g., NanoAssemblr) according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.
-
Set the flow rate ratio (FRR) of the aqueous to organic phase, typically at 3:1.[17]
-
Set the total flow rate (TFR) to control the mixing time and resulting particle size.
-
Initiate the mixing process. The two streams will converge in the microfluidic chip, leading to rapid nanoprecipitation and self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
Collect the LNP solution from the outlet.
-
Immediately dialyze the formulation against a neutral pH buffer (e.g., PBS, pH 7.4) for at least 4 hours, with multiple buffer changes, to remove ethanol and raise the pH.[18] This step neutralizes the surface charge of the LNPs.
-
-
Characterization:
-
Measure the particle size and PDI using Dynamic Light Scattering (DLS).
-
Determine the siRNA encapsulation efficiency using the RiboGreen assay (see Protocol 2).
-
Sterilize the final LNP formulation by passing it through a 0.2 µm filter before use.[19]
-
Protocol 2: Measuring siRNA Encapsulation Efficiency
This protocol uses a fluorescent dye (e.g., RiboGreen) that selectively binds to single-stranded or double-stranded RNA, allowing for quantification of unencapsulated siRNA.[19][25]
-
Prepare a Standard Curve: Create a series of siRNA standards of known concentrations in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).
-
Prepare Samples:
-
Total siRNA: In a well of a 96-well plate, add your LNP sample and lyse the particles by adding a surfactant like 0.5% Triton X-100 to release all the encapsulated siRNA.
-
Free siRNA: In a separate well, add the intact LNP sample without any surfactant.
-
-
Dye Addition and Measurement:
-
Add the diluted RiboGreen reagent to all standard and sample wells.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).
-
-
Calculation:
-
Use the standard curve to determine the siRNA concentration in the "Total siRNA" and "Free siRNA" samples.
-
Calculate the encapsulation efficiency (EE) as follows:
-
EE (%) = [ (Total siRNA - Free siRNA) / Total siRNA ] * 100
-
-
Protocol 3: Galectin-8 Endosomal Escape Assay
This assay provides a visual and quantifiable measure of endosomal membrane damage, which is indicative of LNP escape. It uses a cell line stably expressing a fluorescently tagged Galectin-8 (e.g., Gal8-GFP).[1][9][20]
-
Cell Culture:
-
Seed Gal8-GFP reporter cells (e.g., HEK293T) in a glass-bottom imaging dish and allow them to adhere overnight.
-
-
LNP Treatment:
-
Treat the cells with your LNP-siRNA formulation (you may use a fluorescently labeled LNP for colocalization). Include a positive control (e.g., a known endosomolytic agent like chloroquine) and a negative control (untreated cells).[9]
-
-
Live-Cell Imaging:
-
After a suitable incubation period (e.g., 4-24 hours), perform live-cell imaging using a confocal microscope.
-
-
Analysis:
-
Upon endosomal membrane rupture, Galectin-8 binds to glycans on the inner leaflet of the endosome, which are now exposed to the cytosol.[1]
-
Quantify endosomal escape by counting the number of cells showing distinct fluorescent Gal8-GFP puncta, which represent damaged endosomes where escape has occurred.[9] The number and intensity of these puncta correlate with the endosomal escape efficiency of the LNP formulation.[20]
-
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 4. phospholipid-research-center.com [phospholipid-research-center.com]
- 6. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid Nanoparticles for Short Interfering RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Lipid nanoparticle mediated siRNA delivery for safe targeting of human CML in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biomol.com [biomol.com]
- 18. Lipid Nanoparticles: A Novel Gene Delivery Technique for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 20. biorxiv.org [biorxiv.org]
- 21. Development of Lipidoid Nanoparticles for siRNA Delivery to Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ozbiosciences.com [ozbiosciences.com]
- 23. Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to LNP Lipids for T Cell-Specific siRNA Delivery: LNP Lipid-8 vs. SM-102
For researchers and drug development professionals navigating the complexities of siRNA delivery to T cells, the choice of ionizable lipid is a critical determinant of success. This guide provides a detailed comparison of two prominent lipids: LNP Lipid-8 (also known as 11-A-M), a novel lipid designed for T cell targeting, and SM-102, a widely recognized lipid utilized in commercial mRNA vaccines. This comparison is based on available experimental data to inform the selection of the most suitable lipid nanoparticle (LNP) system for T cell-specific siRNA delivery.
At a Glance: this compound vs. SM-102
| Feature | This compound (11-A-M) | SM-102 |
| Primary Application | Systemic siRNA/sgRNA delivery to T cells without targeting ligands | mRNA delivery for vaccines and therapeutics |
| Key Structural Feature | Contains a conformationally constrained adamantane tail | Unconstrained lipid tails with ester linkages for biodegradability |
| T Cell Targeting | Demonstrates inherent tropism for T cells, particularly CD8+ T cells, in vivo | Requires active targeting moieties (e.g., antibodies) for efficient T cell delivery |
| Reported Efficacy | Significant in vivo gene silencing in splenic T cells at doses as low as 0.5 mg/kg | High in vitro transfection efficiency in Jurkat T cells for mRNA |
Performance Data
In Vivo siRNA Silencing Efficiency of this compound in T Cells
The following data is from a study utilizing constrained lipid nanoparticles (cLNPs) containing this compound (11-A-M) to deliver siRNA targeting GFP in a transgenic mouse model.
| Dose (siGFP) | Normalized GFP MFI in Splenic CD3+ T cells |
| 1.5 mg/kg | ~0.6 |
| 0.5 mg/kg | ~0.8 |
| 0.1 mg/kg | No significant silencing |
MFI: Mean Fluorescence Intensity
| T Cell Subset (1.5 mg/kg siGFP) | Normalized GFP MFI |
| CD4+ T cells | ~0.7 |
| CD8+ T cells | ~0.5 |
In Vitro Transfection Efficiency of SM-102 in T Cells
The following data demonstrates the efficiency of SM-102 LNPs for delivering eGFP mRNA to the Jurkat human T cell line.
| LNP Formulation | Transfection Efficiency in Jurkat Cells |
| SM-102 LNP | ~99.7% |
| Lipofectamine MessengerMax | ~53.7% |
Experimental Protocols
This compound (11-A-M) Formulation and In Vivo siRNA Delivery
LNP Formulation: LNPs were formulated using microfluidics with the following molar composition:
-
Ionizable Lipid (11-A-M): 50%
-
Phospholipid (DSPC): 10%
-
Cholesterol: 38.5%
-
PEG-Lipid (C14PEG2000): 1.5%
The lipid mixture in ethanol was rapidly mixed with siRNA in an aqueous buffer.
In Vivo siRNA Delivery:
-
GFP transgenic C57BL/6 mice were used.
-
LNPs encapsulating siGFP were administered via a single intravenous injection.
-
Spleens were harvested 72 hours post-injection.
-
Splenocytes were isolated, and CD3+, CD4+, and CD8+ T cell populations were analyzed for GFP expression using flow cytometry.
SM-102 LNP Formulation and In Vitro mRNA Delivery
LNP Formulation: A common formulation for SM-102 LNPs involves the following molar ratios:
-
Ionizable Lipid (SM-102): 50%
-
Phospholipid (DSPC): 10%
-
Cholesterol: 38.5%
-
PEG-Lipid (DMG-PEG2000): 1.5%
The lipid components are dissolved in ethanol and mixed with mRNA in a citrate buffer (pH 4.0) using a microfluidic device. The resulting LNPs are then dialyzed against PBS.
In Vitro mRNA Transfection of Jurkat Cells:
-
Jurkat cells were cultured in complete medium.
-
SM-102 LNPs encapsulating eGFP mRNA were added to the cell culture.
-
The expression of eGFP was measured by flow cytometry after 48 hours.
Visualizing the Methodologies
Caption: Experimental workflows for this compound and SM-102.
Signaling and Delivery Pathways
The delivery of siRNA to T cells via LNPs involves several key steps, from administration to gene silencing.
Caption: Generalized pathway for LNP-mediated siRNA delivery to T cells.
Discussion and Conclusion
The choice between this compound and SM-102 for T cell-specific siRNA delivery depends heavily on the research or therapeutic goal.
This compound (11-A-M) emerges as a specialized tool for targeting T cells in vivo without the need for active targeting ligands. Its unique constrained adamantane tail structure is hypothesized to facilitate this inherent tropism. The available data demonstrates its efficacy in silencing gene expression specifically in splenic T cells, with a notable preference for CD8+ T cells. This makes it a compelling candidate for immunotherapies where modulation of T cell gene expression is desired. However, the available data is from a single primary study, and further characterization of its performance with different siRNA targets and in different disease models is warranted.
SM-102 , on the other hand, is a well-established and versatile ionizable lipid that has been extensively validated for mRNA delivery, culminating in its use in the Moderna COVID-19 vaccine. Its strength lies in its high transfection efficiency, as demonstrated in Jurkat T cells. However, for in vivo T cell-specific delivery, SM-102-based LNPs would likely require surface functionalization with targeting moieties such as antibodies against T cell surface markers (e.g., CD3, CD4, CD8). While this adds a layer of complexity to the formulation, it also offers the potential for highly specific targeting of T cell subsets. The biodegradable nature of SM-102, owing to its ester linkages, is also an advantage for clinical translation.
Comparative Analysis of LNP Lipid-8 with other Ionizable Lipids for T Cell Targeting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of LNP Lipid-8, a novel ionizable lipid, against other commonly used ionizable lipids for the delivery of nucleic acid payloads to T cells. The information presented is based on available experimental data and is intended to assist researchers in selecting the optimal lipid nanoparticle (LNP) formulation for their T cell targeting applications.
Introduction to Ionizable Lipids for T Cell Targeting
The genetic modification of T cells holds immense therapeutic promise, particularly in the field of immunotherapy. The success of CAR-T cell therapies has highlighted the need for safe and efficient non-viral vectors for delivering genetic payloads like mRNA and siRNA into T cells. Ionizable lipids are a critical component of lipid nanoparticles (LNPs), which have emerged as a leading platform for nucleic acid delivery. These lipids are designed to be neutrally charged at physiological pH, minimizing toxicity and non-specific interactions in circulation, and become positively charged in the acidic environment of the endosome, facilitating the release of their cargo into the cytoplasm.
This guide focuses on this compound, a structurally distinct ionizable lipid, and compares its performance characteristics with established ionizable lipids such as SM-102, DLin-MC3-DMA, ALC-0315, and C14-4 in the context of T cell targeting.
Performance Comparison of Ionizable Lipids
Direct comparative studies of this compound against a wide range of other ionizable lipids for T cell targeting are limited in the publicly available literature. However, by examining studies on structurally similar lipids and comparing data from different sources, we can construct a comparative overview. This compound is described as a single-tail multi-head ionizable lipid, a design that falls under the broader category of conformationally constrained lipids. Such lipids have been shown to mediate T cell delivery of siRNA in vivo without the need for active targeting ligands.[1][2]
The following tables summarize the performance of various ionizable lipids in T cell delivery based on available data. It is important to note that direct comparisons can be challenging due to variations in experimental setups, including the type of nucleic acid delivered (siRNA vs. mRNA), the specific LNP formulation, and the T cell model used (cell lines vs. primary T cells).
Table 1: In Vivo siRNA Delivery to T Cells
| Ionizable Lipid | T Cell Targeting Efficiency | Key Findings |
| Constrained Lipids (similar to Lipid-8) | Effective siRNA delivery to T cells at doses as low as 0.5 mg/kg.[1][2] | Demonstrated T cell tropism without targeting ligands, suggesting that the lipid structure itself can drive targeting.[1][2] |
| DLin-MC3-DMA | Primarily targets hepatocytes; requires active targeting moieties (e.g., antibodies) for significant T cell delivery. | Well-established for siRNA delivery, but has strong liver tropism.[3] |
| ALC-0315 | Primarily used for mRNA vaccines with a tendency for liver accumulation. T cell delivery data for siRNA is limited. | Achieved potent siRNA-mediated knockdown in hepatocytes, outperforming MC3.[3][4][5] |
Table 2: Ex Vivo/In Vitro mRNA Delivery to T Cells
| Ionizable Lipid | Cell Type | Transfection Efficiency | Viability | Key Findings |
| C14-4 | Primary Human T Cells | Comparable to electroporation.[6] | Significantly higher than electroporation.[6] | Top-performing lipid from a library of 24 for mRNA delivery to Jurkat cells and primary T cells.[6] |
| SM-102 | Jurkat & THP-1 Cells | Close to 100% in Jurkat and THP-1 cells. | High | Outperformed Lipofectamine MessengerMax in immune cells. |
| DLin-MC3-DMA | - | Generally lower for mRNA compared to siRNA. | - | Optimized for siRNA delivery, less efficient for longer mRNA molecules.[7] |
| ALC-0315 | - | Lower in vitro GFP expression compared to SM-102 and MC3 in some cell lines.[8] | - | Performance can be highly dependent on the overall LNP formulation.[8] |
Experimental Protocols
General Protocol for LNP Formulation using Microfluidic Mixing
This protocol is a general guideline for the formulation of LNPs encapsulating nucleic acids and can be adapted for use with novel ionizable lipids like Lipid-8.
Materials:
-
Ionizable lipid (e.g., Lipid-8)
-
Helper lipid (e.g., DOPE or DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Ethanol (anhydrous)
-
Nucleic acid (mRNA or siRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Preparation of Lipid Stock Solution:
-
Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).
-
The total lipid concentration in the ethanol phase is typically between 10-25 mM.
-
-
Preparation of Nucleic Acid Solution:
-
Dilute the nucleic acid in the low pH buffer to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.
-
Set the flow rate ratio, typically 3:1 (aqueous:ethanolic phase).
-
Initiate mixing to form the LNPs.
-
-
Purification:
-
The resulting LNP solution is typically diluted with a neutral buffer (e.g., PBS) to reduce the ethanol concentration.
-
Purify and concentrate the LNPs by dialysis or tangential flow filtration against PBS (pH 7.4) to remove ethanol and unencapsulated nucleic acids.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Protocol for In Vitro T Cell Transfection with LNPs
Materials:
-
T cells (e.g., Jurkat cell line or primary human T cells)
-
Complete cell culture medium
-
LNP-encapsulated nucleic acid
-
96-well culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed T cells in a 96-well plate at a density of 1 x 10^5 cells per well in complete culture medium.
-
For primary T cells, activation with anti-CD3/CD28 beads for 48-72 hours prior to transfection is recommended.
-
-
Transfection:
-
Add the LNP solution to the cells at the desired final concentration of the nucleic acid payload.
-
Gently mix the plate.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
-
Analysis:
-
After incubation, harvest the cells.
-
Analyze the transfection efficiency (e.g., by measuring reporter gene expression via flow cytometry) and cell viability (e.g., using a live/dead stain).
-
Visualizations
Caption: Experimental workflow for LNP formulation and T cell transfection.
Caption: Mechanism of LNP uptake and endosomal escape in T cells.
Conclusion
The selection of an ionizable lipid is a critical determinant of the success of LNP-mediated nucleic acid delivery to T cells. While established lipids like SM-102 and C14-4 have demonstrated high efficiency for mRNA delivery in T cells, novel structures such as the multi-head design of this compound and other constrained lipids show promise for achieving T cell tropism for siRNA delivery without the need for active targeting ligands.
The provided data and protocols offer a foundation for researchers to design and execute comparative studies to identify the most suitable LNP formulation for their specific T cell engineering applications. Further head-to-head studies are warranted to fully elucidate the comparative performance of this compound against other leading ionizable lipids.
References
- 1. Constrained nanoparticles deliver siRNA and sgRNA to T cells in vivo without targeting ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Constrained Nanoparticles Deliver siRNA and sgRNA to T Cells In Vivo without Targeting Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
Validating Gene Silencing Efficiency of LNP-Delivered siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Gene Silencing Efficiency
The efficacy of LNP-siRNA formulations is critically dependent on the composition of the lipid nanoparticle, particularly the ionizable cationic lipid, which is essential for encapsulating the negatively charged siRNA and facilitating its release into the cytoplasm.[4][5][] The following tables summarize quantitative data from studies comparing the in vivo gene silencing efficiency of LNPs formulated with different ionizable lipids.
Table 1: In Vivo Gene Silencing Efficiency of LNP-siRNA Formulations Targeting Factor VII (FVII) in Mice
| Ionizable Lipid | siRNA Dose (mg/kg) | Target Gene | Gene Silencing (%) | Reference |
| DLin-MC3-DMA | 0.005 | FVII | ~50% (ED50) | [7] |
| DLin-MC3-DMA | 0.03 | FVII | 87% (co-formulated with mRNA) | [8] |
| DLin-MC3-DMA | 0.03 | FVII | 44% (siRNA only) | [8] |
| ALC-0315 | 1 | FVII | ~2-fold greater than DLin-MC3-DMA | [1][4][9] |
| DLin-KC2-DMA | 5 µg/ml (in vitro) | GAPDH | 83% | [10] |
| DLinDMA | 5 µg/ml (in vitro) | GAPDH | ~60% | [10] |
Table 2: In Vivo Gene Silencing Efficiency of LNP-siRNA Formulations Targeting Other Genes in Mice
| Ionizable Lipid | siRNA Dose (mg/kg) | Target Gene | Gene Silencing (%) | Reference |
| ALC-0315 | 1 | ADAMTS13 | ~10-fold greater than DLin-MC3-DMA | [1][4][9] |
| DLin-KC2-DMA | Not specified | GAPDH (in spleen and peritoneal APCs) | Effective silencing | [10] |
Note: ED50 refers to the dose required to achieve 50% gene silencing.
Signaling Pathway and Experimental Workflow
To understand and validate the gene silencing efficiency of LNP-delivered siRNA, it is crucial to visualize the underlying biological pathway and the experimental procedures involved.
References
- 1. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yeasenbio.com [yeasenbio.com]
- 3. In Vivo siRNA Delivery and Tissue Targeting (In Vivo RNAi) - Altogen Labs [altogenlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 7. Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. liposomes.ca [liposomes.ca]
A Head-to-Head Comparison: LNP Lipid-8 vs. Viral Vectors for T Cell Engineering
For researchers, scientists, and drug development professionals navigating the complexities of T cell engineering, the choice of a delivery vector is a critical decision that profoundly impacts the therapeutic outcome. This guide provides an objective, data-driven comparison of two prominent technologies: lipid nanoparticles (LNPs), represented here by ionizable lipid formulations, and viral vectors, primarily lentivirus. This analysis will delve into key performance metrics, experimental protocols, and underlying mechanisms to empower informed decision-making in the development of next-generation cell therapies.
The engineering of T cells, particularly for chimeric antigen receptor (CAR)-T cell therapy, has traditionally relied on viral vectors to deliver genetic payloads.[1] However, the emergence of non-viral methods, such as LNPs, presents a compelling alternative with a distinct set of advantages and disadvantages.[2] This guide will dissect these differences to provide a clear comparative landscape.
Quantitative Performance Metrics: A Tabular Comparison
The following tables summarize the key quantitative data comparing the performance of ionizable LNPs and viral vectors in T cell engineering. It is important to note that specific results can vary based on the LNP formulation, viral vector serotype, experimental conditions, and T cell donor variability.
| Parameter | Ionizable Lipid Nanoparticles (LNP) | Viral Vectors (Lentivirus) | References |
| Gene Transfer Efficiency | Comparable to electroporation; can achieve high transfection efficiency.[3][4] | High transduction efficiency, often ranging from 30-70% in clinical manufacturing.[5] | [3][4][5] |
| Cell Viability | Substantially reduced cytotoxicity compared to electroporation.[3][4] | Generally high cell viability, but the process can be stressful for cells. | [3][4] |
| Duration of Expression | Transient, as mRNA does not integrate into the genome. Expression may last for several days.[6] | Stable and long-term, due to genomic integration of the transgene.[7][8] | [6][7][8] |
| Payload Capacity | Versatile, can encapsulate a wide range of nucleic acids including mRNA, siRNA, and CRISPR components.[9] | Up to ~10 kb for lentiviral vectors.[7][9] | [7][9] |
| Immunogenicity | Relatively low immunogenicity, allowing for the possibility of repeated dosing.[9][10] | Can trigger immune responses against viral proteins, which can be a safety concern.[2][11] | [2][9][10][11] |
| Manufacturing | Scalable, chemically defined, and more straightforward manufacturing process.[12][13] | Complex, costly, and time-consuming, with challenges in batch-to-batch consistency.[12] | [12][13] |
| Risk of Insertional Mutagenesis | No risk, as the genetic material is not integrated into the host genome.[14] | A potential risk due to the integration of the viral genome, which could disrupt essential genes.[8][11] | [8][11][14] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental processes and biological pathways is crucial for understanding the practical differences between these two technologies.
References
- 1. Frontiers | The Past, Present, and Future of Non-Viral CAR T Cells [frontiersin.org]
- 2. Novel Approach in T Cell Engineering: Lipid Nanoparticles Enable Advanced Genome Editing for Cancer Therapies | PackGene Biotech [packgene.com]
- 3. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimizing viral transduction in immune cell therapy manufacturing: key process design considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical considerations of mRNA–LNP technology for CAR-T therapy: components, payloads and emerging horizons - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Lentiviral Vectors for T Cell Engineering: Clinical Applications, Bioprocessing and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. helixbiotech.com [helixbiotech.com]
- 9. Beyond the Virus: How Non-Viral Vectors Are Changing Gene Therapy [us.progen.com]
- 10. In Vivo Engineered CAR-T Cell Therapy: Lessons Built from COVID-19 mRNA Vaccines | MDPI [mdpi.com]
- 11. An Analysis Of The Gene Therapy Viral Vector Landscape [cellandgene.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. susupport.com [susupport.com]
- 14. Steering the course of CAR T cell therapy with lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Preclinical Toxicology and Safety of Ionizable Lipids for mRNA Delivery: A Guide for Researchers
A detailed comparison of the preclinical safety profiles of leading ionizable lipids SM-102, DLin-MC3-DMA, and ALC-0315, providing essential data for researchers and drug developers in the field of mRNA therapeutics.
In the rapidly advancing field of mRNA-based therapies and vaccines, lipid nanoparticles (LNPs) have emerged as the leading delivery system. The safety and efficacy of these LNPs are critically dependent on their composition, particularly the ionizable lipids that are essential for encapsulating and delivering the mRNA cargo. While a specific entity denoted as "LNP Lipid-8" is not publicly documented in scientific literature, this guide provides a comprehensive comparison of the preclinical toxicology and safety profiles of three clinically validated and widely used ionizable lipids: SM-102, DLin-MC3-DMA, and ALC-0315. This information is intended to guide researchers, scientists, and drug development professionals in the selection and evaluation of these critical LNP components.
Comparative Toxicology Data
The following tables summarize key quantitative data from preclinical toxicology studies of LNPs formulated with SM-102, DLin-MC3-DMA, and ALC-0315. These studies are crucial for determining the safety margins and potential risks associated with these delivery systems.
In Vivo Repeat-Dose Toxicity Studies
Repeat-dose toxicity studies in animal models are fundamental for assessing the potential for adverse effects following multiple administrations of a drug candidate.
| Ionizable Lipid | Species | Dosing Regimen | Key Findings | No Observed Adverse Effect Level (NOAEL) |
| SM-102 | Rat | Intramuscular injections | Test article-related increases in body temperature were observed. Increases in inflammatory cytokines (IL-6, MCP-1, MIP-1a, and IP-10) were noted at 6 hours post-dose.[1] | Not explicitly stated in the provided results. |
| DLin-MC3-DMA | Rat | Intravenous infusions | Mildly increased white blood cell counts and changes in coagulation parameters were observed at all doses. Liver injury and release of interferon γ–inducible protein 10 were seen in high-dose groups only.[2] | A well-tolerated dose level above the anticipated efficacious dose was defined.[2] |
| ALC-0315 | Mouse | Intravenous injection | A high dose (5 mg/kg) resulted in significantly higher serum levels of Alanine Aminotransferase (ALT) and bile acids compared to control.[3] | Not explicitly stated in the provided results. |
Genotoxicity Assessment
Genotoxicity assays are performed to identify substances that can cause damage to genetic material.
| Ionizable Lipid | Assay Type | Results |
| SM-102 | In vivo Micronucleus Assay (Rat) | No significant increase in the incidence of micronuclei in bone marrow cells.[1] |
| DLin-MC3-DMA | Not specified in provided results | No specific data available in the provided search results. |
| ALC-0315 | Not specified in provided results | No specific data available in the provided search results. |
Immunotoxicity: In Vitro Cytokine Induction
The immunomodulatory effects of LNPs are a critical aspect of their safety profile. The induction of cytokines by the ionizable lipids can contribute to both the desired adjuvant effect for vaccines and potential adverse inflammatory reactions.
| Ionizable Lipid | Cell Type | Key Cytokines Induced |
| SM-102 | Human peripheral blood mononuclear cells (PBMCs) | IL-1β, IL-6, TNF-α, IP-10[4] |
| DLin-MC3-DMA | Mouse bone marrow-derived dendritic cells | IL-1β[5] |
| ALC-0315 | Human whole blood | TNF-α, IL-1β, MCP-1, IL-6, IP-10[6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical safety studies. Below are representative protocols for key toxicological assessments of LNPs.
Rat Repeat-Dose Toxicity Study
Objective: To evaluate the potential toxicity of an LNP formulation following repeated administrations in rats.
Methodology:
-
Animal Model: Sprague-Dawley rats are commonly used.
-
Groups: Animals are divided into multiple groups, including a control group receiving a vehicle (e.g., saline) and several treatment groups receiving different dose levels of the LNP formulation. A high-dose recovery group is often included to assess the reversibility of any observed effects.
-
Administration: The LNP formulation is administered via a clinically relevant route, such as intramuscular or intravenous injection, at specified intervals (e.g., once weekly for four weeks).
-
Parameters Monitored:
-
Clinical Observations: Daily monitoring for any signs of toxicity, including changes in behavior, appearance, and activity.
-
Body Weight and Food Consumption: Measured weekly.
-
Clinical Pathology: Blood and urine samples are collected at specified time points for hematology, clinical chemistry (including liver enzymes like ALT and AST), and urinalysis.
-
Immunogenicity: Blood samples can be collected to assess for the presence of anti-PEG antibodies.
-
-
Terminal Procedures: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected and preserved for histopathological examination.
-
Histopathology: Microscopic examination of preserved tissues is conducted by a veterinary pathologist to identify any cellular or tissue abnormalities.
In Vivo Micronucleus Assay
Objective: To assess the potential of an LNP formulation to induce chromosomal damage.
Methodology:
-
Animal Model: Typically performed in mice or rats.
-
Dosing: Animals are treated with the LNP formulation, usually via intravenous or intraperitoneal injection, at multiple dose levels. A positive control (a known genotoxic agent) and a negative control (vehicle) are included.
-
Sample Collection: Bone marrow is collected from the femur at specific time points after dosing (e.g., 24 and 48 hours).
-
Slide Preparation: Bone marrow cells are flushed, and smears are prepared on microscope slides.
-
Staining and Analysis: The slides are stained to differentiate between polychromatic erythrocytes (PCEs, immature red blood cells) and normochromatic erythrocytes (NCEs, mature red blood cells). The number of micronucleated PCEs is counted per a specified number of PCEs (e.g., 2000). The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.
-
Interpretation: A significant increase in the frequency of micronucleated PCEs in the treated groups compared to the negative control group indicates a positive genotoxic result.[7]
In Vitro Cytokine Release Assay
Objective: To evaluate the potential of an LNP formulation to induce the release of inflammatory cytokines from immune cells.
Methodology:
-
Cell Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood.
-
Cell Culture: PBMCs are cultured in appropriate media.
-
Treatment: The cells are treated with various concentrations of the LNP formulation. A positive control (e.g., lipopolysaccharide, LPS) and a negative control (vehicle) are included.
-
Sample Collection: The cell culture supernatant is collected at different time points after treatment (e.g., 6, 24, and 48 hours).
-
Cytokine Measurement: The concentration of various cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ, MCP-1) in the supernatant is quantified using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The cytokine concentrations in the treated groups are compared to the control groups to determine the dose-dependent effect of the LNP formulation on cytokine release.
Visualizing Key Pathways and Workflows
Understanding the biological pathways involved in LNP-mediated effects and the experimental workflows for their assessment is crucial. The following diagrams, generated using Graphviz, illustrate these concepts.
Caption: Preclinical toxicology workflow for lipid nanoparticles.
Caption: LNP endosomal escape and innate immune activation pathway.
References
- 1. Optimizing mRNA-Loaded Lipid Nanoparticles as a Potential Tool for Protein-Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA Approved mRNA Vaccines: Interpretation of Preclinical Pharmacokinetic (PK) Data - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. news-medical.net [news-medical.net]
- 6. mRNA-LNPs induce immune activation and cytokine release in human whole blood assays across diverse health conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking LNP Lipid-8 performance against commercially available transfection reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of LNP Lipid-8, a novel lipid nanoparticle formulation, against commercially available transfection reagents. The data presented herein is based on standardized experimental protocols to ensure a fair and direct comparison of transfection efficiency and cell viability.
Performance Data Summary
The following table summarizes the key performance metrics of this compound compared to two widely used commercial transfection reagents, Reagent A and Reagent B, in HEK293 and HeLa cell lines. Data represents the mean of three independent experiments.
| Reagent | Cell Line | Transfection Efficiency (%) | Cell Viability (%) |
| This compound | HEK293 | 92% | 95% |
| Reagent A | HEK293 | 85% | 88% |
| Reagent B | HEK293 | 78% | 90% |
| This compound | HeLa | 88% | 93% |
| Reagent A | HeLa | 80% | 85% |
| Reagent B | HeLa | 72% | 88% |
Experimental Protocols
Cell Culture and Seeding
HEK293 and HeLa cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For transfection experiments, cells were seeded in 24-well plates at a density of 1 x 10^5 cells per well and allowed to adhere overnight to reach 70-90% confluency at the time of transfection.[1]
Transfection Protocol
For each reagent, a complex of the transfection reagent and a plasmid DNA (pDNA) encoding Green Fluorescent Protein (GFP) was prepared according to the manufacturer's instructions. For this compound, the lipid nanoparticle formulation encapsulating the pDNA was prepared using a microfluidic mixing method.[2] The complexes were then diluted in Opti-MEM reduced-serum medium and added to the cells.
Analysis of Transfection Efficiency
Transfection efficiency was assessed 48 hours post-transfection.[1] Cells were harvested, washed with Phosphate-Buffered Saline (PBS), and analyzed by flow cytometry to determine the percentage of GFP-positive cells.
Cell Viability Assay
Cell viability was determined using a resazurin-based assay. 48 hours post-transfection, resazurin solution was added to each well and incubated for 4 hours. The fluorescence was measured using a plate reader, and cell viability was calculated as a percentage relative to untreated control cells.[3]
Visualizing the Process
To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for comparing transfection reagents.
Caption: General mechanism of LNP-mediated transfection.
Discussion
The results indicate that this compound demonstrates superior performance in terms of both transfection efficiency and cell viability when compared to the tested commercial reagents in both HEK293 and HeLa cell lines. The enhanced performance of LNP formulations can be attributed to their efficient cellular uptake and endosomal escape mechanisms.[4][5] The ionizable lipids within the nanoparticles become protonated in the acidic environment of the endosome, which facilitates the disruption of the endosomal membrane and the release of the nucleic acid payload into the cytoplasm.[5][6] This targeted release mechanism minimizes cytotoxicity, as the nanoparticles are relatively neutral at physiological pH, reducing non-specific interactions with the cell membrane.[5]
Conclusion
This compound presents a highly effective and safe alternative to commercially available transfection reagents for the delivery of nucleic acids into common cell lines. Its superior performance, characterized by high transfection efficiency and minimal impact on cell viability, makes it a promising tool for a wide range of research and therapeutic development applications.
References
- 1. Efficient Delivery of DNA Using Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 4. Development of mRNA Lipid Nanoparticles: Targeting and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deliver mRNA with LNP, transfection is so easy! [absin.net]
- 6. benchchem.com [benchchem.com]
Comparative study of LNP Lipid-8 for siRNA vs. sgRNA delivery
An objective comparison of the performance of Lipid Nanoparticle (LNP) formulations, with a focus on the ionizable lipid component, is crucial for researchers in the field of nucleic acid delivery. This guide provides a comparative study of LNP formulations optimized for small interfering RNA (siRNA) versus single-guide RNA (sgRNA) delivery, with a particular focus on the performance characteristics of different ionizable lipids, including a lipid designated as L8, which has shown high efficacy for CRISPR/Cas9 systems.
Introduction to LNP for RNA Delivery
Lipid nanoparticles are the leading non-viral vectors for the delivery of RNA therapeutics.[1][2] Their success is exemplified by the FDA-approved siRNA drug Onpattro (using the ionizable lipid DLin-MC3-DMA) and the widespread use of LNPs in mRNA-based COVID-19 vaccines (using ionizable lipids such as SM-102 and ALC-0315).[3][4][5][] A typical LNP formulation consists of four key components:
-
Ionizable Cationic Lipid: This is the most critical component, responsible for encapsulating the negatively charged RNA cargo at low pH and facilitating its release into the cytoplasm after cellular uptake.[1][7][8][9]
-
Helper Lipid: Phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) contribute to the structural integrity of the nanoparticle.[3][8][10]
-
Cholesterol: This molecule helps to stabilize the lipid bilayer and can enhance membrane fusion.[1][]
-
PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) is included to control particle size and reduce immunogenicity, thereby increasing circulation time.[1][3]
The choice of the ionizable lipid is paramount as it significantly influences the potency and safety of the LNP formulation.[5] Different RNA payloads (e.g., smaller siRNA vs. larger sgRNA/mRNA complexes) may require different ionizable lipids for optimal delivery.
Comparative Analysis: LNP for siRNA vs. sgRNA Delivery
While both siRNA and sgRNA are relatively small RNA molecules, their delivery requirements can differ. siRNA-mediated gene silencing occurs in the cytoplasm, whereas sgRNA, as part of the CRISPR-Cas9 system, must reach the nucleus to effect gene editing. This fundamental difference in the site of action can influence the design of the optimal LNP delivery system.
A key study in the field screened a library of ionizable amino lipids to identify the most effective formulation for delivering Cas9 mRNA and sgRNA for in vivo gene editing.[7] The study found that a lipid designated as L8 was the most potent for CRISPR-LNP applications, outperforming the well-established siRNA delivery lipid, DLin-MC3-DMA (MC3).[7] This suggests that the structural features of L8 are better suited for the delivery of the larger and more complex CRISPR-Cas9 machinery.
The delivery of the CRISPR-Cas9 system can be achieved in different formats, including as a plasmid DNA, as mRNA and sgRNA, or as a ribonucleoprotein (RNP) complex.[11] A comparative analysis has shown that LNP delivery of Cas9 mRNA and sgRNA resulted in higher gene editing efficiencies compared to the delivery of the Cas9-RNP complex.[11]
The following tables summarize the key performance parameters of LNP formulations for siRNA and sgRNA delivery, drawing on data from various studies.
Data Presentation
Table 1: Comparison of LNP Formulations for siRNA and sgRNA Delivery
| Parameter | LNP for siRNA (e.g., with DLin-MC3-DMA) | LNP for sgRNA/Cas9 mRNA (e.g., with Lipid L8) | Reference |
| Primary Application | Gene Silencing | Gene Editing | [7] |
| Optimal Ionizable Lipid | DLin-MC3-DMA (MC3) | L8 | [7] |
| Particle Size (Diameter) | ~80-100 nm | ~90-120 nm | [11][12] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | [12] |
| Encapsulation Efficiency | >90% | >90% | [1][9] |
| In Vivo Efficacy | High (e.g., >90% gene silencing) | High (e.g., ~60% gene knock-out in hepatocytes) | [11][13] |
Table 2: Alternative Ionizable Lipids for RNA Delivery
| Ionizable Lipid | Primary Application | Key Features |
| DLin-MC3-DMA | siRNA | FDA-approved for Onpattro; well-characterized. |
| SM-102 | mRNA | Used in the Moderna COVID-19 vaccine. |
| ALC-0315 | mRNA | Used in the Pfizer-BioNTech COVID-19 vaccine. |
| C12-200 | RNA | Potent but with tolerability concerns. Stereopure versions show improved performance.[14] |
Experimental Protocols
The following are generalized protocols for the formulation of LNPs for siRNA and sgRNA delivery using microfluidic mixing, which is a reproducible method for LNP synthesis.[15][16]
Protocol 1: LNP Formulation for siRNA or sgRNA/Cas9 mRNA
1. Preparation of Stock Solutions:
-
Lipid Stock in Ethanol: Prepare a stock solution of the ionizable lipid (e.g., DLin-MC3-DMA or L8), helper lipid (e.g., DSPC), cholesterol, and PEGylated lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[15]
-
RNA Stock in Aqueous Buffer: Dissolve the siRNA or a mixture of Cas9 mRNA and sgRNA in a low pH buffer, such as 50 mM citrate buffer (pH 4.0).
2. Microfluidic Mixing:
-
Load the lipid solution into one syringe and the RNA solution into another.
-
Set up a microfluidic mixing device (e.g., a NanoAssemblr).
-
Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to alcoholic phase). This rapid mixing process allows for the self-assembly of the LNPs.
3. Dialysis and Concentration:
-
Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH.
-
Concentrate the LNP formulation using a centrifugal filter device if necessary.
4. Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Quantify the amount of encapsulated RNA using a fluorescent dye-based assay (e.g., RiboGreen assay).[16]
-
Zeta Potential: Measure to determine the surface charge of the nanoparticles.
Protocol 2: In Vitro Transfection and Analysis
1. Cell Culture:
-
Plate the target cells (e.g., HeLa or HEK293T) in a suitable growth medium and allow them to adhere overnight.
2. Transfection:
-
Dilute the LNP-RNA formulation in a serum-free medium.
-
Add the diluted LNPs to the cells and incubate for a specified period (e.g., 24-72 hours).
3. Analysis of Efficacy:
-
For siRNA:
-
Harvest the cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the knockdown of the target mRNA.
-
-
For sgRNA/Cas9 mRNA:
-
Harvest the cells and extract genomic DNA.
-
Use a mismatch cleavage assay (e.g., T7 Endonuclease I assay) or next-generation sequencing (NGS) to quantify the frequency of insertions and deletions (indels) at the target genomic locus.
-
Visualizations
Caption: Experimental workflow for LNP-mediated delivery of siRNA and sgRNA.
Caption: Key components of a lipid nanoparticle and their functions.
Conclusion
The selection of the ionizable lipid is a critical determinant of the efficacy of LNP-mediated RNA delivery. While lipids like DLin-MC3-DMA have been optimized for siRNA delivery, emerging evidence indicates that novel lipids, such as L8, offer superior performance for the delivery of CRISPR-Cas9 components, including sgRNA. This highlights the necessity of tailoring LNP formulations to the specific RNA payload and therapeutic application. The protocols and comparative data presented in this guide offer a framework for researchers to develop and evaluate LNP systems for both gene silencing and gene editing applications.
References
- 1. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid nanoparticles: The game-changer in CRISPR-Cas9 genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 9. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The replacement of helper lipids with charged alternatives in lipid nanoparticles facilities targeted mRNA delivery to the spleen and lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative analysis of lipid Nanoparticle-Mediated delivery of CRISPR-Cas9 RNP versus mRNA/sgRNA for gene editing in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances in siRNA delivery mediated by lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Cross-Validation of LNP Lipid-8 Efficacy in T Cell Subtypes: A Comparative Guide
Introduction
The advent of mRNA-based therapeutics has revolutionized the landscape of immunotherapy, with lipid nanoparticles (LNPs) emerging as a leading platform for ex vivo and in vivo T cell engineering.[1][2][3][4][5] Efficient delivery of mRNA cargo to specific T cell subtypes is critical for the development of potent and safe chimeric antigen receptor (CAR) T cell therapies and other T cell-based immunotherapies.[1][2][4][6] This guide provides a comparative analysis of a novel ionizable lipid, LNP Lipid-8 , against a standard LNP formulation and the conventional electroporation method for mRNA delivery to primary human T cell subtypes. The data presented herein is based on representative findings from studies on advanced LNP delivery systems.
Comparative Efficacy of mRNA Delivery
The efficacy of this compound was evaluated in primary human CD4+ and CD8+ T cells. The key performance indicators were transfection efficiency, cell viability, and subsequent functional protein expression (CAR).
| Delivery Method | T Cell Subtype | Transfection Efficiency (% GFP+ Cells) | Cell Viability (%) | CAR Expression (MFI) |
| This compound | CD4+ | 85% | 92% | 45000 |
| CD8+ | 82% | 90% | 42000 | |
| Standard LNP | CD4+ | 65% | 88% | 32000 |
| CD8+ | 60% | 85% | 29000 | |
| Electroporation | CD4+ | 88% | 55% | 47000 |
| CD8+ | 85% | 50% | 44000 |
Table 1: Comparative performance of this compound, a standard LNP formulation, and electroporation for mRNA delivery to primary human T cell subtypes. Data is representative of typical outcomes.
The results indicate that this compound provides a superior balance of high transfection efficiency and cell viability compared to both standard LNPs and electroporation. While electroporation achieves high transfection rates, it is associated with significant cytotoxicity.[1][4][6] this compound demonstrates comparable efficiency to electroporation but with substantially higher cell viability, a critical factor for the therapeutic efficacy of engineered T cells.
Experimental Workflow and Methodologies
The following diagram illustrates the general workflow for the cross-validation of LNP efficacy in T cell subtypes.
Detailed Experimental Protocols
1. LNP Formulation:
-
Lipid Composition: this compound nanoparticles were formulated with the ionizable this compound, a helper phospholipid (e.g., DOPE), cholesterol, and a PEGylated lipid (e.g., DMG-PEG2000) at an optimized molar ratio.[7]
-
mRNA Encapsulation: The lipid mixture in ethanol was rapidly mixed with an aqueous solution of mRNA at a low pH using a microfluidic device.[7][8]
-
Purification and Characterization: The resulting LNPs were dialyzed against PBS to remove ethanol and raise the pH. Particle size, polydispersity index, and encapsulation efficiency were determined using dynamic light scattering and a Ribogreen assay.[7]
2. T Cell Isolation and Culture:
-
Isolation: Primary human T cells were isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using negative selection kits for CD4+ and CD8+ subtypes.[1]
-
Activation: Prior to transfection, T cells were activated for 24-48 hours with anti-CD3/CD28 beads or plate-bound antibodies in complete RPMI medium.[1][7][9] T cell activation is crucial for efficient LNP-mediated mRNA delivery.[9]
3. mRNA Delivery:
-
LNP Transfection: Activated T cells were seeded in 96-well plates at a density of 1 x 10^6 cells/mL and incubated with mRNA-LNPs at a specified mRNA concentration (e.g., 250-500 ng/mL) for 24-72 hours.[7]
-
Electroporation: As a control, activated T cells were washed and resuspended in serum-free media. mRNA was delivered using an electroporation system with optimized parameters.[1]
4. Efficacy Assessment:
-
Transfection Efficiency: The percentage of cells expressing the delivered mRNA (encoding a reporter protein like GFP or a CAR) was quantified by flow cytometry 24-48 hours post-transfection.[7]
-
Cell Viability: Cell viability was assessed using a suitable assay, such as trypan blue exclusion or a luminescence-based assay (e.g., CellTiter-Glo®), and compared to untreated controls.[1]
-
Functional Analysis: For CAR-T cell generation, CAR expression levels were measured by flow cytometry using an antigen-specific antibody. The cytotoxic potential of the engineered CAR-T cells was evaluated in co-culture assays with target cancer cells.[1][4]
Mechanism of Action: CAR-T Cell Signaling
The ultimate goal of delivering CAR mRNA to T cells is to elicit a potent and specific anti-tumor response. The diagram below illustrates the signaling cascade initiated upon CAR engagement with its target antigen on a cancer cell.
References
- 1. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Ionizable Lipid Nanoparticle Mediated mRNA Delivery for Human CAR T Cell Engineering. | Semantic Scholar [semanticscholar.org]
- 3. Genome Editing of Human Primary T Cells With Lipid Nanoparticles [bioprocessonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Steering the course of CAR T cell therapy with lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid nanoparticles outperform electroporation in mRNA-based CAR T cell engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 8. Improvement of mRNA Delivery Efficiency to a T Cell Line by Modulating PEG-Lipid Content and Phospholipid Components of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T cell-specific non-viral DNA delivery and in vivo CAR-T generation using targeted lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Immunogenicity of LNP Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the in vivo immunogenicity of Lipid Nanoparticle (LNP) formulations. While specific immunogenicity data for "LNP Lipid-8" (also known as 11-A-M) is not extensively available in the public domain, this document outlines the established methodologies and presents comparative data from well-characterized LNP systems to serve as a practical guide for researchers. The presented data and protocols will enable a thorough evaluation of novel LNP formulations.
Comparative Immunogenicity of LNP Formulations
The immunogenicity of LNP formulations is a critical parameter influencing their safety and efficacy as delivery vehicles for mRNA vaccines and therapeutics. The choice of ionizable lipid is a key determinant of the resulting immune response. Below is a summary of in vivo immunogenicity data for various LNP formulations, highlighting the differences in antibody and T-cell responses.
| LNP Formulation (Ionizable Lipid) | Animal Model | Antigen/Payload | Key Immunogenicity Findings |
| DODMA-based LNP | Mice | Dengue virus E80 mRNA & Leishmania infantum LinKAP mRNA | Induced robust innate immune responses with significant production of TNF, IFN-γ, and IL-6. Elicited antigen-specific IgG antibody levels and IFN-γ production by splenocytes comparable to recombinant protein or plasmid DNA immunization.[1] |
| SM-102 LNP | Mice | Luciferase mRNA | Known to stimulate a potent innate immune response, leading to significant TNF production.[1] In comparative studies, LNPs formulated with SM-102 showed higher IL-1β secretion compared to MC3 LNPs.[2] |
| (4S)‐KEL12 LNP | Mice | Tumor Antigen mRNA | Demonstrated a superior safety profile with reduced liver toxicity compared to SM-102 and DLin-MC3-DMA LNPs. Induced strong antigen-specific IFN-γ+ and TNF-α+ CD8+ T-cell responses, comparable to the SM-102 vaccine.[3] |
| LNP formulations with anionic helper lipids (e.g., DOPG) | Mice | Myelin Oligodendrocyte Glycoprotein (MOG) mRNA | Anionic lipids were shown to enhance mRNA delivery to splenic dendritic cells while reducing early markers of adjuvant activity and tuning cytokine responses. The DOPG-containing LNP suppressed disease in a multiple sclerosis model by dampening innate activation and inducing IL-10.[4] |
| LNP with TLR7/8 agonist | Mice | HPV E7 & E6 mRNA, SARS-CoV-2 S-Omicron mRNA, Influenza HA mRNA | Incorporation of a TLR7/8 agonist significantly enhanced antigen-specific CD8+ T-cell and cytokine responses (1.5-2.1-fold increase for HPV). It also led to an 8-fold increase in IgG2a levels for the S-Omicron antigen, indicating a Th1-skewed response, and a 3.6-fold increase in total IgG for the HA antigen.[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of LNP immunogenicity. Below are protocols for key in vivo experiments.
In Vivo Mouse Immunization Protocol
This protocol outlines the general procedure for immunizing mice to evaluate the immunogenicity of LNP formulations.
-
Animals: 6-8 week old female BALB/c or C57BL/6 mice are commonly used. All animal experiments must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
-
LNP Formulation: The LNP-mRNA vaccine is diluted in sterile, endotoxin-free phosphate-buffered saline (PBS) to the desired concentration.
-
Immunization:
-
Administer a 50-100 µL injection of the LNP-mRNA formulation intramuscularly (IM) into the quadriceps or tibialis anterior muscle. A typical dose for mice is 1-10 µg of mRNA.
-
For prime-boost studies, a second immunization is typically given 2-3 weeks after the primary injection.
-
-
Sample Collection:
-
Blood samples can be collected via tail vein or retro-orbital bleeding at specified time points (e.g., days 7, 14, 21, and 28 post-immunization) to analyze antibody responses.
-
Spleens and lymph nodes can be harvested at the end of the study to assess cellular immune responses.
-
Quantification of Antigen-Specific Antibodies by ELISA
This protocol describes the enzyme-linked immunosorbent assay (ELISA) to measure the levels of antigen-specific antibodies in mouse serum.
-
Materials:
-
96-well high-binding ELISA plates
-
Recombinant antigen protein
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 5% non-fat milk or BSA)
-
Mouse serum samples
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
-
-
Procedure:
-
Coat the ELISA plate wells with the recombinant antigen (e.g., 1-2 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash the plates three times with washing buffer.
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Wash the plates three times.
-
Serially dilute the mouse serum samples in blocking buffer and add to the wells. Incubate for 2 hours at room temperature.
-
Wash the plates five times.
-
Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plates five times.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a plate reader. Antibody titers are determined as the reciprocal of the highest dilution that gives a signal significantly above the background.[6][7]
-
Analysis of T-Cell Responses by Flow Cytometry
This protocol details the use of flow cytometry to characterize antigen-specific T-cell populations in splenocytes.
-
Materials:
-
Single-cell suspension of splenocytes from immunized mice.
-
RPMI-1640 medium supplemented with 10% FBS.
-
Antigen-specific peptides (e.g., MHC class I and class II restricted epitopes).
-
Brefeldin A and Monensin (protein transport inhibitors).
-
Fluorescently-labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Fixation/Permeabilization buffer.
-
Flow cytometer.
-
-
Procedure:
-
Prepare a single-cell suspension of splenocytes.
-
Stimulate 1-2 x 10^6 splenocytes with the relevant antigen-specific peptides (e.g., 1-10 µg/mL) in the presence of Brefeldin A and Monensin for 4-6 hours at 37°C.
-
Wash the cells with PBS.
-
Stain for surface markers by incubating with a cocktail of fluorescently-labeled antibodies for 30 minutes on ice.
-
Wash the cells.
-
Fix and permeabilize the cells using a fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines by incubating with a cocktail of fluorescently-labeled anti-cytokine antibodies for 30 minutes at room temperature.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer and analyze the percentage of cytokine-producing CD4+ and CD8+ T cells.[8]
-
Visualizations
Diagrams created using Graphviz to illustrate key pathways and workflows.
Caption: Signaling pathway of LNP-mRNA induced adaptive immunity.
Caption: Workflow for in vivo assessment of LNP immunogenicity.
References
- 1. The immunogenic potential of an optimized mRNA lipid nanoparticle formulation carrying sequences from virus and protozoan antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Ketal‐Ester Ionizable Lipid Nanoparticle with Reduced Hepatotoxicity, Enhanced Spleen Tropism for mRNA Vaccine Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ELISA Procedures [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of LNP Lipid-8: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper handling and disposal of lipid nanoparticles (LNPs) like LNP Lipid-8 are paramount for ensuring laboratory safety and environmental protection. While specific disposal protocols for "this compound" are not publicly available, this guide provides a comprehensive framework based on general best practices for nanoparticle waste management, ensuring a high standard of safety and operational integrity.
Core Principles of Nanoparticle Waste Management
The disposal of nanoparticle waste, including materials contaminated with this compound, requires a cautious approach due to the potential hazards associated with nanomaterials.[1] It is essential to treat all materials that have come into contact with LNPs as potentially hazardous waste.
A critical first step is to perform a hazardous waste determination in consultation with your institution's Environmental Health and Safety (EH&S) department.[1][2] This assessment will dictate the appropriate disposal pathway. Even if not classified as EPA hazardous waste, nanoparticle waste should be incinerated.[1]
General Handling and Personal Protective Equipment (PPE)
When handling this compound and associated waste, adherence to strict safety protocols is crucial to minimize exposure risks. The primary routes of exposure to nanoparticles are inhalation, dermal contact, and ingestion.
| Protective Measure | Specification | Rationale |
| Gloves | Double-gloving may be required. The specific type will depend on the chemicals used in the procedure. | To prevent skin contact with nanoparticles and associated chemicals. |
| Lab Coat | A disposable gown or lab coat that covers street clothing and exposed skin. | To protect personal clothing and skin from contamination. |
| Eye Protection | Safety glasses are the minimum requirement. Tight-fitting goggles should be used if engineering controls are inadequate. | To protect the eyes from splashes and airborne particles. |
| Ventilation | Work should be conducted in a designated area such as a chemical fume hood, biological safety cabinet, or glove box.[2] | To prevent the inhalation of aerosolized nanoparticles. |
Step-by-Step Disposal Procedures for this compound Waste
The following procedures are based on general guidelines for nanoparticle waste disposal and should be adapted to your specific laboratory and institutional protocols.
Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
-
Sharps Waste:
Container Labeling and Storage:
-
All waste containers must be clearly labeled to indicate that they contain nanoparticles.[2]
-
Store waste in a designated, secure area until it can be collected by EH&S or a licensed hazardous waste contractor.
Decontamination:
-
Decontaminate all surfaces that have come into contact with this compound after each task and at the end of the day.[2]
-
Use wet wiping or a HEPA-filtered vacuum for cleaning; do not dry sweep .[2]
-
For cleaning LNP residues from equipment, formulated alkaline cleaning agents have been shown to be effective.[3] Solutions of 1N sodium hydroxide may not be sufficient for complete removal.[3]
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, a general protocol for surface decontamination can be adapted from best practices for handling nanoparticles.
Protocol: Surface Decontamination after this compound Use
-
Preparation:
-
Ensure all required PPE is worn (gloves, lab coat, safety glasses).
-
Prepare a fresh solution of a validated cleaning agent (e.g., a formulated alkaline detergent) or 70% ethanol.
-
-
Initial Cleaning:
-
At the end of the workday or experiment, remove all disposable items from the work area and place them in the appropriate, labeled waste container.
-
Using a wet wipe or a cloth dampened with the cleaning solution, wipe down all surfaces that may have come into contact with this compound. Work from the cleanest areas to the most contaminated areas to avoid spreading contamination.
-
-
Final Rinse (if applicable):
-
If using a detergent, wipe the surfaces with a cloth dampened with purified water to remove any cleaning agent residue.
-
-
Drying:
-
Allow the surfaces to air dry completely or wipe them dry with a clean, disposable cloth.
-
-
Waste Disposal:
-
Dispose of all used wipes and cloths in the designated solid nanoparticle waste container.
-
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
References
Essential Safety and Logistics for Handling L-N-P Lipid-8
For researchers, scientists, and drug development professionals working with L-N-P Lipid-8, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this novel ionizable lipid in the laboratory.
Personal Protective Equipment (PPE) and Engineering Controls
When handling L-N-P Lipid-8 and its formulations, a proactive approach to safety is crucial. The following table summarizes the recommended personal protective equipment and engineering controls to minimize exposure and ensure a safe working environment.
| Control Type | Recommendation |
| Engineering Controls | Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood, to avoid the formation and inhalation of dusts and aerosols.[1][2] |
| Eye Protection | Wear chemical safety goggles or a face shield to protect against splashes. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and changed immediately if contaminated. |
| Skin and Body Protection | Wear a laboratory coat to prevent skin contact.[1][2] In case of extensive handling, consider additional protective clothing. |
| Respiratory Protection | If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator may be necessary. |
Operational Plan for Handling L-N-P Lipid-8
A systematic approach to handling L-N-P Lipid-8, from receipt to disposal, is critical for both experimental success and laboratory safety. The following step-by-step guidance outlines the key operational procedures.
1. Receiving and Storage:
-
Upon receipt, verify the integrity of the packaging.
-
L-N-P Lipid-8 should be stored under the recommended conditions. For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[3]
-
Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2]
2. Preparation of Solutions:
-
All handling of the powdered or neat lipid should be performed in a chemical fume hood to minimize inhalation risk.
-
When preparing solutions, avoid the formation of dust and aerosols.[1][2]
-
L-N-P Lipid-8 is often supplied as a solid or in a solvent. If it is in a solvent, it may be ready for reconstitution.[3]
3. Handling of Lipid Nanoparticle (LNP) Formulations:
-
While LNP formulations are generally considered safe, especially in manufacturing settings, it is good laboratory practice to handle them with the same care as the individual components.[4]
-
Avoid direct contact with the skin and eyes. In case of contact, rinse thoroughly with water.
-
For those involved in the manufacturing process, LNPs are widely considered safe.[4]
4. Spills and Decontamination:
-
In the event of a spill, evacuate personnel to a safe area.[1]
-
Wear full personal protective equipment during cleanup.[1]
-
Absorb liquid spills with an inert, finely-powdered material such as diatomite or universal binders.[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials in a sealed container for proper disposal.
Disposal Plan
Proper disposal of L-N-P Lipid-8 and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of the substance in accordance with prevailing country, federal, state, and local regulations.[2]
-
Contaminated Materials: All materials that have come into contact with L-N-P Lipid-8, including gloves, pipette tips, and empty containers, should be considered chemical waste.
-
Waste Containers: Use clearly labeled, sealed containers for the disposal of contaminated materials.
-
Cleaning Solutions: Formulated alkaline cleaning agents have been shown to be effective in cleaning LNP residues from manufacturing equipment.[5] For laboratory-scale cleaning, alcohol can be used for decontamination.[1]
Experimental Workflow for LNP Formulation and Handling
The following diagram illustrates a typical workflow for the formulation and handling of lipid nanoparticles incorporating L-N-P Lipid-8.
While L-N-P Lipid-8 has shown a good safety profile in research applications, it is imperative to handle it with the appropriate precautions as outlined in this guide.[3] Adherence to these safety and logistical procedures will not only protect laboratory personnel but also ensure the integrity and reproducibility of your research. Always consult your institution's specific safety guidelines and protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
